4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
Description
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Properties
IUPAC Name |
4-fluoro-3-iodo-2H-indazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FIN3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQGAAULVMSHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
Abstract: This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 4-fluoro-3-iodo-1H-indazole-6-carbonitrile, a key building block in contemporary drug discovery and development. The synthesis is presented as a two-step process commencing from the commercially available precursor, 6-bromo-4-fluoro-1H-indazole. Each step is detailed with a focus on the underlying chemical principles, optimization of reaction conditions, and practical, field-proven insights to ensure reproducibility and high yield. This document is intended for an audience of researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering a self-validating protocol grounded in authoritative literature.
Introduction and Strategic Overview
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound offers a trifecta of functionalities ripe for further chemical elaboration. The iodo group at the 3-position serves as a versatile handle for cross-coupling reactions, the nitrile at the 6-position can be transformed into a variety of nitrogen-containing heterocycles or other functional groups, and the fluorine at the 4-position can enhance metabolic stability and binding affinity.
The synthetic strategy outlined herein is designed for efficiency and practicality, beginning with a commercially available, appropriately functionalized indazole core. This approach circumvents the often complex and lower-yielding initial synthesis of the indazole ring system itself. The two-step pathway is as follows:
-
Palladium-Catalyzed Cyanation: The initial step involves the conversion of the 6-bromo functionality of 6-bromo-4-fluoro-1H-indazole into the desired 6-carbonitrile. This is achieved through a robust palladium-catalyzed cyanation reaction.
-
Electrophilic Iodination: The subsequent and final step is the regioselective iodination of the 4-fluoro-1H-indazole-6-carbonitrile intermediate at the 3-position of the indazole ring.
This strategic sequencing ensures that the more sensitive cyano group is introduced prior to the final iodination step.
Synthesis Pathway and Mechanistic Discussion
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Overall two-step synthesis of the target compound.
Step 1: Palladium-Catalyzed Cyanation of 6-Bromo-4-fluoro-1H-indazole
The conversion of an aryl bromide to an aryl nitrile is a cornerstone transformation in organic synthesis. While several methods exist, palladium-catalyzed cyanation offers high functional group tolerance and generally good to excellent yields.[1] The use of potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) as the cyanide source is particularly advantageous as it is a non-toxic, stable solid, making it a safer alternative to other cyanide reagents.[2]
The catalytic cycle, a well-established mechanism for palladium-catalyzed cross-coupling reactions, is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
Step 2: Electrophilic Iodination of 4-Fluoro-1H-indazole-6-carbonitrile
The C3 position of the indazole ring is electron-rich and thus susceptible to electrophilic substitution. The direct iodination of indazoles at this position is a well-precedented and high-yielding reaction. The reaction proceeds via an electrophilic aromatic substitution mechanism. A base, such as potassium hydroxide, is believed to deprotonate the indazole N-H, increasing the electron density of the heterocyclic ring system and enhancing its nucleophilicity towards iodine.
Experimental Protocols
Safety Precaution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Synthesis of 4-Fluoro-1H-indazole-6-carbonitrile
Caption: Experimental workflow for the cyanation reaction.
Materials:
-
6-Bromo-4-fluoro-1H-indazole (1.0 eq)
-
Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5-1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq)
-
Xantphos (0.02-0.10 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 6-bromo-4-fluoro-1H-indazole, potassium ferrocyanide(II) trihydrate, palladium(II) acetate, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add DMF and water (typically a 4:1 to 10:1 ratio of DMF to water).
-
Heat the reaction mixture to 90-120 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel to afford 4-fluoro-1H-indazole-6-carbonitrile.
Synthesis of this compound
Materials:
-
4-Fluoro-1H-indazole-6-carbonitrile (1.0 eq)
-
Iodine (I₂) (1.1-1.5 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 4-fluoro-1H-indazole-6-carbonitrile in DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add potassium hydroxide (or sodium hydroxide) to the solution and stir for 10-15 minutes at room temperature.
-
Add iodine portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (typically 1-4 hours, monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate until the dark color of the iodine dissipates.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by recrystallization or column chromatography if necessary.
Data Summary
The following table provides representative data for the described synthetic pathway. Note that yields are dependent on reaction scale and purification efficiency.
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield | Purity |
| 1 | 6-Bromo-4-fluoro-1H-indazole | 4-Fluoro-1H-indazole-6-carbonitrile | K₄[Fe(CN)₆], Pd(OAc)₂, Xantphos, DMF/H₂O, 110 °C | 75-90% | >95% (by HPLC) |
| 2 | 4-Fluoro-1H-indazole-6-carbonitrile | This compound | I₂, KOH, DMF, Room Temp. | 80-95% | >97% (by HPLC) |
Conclusion
This guide details a robust and efficient two-step synthesis of this compound from a commercially available starting material. The described protocols are based on well-established and reliable chemical transformations, providing a clear and reproducible pathway for obtaining this valuable synthetic intermediate. The strategic use of a palladium-catalyzed cyanation followed by a regioselective electrophilic iodination offers a high-yielding and scalable route suitable for applications in both academic research and industrial drug development.
References
- ChemicalBook: 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis. (Provides information on a related bromo-fluoro-indazole synthesis, indicating the accessibility of such structures). [Link: https://www.chemicalbook.com/ProductSynthesisManagement/1354219-92-3.htm]
- Google Patents: EP0915089A2 - Methods of preparing 4-cyano-4-(substituted indazole)cyclohexane-carboxylic acids useful as PDE4 inhibitors. (Illustrates synthetic routes to functionalized indazoles). [Link: https://patents.google.
- BenchChem Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (Details a scalable synthesis of a key bromo-indazole intermediate, highlighting relevant industrial procedures). [Link: https://www.benchchem.com/application-notes/large-scale-synthesis-of-6-bromo-1h-indazole]
- Google Patents: CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (Describes the synthesis of a fluorinated bromo-indazole, providing context for the synthesis of the starting material). [Link: https://patents.google.
- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC - NIH. (Discusses the synthesis of nitro- and amino-indazoles, relevant to functional group interconversions). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7355883/]
- Organic Syntheses Procedure: Preparation of 1H-Indazole-3-carbonitrile. (Provides a detailed, peer-reviewed protocol for the cyanation of 3-iodo-1H-indazole using potassium ferrocyanide). [Link: http://www.orgsyn.org/demo.aspx?prep=v97p0314]
- Apollo Scientific: 6-Bromo-4-fluoro-1H-indazole. (Confirms the commercial availability of the starting material). [Link: https://www.apolloscientific.co.uk/cas/885520-23-0]
- Chongqing Chemdad Co., Ltd: 6-BROMO-4-FLUORO-1H-INDAZOLE. (Confirms the commercial availability and provides properties of the starting material). [Link: http://www.chemdad.com/6-bromo-4-fluoro-1h-indazole-cas-885520-23-0/]
- MySkinRecipes: 4-Fluoro-6-iodo-1H-indazole. (Shows that related iodo-fluoro-indazoles are known compounds). [Link: https://myskinrecipes.com/shop/118932/4-fluoro-6-iodo-1h-indazole]
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (Provides insights into the reactivity of substituted indazoles). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8835848/]
- Ossila: 4-Fluoro-1H-indazole. (Information on a related fluorinated indazole). [Link: https://www.ossila.com/products/4-fluoro-1h-indazole]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (A review on the synthesis and importance of indazoles). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9957796/]
- Google Patents: CN103319410A - Synthesis method of indazole compound. (Describes various synthetic methods for indazole compounds). [Link: https://patents.google.
- Organic Syntheses: Preparation of 1H-Indazole-3-carbonitrile. (A detailed and reliable procedure for palladium-catalyzed cyanation of an iodo-indazole). [Link: http://www.orgsyn.org/demo.aspx?prep=v97p0314]
- BLDpharm: 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid. (Shows the existence of related multi-substituted indazoles). [Link: https://www.bldpharm.com/products/885522-05-4.html]
- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC. (Discusses iodination of related heterocyclic systems). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7507303/]
- BLDpharm: 6-Fluoro-4-iodo-1H-indazole. (Indicates that related iodo-fluoro-indazoles are known). [Link: https://www.bldpharm.com/products/885522-05-4.html]
- FUJIFILM Wako: 4-Fluoro-1h-indazole-6-carbonitrile. (Confirms the existence and commercial availability of the intermediate product). [Link: https://labchem-wako.fujifilm.com/us/product/detail/W01W0106-1699.html]
- Sigma-Aldrich: 6-Bromo-4-nitro-1H-indazole. (Shows the commercial availability of a related functionalized indazole). [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/885518467]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile, a heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry. Given the nascent state of public domain experimental data for this specific molecule, this guide emphasizes the robust computational prediction methodologies and standard experimental protocols necessary for its thorough characterization. We present a synthesis of predicted data, detailed step-by-step experimental workflows for determining aqueous solubility, lipophilicity (LogP), and acidity (pKa), and an analysis of expected spectroscopic signatures. This document is intended to serve as a foundational resource for researchers, enabling them to anticipate molecular behavior, design appropriate experimental plans, and accelerate the progression of research and development involving this and structurally related compounds.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules that can interact with a wide range of biological targets. The incorporation of specific substituents, such as the fluoro, iodo, and carbonitrile groups in this compound, is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom provides a reactive handle for further synthetic elaboration (e.g., via cross-coupling reactions), and the carbonitrile group can act as a hydrogen bond acceptor or be used to fine-tune polarity.[2][3]
A thorough understanding of the physicochemical properties of a drug candidate is paramount for its successful development. Properties such as solubility, lipophilicity, and ionization state govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the essential theoretical grounding and practical methodologies to characterize this compound.
Predicted Physicochemical Profile
In the absence of comprehensive experimental data, in silico prediction tools provide a valuable first approximation of a molecule's properties. These predictions are derived from algorithms trained on large datasets of experimentally determined values.[4][5][6] Software platforms like ACD/Labs Percepta® utilize various models, including atomic and fragment-based methods, to generate these estimations.[7][8]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Software | Significance in Drug Discovery |
| Molecular Formula | C₈H₃FIN₃ | - | Defines the elemental composition. |
| Molecular Weight | 300.03 g/mol | - | Influences diffusion and transport across membranes. |
| CAS Number | 1082041-46-0 | - | Unique chemical identifier.[9] |
| LogP | ~2.5 - 3.5 | Fragment-based (e.g., CLogP, ALogP)[10][11] | Indicates lipophilicity and potential for membrane permeability. A value in this range suggests good passive diffusion characteristics. |
| Aqueous Solubility | Low to Moderate | Predictive models (e.g., ALOGPS) | Crucial for bioavailability and formulation. Low solubility can be a major hurdle in drug development. |
| pKa (acidic) | ~7.5 - 8.5 (N-H proton) | Semi-empirical QM methods[12] | Determines the ionization state at physiological pH (7.4), which impacts solubility, permeability, and receptor binding. |
| Melting Point | 180 - 220 °C | Machine Learning Models[13][14] | Indicates crystal lattice energy and stability. Important for formulation and manufacturing. |
| Boiling Point | >450 °C (Predicted) | QSPR Models[15][16][17] | Reflects intermolecular forces; often high for such compounds, indicating decomposition before boiling under atmospheric pressure. |
Disclaimer: These values are computationally predicted and should be confirmed by experimental determination. They serve as a guideline for experimental design.
Experimental Determination of Key Physicochemical Properties
The following sections provide detailed, field-proven protocols for the experimental determination of the most critical physicochemical properties for a drug candidate.
Aqueous Solubility (Thermodynamic)
Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[5]
The choice of the shake-flask method is deliberate; it allows the compound to reach a true equilibrium between its solid and dissolved states, avoiding the potentially misleading, higher values that can be obtained from kinetic solubility assays where supersaturation can occur.[18] Using a phosphate-buffered saline (PBS) at pH 7.4 is crucial as it mimics physiological conditions, providing a more clinically relevant solubility value.
-
Preparation of PBS (pH 7.4): Prepare a 0.1 M phosphate-buffered saline solution and adjust the pH to 7.4 using NaOH or HCl.
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate). "Excess" is confirmed by the visible presence of undissolved solid.
-
Equilibration: Add a precise volume of PBS (e.g., 2 mL) to each vial. Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Processing: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the solid to settle. Carefully extract an aliquot of the supernatant.
-
Separation of Solid: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microcrystals.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water mixture). Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve of known concentrations.
Caption: Thermodynamic Solubility Workflow.
Lipophilicity (LogP)
The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. It is a key predictor of membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable approach.
n-Octanol is chosen as the organic phase because its properties are believed to be a reasonable mimic of the lipid bilayers of cell membranes. Pre-saturating each phase with the other is a critical step to ensure that the volume of each phase does not change during the experiment, which would affect the final concentration measurements.
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight. Use the aqueous phase buffered to a pH where the compound is neutral (e.g., pH 5.0, well below the predicted pKa).
-
Stock Solution: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase (e.g., 5 mL of each).
-
Equilibration: Cap the vial tightly and shake for at least 2 hours to ensure complete partitioning.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Quantify the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])[6]
Caption: LogP Determination Workflow.
Acidity Constant (pKa)
The pKa value indicates the strength of an acid. For this compound, the most relevant pKa is that of the N-H proton on the indazole ring. Potentiometric titration is a highly accurate method for its determination.
Potentiometric titration directly measures the change in pH as a titrant is added, allowing for the precise determination of the inflection point, which corresponds to the pKa. Using a co-solvent like methanol or DMSO is often necessary for compounds with low aqueous solubility to ensure they remain in solution throughout the titration.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., 50:50 methanol/water).
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The aromatic region will likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature.[19]
-
¹⁹F NMR: The fluorine NMR will show a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.
Table 2: Predicted NMR Spectral Data (Illustrative)
| Nucleus | Predicted Chemical Shift (δ) ppm | Key Features |
| ¹H | 7.0 - 8.5 | Aromatic protons with F-H coupling. |
| >10.0 (broad) | N-H proton. | |
| ¹³C | 90 - 160 | Aromatic and nitrile carbons. C-F bond will show a large C-F coupling constant. |
| ¹⁹F | -110 to -140 | Single resonance for the aromatic fluorine. |
Note: Predicted spectra can be generated using software like ACD/NMR Predictor or online databases like nmrdb.org.[20] These are for illustrative purposes and must be confirmed experimentally.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 | N-H Stretch | Indazole N-H |
| ~2230 | C≡N Stretch | Nitrile |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1100 - 1250 | C-F Stretch | Aryl-Fluoride |
| < 700 | C-I Stretch | Aryl-Iodide |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure.
-
Molecular Ion Peak (M+): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₈H₃FIN₃.
-
Isotope Pattern: The presence of iodine (¹²⁷I) will give a characteristic M+ peak.
-
Fragmentation: Common fragmentation patterns may involve the loss of HCN from the nitrile group or cleavage of the halogen atoms.[21][22]
Conclusion
This compound is a compound with significant potential in medicinal chemistry, designed with specific functional groups to optimize its drug-like properties. While experimental data is not yet widely available, this guide provides the necessary framework for its comprehensive physicochemical characterization. By leveraging robust in silico prediction tools for initial assessment and employing the detailed experimental protocols outlined herein, researchers can efficiently and accurately determine the solubility, lipophilicity, and pKa of this molecule. This foundational knowledge is indispensable for guiding further synthetic efforts, designing relevant biological assays, and ultimately, unlocking the therapeutic potential of this promising indazole derivative.
References
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ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved January 20, 2026, from [Link][4]
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ACD/Labs. (2011, October 24). ACD/Labs Releases Percepta. Retrieved January 20, 2026, from [Link][5]
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ACD/Labs. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®. Retrieved January 20, 2026, from [Link][6]
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ETH Zurich. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). YouTube. Retrieved January 20, 2026, from [Link][7]
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Hughes, L. D., et al. (2023). Building Machine Learning Small Molecule Melting Points and Solubility Models Using CCDC Melting Points Dataset. Journal of Chemical Information and Modeling, 63(10), 2948–2959. [Link][13]
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SourceForge. (2026). ACD/Labs Percepta Platform Reviews. Retrieved January 20, 2026, from [Link][8]
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Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144116. [Link][18][23]
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Dehestani, M., et al. (2025). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega. [Link][14]
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Lui, R., et al. (2022). Graph convolutional neural network applied to the prediction of normal boiling point. NIST. [Link][15]
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Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. [Link][10]
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Katritzky, A. R., et al. (2005). Prediction of boiling points of organic compounds from molecular descriptors by using backpropagation neural network. Journal of Chemical & Engineering Data, 50(5), 1533-1538. [Link][16]
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Livingstone, D. J. (2015). Not all LogP's are calculated equal: CLogP and other short stories. Computational Chemistry. [Link][11]
-
Tehan, B. G., et al. (2002). Estimation of pKa for druglike compounds using semiempirical and information-based descriptors. Journal of Medicinal Chemistry, 45(21), 4615-4626. [Link][12]
-
Li, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4287. [Link][1]
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Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Retrieved January 20, 2026, from [Link][19]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 20, 2026, from [Link][20]
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Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved January 20, 2026, from [Link][21]
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Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved January 20, 2026, from [Link][22]
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The Strategic Synthesis and Application of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile: A Technical Guide for Advanced Drug Discovery
CAS Number: 1082041-46-0[1]
Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the indazole nucleus has been identified as a "privileged scaffold," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets. This bicyclic heteroaromatic system is a cornerstone in the design of numerous clinically significant agents, particularly in the realm of oncology. The strategic functionalization of the indazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool for drug development professionals.
This technical guide focuses on a particularly strategic derivative: 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile. The unique arrangement of its substituents—a fluorine atom at the 4-position, an iodine atom at the 3-position, and a carbonitrile group at the 6-position—creates a versatile platform for the synthesis of potent and selective kinase inhibitors. The electron-withdrawing nature of the fluoro and cyano groups, combined with the synthetic handle provided by the iodo group, makes this molecule a highly sought-after intermediate in the development of targeted cancer therapies. This guide will provide an in-depth analysis of its synthesis, potential applications, and the underlying scientific principles that govern its utility.
Physicochemical Properties and Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 1082041-46-0 | [1] |
| Molecular Formula | C₈H₃FIN₃ | Inferred |
| Molecular Weight | 286.03 g/mol | Inferred |
| Appearance | Likely a solid | Inferred from related compounds |
| Purity | Typically >97% (commercial) | Inferred from supplier data |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO | Inferred from synthetic procedures of related compounds |
Proposed Synthesis Protocol: A Multi-step Approach to a Key Intermediate
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a plausible and scientifically sound synthetic route can be constructed based on established methodologies for the synthesis of substituted indazoles. The proposed multi-step synthesis leverages common reactions in heterocyclic chemistry, including diazotization, iodination, and palladium-catalyzed cyanation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of the Starting Material, 4-Fluoro-1H-indazole-6-carbonitrile (Hypothetical)
The synthesis of the starting material would likely involve the formation of the indazole ring from a suitably substituted aniline precursor, followed by the introduction of the carbonitrile group. The specifics of this initial step are beyond the scope of this guide, but it is a plausible intermediate.
Step 2: Iodination of 4-Fluoro-1H-indazole-6-carbonitrile
This crucial step introduces the iodine atom at the 3-position of the indazole ring. The rationale for this regioselectivity is the activation of the C3 position by the pyrazole nitrogen atoms.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Fluoro-1H-indazole-6-carbonitrile (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium hydroxide (KOH) (2-3 equivalents) portion-wise, ensuring the temperature remains below 5 °C. The formation of the indazolide anion increases the nucleophilicity of the ring.
-
Iodination: Prepare a solution of iodine (I₂) (1.1-1.5 equivalents) in anhydrous DMF. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine. Dilute the mixture with water and extract with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent that can dissolve both the starting material and the reagents, facilitating the reaction.
-
Base: KOH is a strong base that deprotonates the indazole N-H, forming the more reactive indazolide anion, which readily undergoes electrophilic substitution.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction upon base and iodine addition, preventing potential side reactions.
Application in Drug Discovery: A Potent Building Block for Kinase Inhibitors
The structural features of this compound make it a highly valuable intermediate in the synthesis of kinase inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The inhibition of VEGFR-2 is a clinically validated strategy for blocking angiogenesis, a critical process in tumor growth and metastasis[2][3].
The 3-iodo substituent serves as a versatile synthetic handle for introducing various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reaction. This allows for the exploration of the chemical space around the indazole core to optimize binding to the kinase active site. The 4-fluoro and 6-carbonitrile groups contribute to the overall electronic properties of the molecule and can engage in specific interactions with the target protein, enhancing potency and selectivity.
The VEGFR-2 Signaling Pathway and the Role of Indazole-based Inhibitors
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole-based compounds.
Safety and Handling
As a novel chemical entity, a comprehensive safety data sheet (SDS) for this compound is not widely available. However, based on the safety profiles of structurally related iodo- and fluoro-substituted heterocyclic compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
Seek immediate medical attention in all cases of exposure.
Conclusion
This compound represents a strategically designed and highly valuable building block for the synthesis of advanced drug candidates. Its unique combination of functional groups provides a versatile platform for the development of potent and selective kinase inhibitors, with a particular promise in the targeting of the VEGFR-2 signaling pathway. The proposed synthesis protocol, based on established chemical principles, offers a reliable route to this key intermediate. As with all novel chemical entities, adherence to strict safety protocols is paramount. The continued exploration of the synthetic utility and biological applications of this compound is poised to contribute significantly to the advancement of targeted therapies in oncology and beyond.
References
-
Organic Syntheses. Org. Synth. 2020, 97, 314-326. Available from: [Link]
-
Al-Ostath, A. et al. (2023). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 28(13), 5089. Available from: [Link]
-
Patel, P. D. et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 13(11), 1319-1343. Available from: [Link]
- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
-
INDOFINE Chemical Company. (n.d.). Safety Data Sheet. Available from: [Link]
-
Liu, X. et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. Available from: [Link]
-
Abdelgawad, M. A. et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1149. Available from: [Link]
-
Li, Q. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4068. Available from: [Link]
-
Wang, Y. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(23), 13937-13946. Available from: [Link]
-
Chen, Y. et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. Available from: [Link]
-
Henkel. (2022). Safety Data Sheet - Hysol MB 50. Available from: [Link]
-
Sharma, P. et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(7), 781-804. Available from: [Link]
-
Damar Industries Limited. (2022). Safety Data Sheet - SPRAY WELL FLUORO AEROSOLS. Available from: [Link]
-
Wang, Y. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4068. Available from: [Link]
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A Guide to the Spectroscopic Characterization of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile: An In-depth Technical Analysis
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the complex heterocyclic molecule, 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile. While a complete, publicly available dataset for this specific compound is not available, this document will use 4-Fluoro-3-iodo-1H-indazole as a representative model to illustrate the principles and methodologies of spectroscopic analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes detailed experimental protocols, data interpretation, and a discussion of the structural information that can be gleaned from each technique.
Introduction: The Importance of Spectroscopic Characterization
This compound is a highly functionalized indazole derivative. The indazole core is a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The precise substitution pattern on the indazole ring, including the presence of a fluorine atom, an iodine atom, and a carbonitrile group, is expected to profoundly influence its physicochemical properties and pharmacological profile. Therefore, unambiguous structural confirmation through spectroscopic methods is a critical step in its synthesis and application in drug discovery and development.
This guide will walk through the expected spectroscopic data for a model compound, 4-Fluoro-3-iodo-1H-indazole, to provide a framework for the analysis of the more complex target molecule. By understanding the spectroscopic signatures of this core structure, researchers can better predict and interpret the data for its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Fluoro-3-iodo-1H-indazole is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing and anisotropic effects of the fluorine and iodine substituents.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~13.0 | br s | - | N-H |
| ~7.5 | t | ~8.0 | H-6 |
| ~7.2 | dd | ~8.0, ~4.0 | H-5 |
| ~7.0 | d | ~8.0 | H-7 |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~155 (d, ¹JC-F ≈ 250 Hz) | C-4 |
| ~141 | C-7a |
| ~128 | C-6 |
| ~120 (d, ²JC-F ≈ 20 Hz) | C-5 |
| ~115 (d, ²JC-F ≈ 25 Hz) | C-3a |
| ~110 | C-7 |
| ~90 | C-3 |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1][2]
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; if necessary, gentle warming or sonication can be applied.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field homogeneity is optimized by shimming.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. A wider spectral width (e.g., 240 ppm) is used, and a larger number of scans is generally required to obtain a good signal.
-
Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Predicted IR Absorption Bands
The IR spectrum of 4-Fluoro-3-iodo-1H-indazole is expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, and C=C bonds of the indazole ring, as well as a C-F stretching vibration.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Medium, Broad | N-H stretch |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| ~1620, ~1580, ~1470 | Medium to Strong | C=C and C=N stretches (aromatic ring) |
| ~1250 | Strong | C-F stretch |
| ~850-750 | Strong | C-H bend (out-of-plane) |
Experimental Protocol for IR Data Acquisition
For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.[1]
-
Sample Preparation: No specific sample preparation is typically needed for ATR-FTIR. A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded first.
-
The sample is then placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Workflow for IR Analysis
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the accurate mass, which can be used to determine the elemental composition.[1]
Predicted Mass Spectrometry Data
For 4-Fluoro-3-iodo-1H-indazole, the following data would be expected from an HRMS analysis using electrospray ionization (ESI).
| Ion | Predicted m/z (monoisotopic) |
| [M+H]⁺ | 262.9476 |
| [M-H]⁻ | 260.9320 |
M = C₇H₄FIN₂
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.
-
Method of Introduction: The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule, as it generally produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.
-
Data Acquisition: The mass spectrum is recorded using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
Workflow for MS Analysis
Caption: Workflow for Mass Spectrometric analysis.
Conclusion: A Multi-faceted Approach to Structural Elucidation
The comprehensive spectroscopic analysis of this compound, and its related core structure, relies on the synergistic use of NMR, IR, and MS techniques. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and elemental formula. By employing the standardized protocols and interpretive principles outlined in this guide, researchers can confidently and accurately characterize this and other novel indazole derivatives, which is a fundamental prerequisite for advancing their development as potential therapeutic agents.
References
-
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-fluoro-3-iodo-1h-indazole (C7H4FIN2). Retrieved from [Link]
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The Indazole Scaffold as a Versatile Core in Modern Drug Discovery: Biological Activity and Therapeutic Potential of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile Derivatives
An In-depth Technical Guide for Drug Development Professionals
Abstract
The indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2][3] Its unique structure allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity. This technical guide focuses on the 4-fluoro-3-iodo-1H-indazole-6-carbonitrile core, a highly functionalized and promising, yet underexplored, starting point for the synthesis of novel therapeutics. We will delve into the synthetic utility of this scaffold, predict its biological potential based on extensive structure-activity relationship (SAR) data from related indazole series, and provide detailed experimental protocols for its derivatization and biological evaluation. This document serves as a comprehensive resource for medicinal chemists, pharmacologists, and drug development scientists aiming to leverage this versatile building block for the discovery of next-generation targeted therapies.
The Indazole Moiety: A Cornerstone of Kinase Inhibition
Indazole-containing molecules have a rich history in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[4][5][6] Their most significant impact, however, has been in the field of oncology. Several indazole derivatives have been developed as potent protein kinase inhibitors, leading to successful drugs such as Pazopanib (a VEGFR inhibitor) and Axitinib (a selective VEGFR inhibitor), which are critical in the treatment of renal cell carcinoma and other solid tumors.[2][3]
The indazole core acts as a bioisostere for purine, effectively binding to the ATP-binding pocket of various kinases.[1] The bicyclic system provides a rigid framework for orienting substituents to interact with key residues in the hinge region, the DFG motif, and solvent-exposed areas of the kinase domain. The specific scaffold of interest, This compound , offers three key points for diversification and modulation of activity:
-
C3-Iodo Group: This position is not merely a substituent but a versatile synthetic handle. The carbon-iodine bond is readily activated for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a vast array of aryl, heteroaryl, and alkyl groups. This is the primary site for building out moieties that target the solvent-exposed region of the kinase pocket, often crucial for achieving selectivity and potency.
-
C4-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate pKa. In related indazole series, fluorine substitution has been shown to improve enzymatic activity and cellular potency.[4]
-
C6-Carbonitrile Group: The nitrile is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor. Its presence can significantly influence the electronic properties of the indazole ring system and provide a key interaction point with the target protein.
Synthetic Strategy and Derivatization Workflow
The primary value of the this compound core lies in its potential for rapid library synthesis. The C3-iodo position is primed for palladium-catalyzed cross-coupling, which is a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.
Below is a generalized workflow for the derivatization of the core scaffold.
Caption: General workflow for drug discovery using the indazole scaffold.
Predicted Biological Targets and Structure-Activity Relationships (SAR)
While direct biological data for this compound derivatives is not extensively published, we can infer potential activities and guide discovery efforts by examining SAR from closely related indazole series. The primary predicted targets are protein kinases involved in oncogenic signaling.
Potential Kinase Targets:
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.[1] Multiple studies have reported potent FGFR inhibitors based on the 1H-indazole-3-amine scaffold. SAR studies revealed that substitution at the C6 position of the indazole ring can significantly impact activity, and the presence of fluorine can be beneficial.[1][4]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): As key mediators of angiogenesis, VEGFRs are validated cancer targets. Pazopanib, an indazole-based drug, is a potent VEGFR inhibitor.[1] SAR on indazole-pyrimidine derivatives has shown that hydrogen bond-forming groups and sulfonamides enhance VEGFR-2 inhibitory activity.[1]
-
Extracellular Signal-Regulated Kinases (ERK1/2): The MAPK/ERK pathway is a central signaling cascade controlling cell proliferation and survival. 1H-indazole amide derivatives have been identified as potent ERK1/2 inhibitors.[4][7]
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition is a promising anti-cancer strategy. 3-(Pyrrolopyridin-2-yl)indazole derivatives have shown potent inhibition of Aurora kinase A by binding to the ATP site.[1]
The following table summarizes key SAR insights from the literature that can guide the derivatization of the this compound core.
| Indazole Position | Substituent Type | Effect on Kinase Activity | Reference |
| N1 | Small alkyl, substituted benzyl | Modulates solubility and pharmacokinetic properties. Can be optimized to enhance cell permeability. | [8] |
| C3 | (Hetero)aryl amines, amides, ureas | Critical for interaction with the kinase hinge region and solvent front. The nature of this group heavily influences potency and selectivity. | [1][9] |
| C4 | Methoxy, Hydroxyl, Fluoro | Small, polar, or electronegative groups are tolerated. Can form key interactions and improve potency. | [4][8] |
| C5 | Small groups (e.g., H, Me) | Generally, bulky substituents are not well-tolerated at this position as it can lead to steric clashes. | [8] |
| C6 | Fluoro, Amine, Piperazine | Can significantly improve enzymatic and cellular potency. Often extends into a solvent-accessible region. | [1][4] |
| C7 | Small groups (e.g., H, Me) | Similar to C5, this position is often sterically constrained. | [8] |
Key Experimental Protocols
To facilitate the exploration of this chemical space, we provide detailed, self-validating protocols for the synthesis and biological evaluation of novel derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the introduction of an aryl or heteroaryl moiety at the C3 position of the indazole core. The causality for this choice is the high reliability and functional group tolerance of this reaction, making it ideal for library synthesis.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)
-
Sodium carbonate (Na2CO3) or Cesium carbonate (Cs2CO3) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the corresponding boronic acid/ester, and the carbonate base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Add the degassed solvent mixture (Dioxane/Water) followed by the Pd(dppf)Cl2 catalyst. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential for catalyst longevity and reaction efficiency.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C3-arylated indazole derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a robust method for determining the inhibitory constant (Ki) of synthesized compounds against a target kinase. It is a competitive binding assay, which is a reliable format for primary screening and lead characterization.
Materials:
-
Target Kinase of interest (e.g., FGFR1, VEGFR2)
-
Eu-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-GST)
-
Alexa Fluor™ 647-labeled "tracer" (a potent, fluorescently-labeled kinase inhibitor)
-
Test compounds (serially diluted in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate (low-volume, black)
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) enabled plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from ~30 µM to 1 nM in the final assay.
-
In the 384-well plate, add the test compound dilutions. Include controls: "no inhibitor" (DMSO only) for maximum signal and "no antibody/tracer" for background.
-
Prepare a kinase/antibody master mix in assay buffer and add it to all wells.
-
Prepare a tracer master mix in assay buffer and add it to all wells. The final concentrations of kinase, antibody, and tracer should be optimized according to the manufacturer's guidelines for the specific kinase target.
-
Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value. The IC50 can then be converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentrations of ATP and the tracer.
Protocol 3: Cell-Based Antiproliferative MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a functional readout of a compound's effect in a cellular context.
Materials:
-
Human cancer cell line (e.g., K562 for leukemia, HT-29 for colon cancer)[7][10]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (serially diluted)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plate
-
Multi-channel pipette, incubator (37 °C, 5% CO2), plate reader (570 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with serial dilutions of the test compounds (final DMSO concentration <0.5%). Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic drug) wells.
-
Incubate the plate for 72 hours at 37 °C in a 5% CO2 atmosphere.
-
After incubation, add 10-20 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The this compound scaffold represents a highly attractive starting point for the discovery of novel kinase inhibitors and other targeted therapeutics. Its strategic functionalization allows for the rapid generation of diverse chemical libraries via robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling. By leveraging the extensive body of SAR literature on related indazole cores, researchers can rationally design derivatives with a high probability of interacting with key oncogenic kinases such as FGFRs and VEGFRs. The provided protocols offer a clear and validated pathway from chemical synthesis to biochemical and cellular characterization. Future work should focus on the systematic exploration of substitutions at the C3 position to optimize potency and selectivity, while also investigating the impact of modifying the N1 position to fine-tune pharmacokinetic properties. This strategic approach will undoubtedly unlock the full therapeutic potential of this promising indazole core.
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, [Link]
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Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, [Link]
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Unveiling the Therapeutic Potential of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile: A Roadmap to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved therapeutics.[1][2] This guide focuses on a specific, yet largely unexplored derivative, 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile. By dissecting its structural features and drawing parallels with established indazole-based inhibitors, we delineate a strategic path toward identifying its most probable therapeutic targets. This document serves as a comprehensive resource for researchers, providing not only a theoretical framework for target exploration but also detailed, field-proven experimental protocols for target validation. Our objective is to empower scientific teams to unlock the therapeutic promise of this novel chemical entity.
Introduction: The Indazole Scaffold and the Imperative of Target Identification
The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile template for designing potent and selective modulators of various biological targets.[3][4] Marketed drugs such as axitinib (a tyrosine kinase inhibitor), niraparib (a PARP inhibitor), and pazopanib (a multi-kinase inhibitor) underscore the therapeutic success of this scaffold.[5][6] The specific substitutions on the indazole ring dictate the compound's pharmacological profile, influencing its binding affinity, selectivity, and pharmacokinetic properties.
This compound presents a unique combination of substituents: a fluorine atom at position 4, an iodine atom at position 3, and a carbonitrile group at position 6. The electron-withdrawing nature of the fluoro and carbonitrile groups, coupled with the larger, more polarizable iodine atom, suggests the potential for distinct interactions within a protein binding pocket. The iodine at the 3-position is of particular interest as it can serve as a handle for further chemical modification or act as a key interaction point, for instance, through halogen bonding.
The critical first step in the drug discovery cascade for a novel compound is the identification and validation of its molecular target(s). A definitive understanding of the mechanism of action is paramount for rational drug development, enabling optimization of potency and selectivity while minimizing off-target effects. This guide outlines a systematic approach to elucidate the therapeutic targets of this compound, focusing on the two most prominent target classes for indazole derivatives: protein kinases and poly(ADP-ribose) polymerase (PARP) enzymes.
Rationale for Target Selection: Learning from Structural Precedents
The therapeutic landscape of indazole derivatives provides a strong foundation for hypothesizing the potential targets of this compound.
Protein Kinases: A Primary Target Class for Indazoles
The human kinome, comprising over 500 protein kinases, represents one of the most successfully drugged target families, particularly in oncology. Indazole derivatives have a proven track record as potent kinase inhibitors.[5][7] The indazole scaffold can mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of kinases.
-
Tyrosine Kinases: Many indazole-based drugs, such as axitinib and pazopanib, are potent inhibitors of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other receptor tyrosine kinases.[5][6] These kinases are crucial regulators of angiogenesis, cell proliferation, and survival, making them attractive targets in cancer therapy. The structural features of this compound are consistent with those of known tyrosine kinase inhibitors.
-
Serine/Threonine Kinases: Indazole derivatives have also been reported to inhibit serine/threonine kinases like Aurora kinases and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[5] Dysregulation of these kinases is a hallmark of many cancers.
-
Other Kinases: Recent research has expanded the scope of indazole-based kinase inhibitors to include targets like PKMYT1, a key regulator of the G2/M cell cycle checkpoint.[8] This highlights the potential for discovering novel kinase targets for this scaffold.
Poly(ADP-ribose) Polymerase (PARP) Enzymes: Exploiting Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are critical for DNA single-strand break repair.[9] Inhibition of PARP in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations) leads to synthetic lethality, a powerful therapeutic strategy.[9][10]
The indazole carboxamide scaffold is a key feature of the potent PARP inhibitor niraparib.[9] While this compound possesses a carbonitrile instead of a carboxamide at the 6-position, this functional group can still participate in hydrogen bonding and other interactions within the nicotinamide binding pocket of PARP enzymes. Furthermore, the development of inhibitors for other PARP family members, such as PARP7, with indazole-based scaffolds, suggests that our topic compound could exhibit activity against a broader range of PARP enzymes.[11]
Experimental Workflows for Target Identification and Validation
A multi-pronged experimental approach is essential to confidently identify and validate the therapeutic targets of this compound. The following workflows provide a comprehensive strategy, from initial screening to in-depth characterization.
Initial Target Class Screening: Kinase and PARP Inhibition Assays
The first step is to perform in vitro enzymatic assays to assess the compound's inhibitory activity against representative panels of kinases and PARP enzymes.
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in kinase buffer.
-
Reconstitute the kinase, substrate, and ATP according to the manufacturer's protocol.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilution or vehicle control (DMSO).
-
Add 2.5 µL of a 2X kinase/substrate solution.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution.
-
Incubate the plate at room temperature for the recommended time (typically 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Plate Preparation:
-
Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
-
PARP Reaction:
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Add PARP enzyme and activated DNA.
-
Initiate the reaction by adding a solution containing NAD+ and biotinylated NAD+.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 60 minutes.
-
Wash the plate again.
-
Add a chemiluminescent HRP substrate.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value as described for the kinase assay.
-
Unbiased Target Identification: Chemical Proteomics
To identify potential targets beyond kinases and PARPs, an unbiased chemical proteomics approach is highly valuable. Affinity-based methods are powerful tools for isolating binding partners from complex biological samples.
This workflow involves immobilizing the compound on a solid support to "fish" for its binding partners in a cell lysate.
Caption: Affinity Purification-Mass Spectrometry (AP-MS) Workflow.
-
Affinity Probe Synthesis: Synthesize an affinity probe by attaching a linker with a reactive group (e.g., an alkyne or azide for click chemistry) to the this compound. The iodine at the 3-position is a suitable site for derivatization via Suzuki or Sonogashira coupling reactions. A control probe lacking the indazole core should also be synthesized.
-
Immobilization: Covalently attach the affinity probe to a solid support, such as sepharose beads.
-
Cell Lysis and Incubation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line). Incubate the lysate with the probe-immobilized beads and control beads.
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer or by competing with an excess of the free compound.
-
Protein Digestion and Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched on the probe-immobilized beads compared to the control beads. These are the candidate target proteins.
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in intact cells. The principle is that a protein's thermal stability increases upon ligand binding.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Protein Detection: Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the compound-treated samples compared to the vehicle-treated samples indicates direct target engagement.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in tables.
Table 1: Summary of In Vitro Inhibitory Activity
| Target | IC50 (nM) for this compound |
| Kinase A | Value |
| Kinase B | Value |
| PARP1 | Value |
| PARP2 | Value |
| ... | ... |
Table 2: Top Candidate Targets from AP-MS Analysis
| Protein ID (UniProt) | Protein Name | Enrichment Factor (Compound vs. Control) |
| e.g., P00533 | Epidermal growth factor receptor | Value |
| e.g., P04637 | Cellular tumor antigen p53 | Value |
| ... | ... | ... |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic identification and validation of the therapeutic targets of this compound. By leveraging knowledge of the well-established pharmacology of the indazole scaffold and employing a combination of in vitro biochemical assays, unbiased chemical proteomics, and cellular target engagement studies, researchers can efficiently elucidate the mechanism of action of this novel compound.
The identification of specific, high-affinity targets will pave the way for subsequent lead optimization efforts, focusing on enhancing potency, selectivity, and drug-like properties. Further characterization of the compound's effects in cellular and in vivo disease models will be crucial to fully realize its therapeutic potential. The journey from a novel chemical entity to a life-changing medicine is arduous, but a robust and well-defined target identification strategy, as outlined here, is the essential first step.
References
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- MDPI. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs.
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In silico modeling of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile interactions
An In-Depth Technical Guide to the In Silico Modeling of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile Interactions
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs and investigational agents.[1][2] This guide provides a comprehensive, in-depth walkthrough of the computational methodologies used to investigate the interactions of a specific, highly functionalized indazole derivative, this compound, with a biologically relevant protein target. We will move beyond a simple recitation of steps, delving into the scientific rationale behind protocol choices, from initial target selection to advanced molecular dynamics simulations and binding free energy estimations. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico tools to accelerate discovery programs by predicting molecular interactions, understanding binding stability, and guiding the rational design of next-generation therapeutics.
Introduction: The Convergence of a Privileged Scaffold and Predictive Science
Indazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-microbial properties.[3][4][5] Their success stems from a unique bicyclic structure that serves as a versatile framework for interacting with various biological targets, particularly protein kinases. The specific subject of this guide, this compound, is a compound rich with features for targeted interactions. The fluorine atom can modulate pKa and form key electrostatic interactions, the iodine provides a handle for further synthetic elaboration (e.g., Sonogashira or Suzuki couplings) or potent halogen bonding, and the carbonitrile group can act as a hydrogen bond acceptor.
Predicting how such a molecule interacts with its protein target is a central challenge in drug discovery. In silico modeling provides a powerful suite of tools to address this, offering atomic-level insights that can rationalize observed activity, predict the effects of structural modifications, and prioritize compounds for synthesis, thereby saving significant time and resources.[6][7] This guide will provide a practical, field-proven workflow for modeling these interactions, using a case-study approach.
Component Selection: The Ligand and the Target
The Ligand: this compound
The selection of this ligand is predicated on its representative functionalization, which presents common challenges and opportunities in computational modeling.
| Property | Value | Source |
| CAS Number | 1082041-46-0 | [8] |
| Molecular Formula | C₈H₃FIN₃ | Custom Calculation |
| Molecular Weight | 286.04 g/mol | Custom Calculation |
| Appearance | White to off-white solid | [9] |
| Key Features | Indazole core, Fluoro group, Iodo group, Carbonitrile group | [9] |
The Target: Proto-Oncogene Serine/Threonine-Protein Kinase (Pim-1)
Indazole derivatives are well-documented inhibitors of various protein kinases.[4] For this guide, we have selected Pim-1 kinase , a high-priority target in oncology due to its role in cell survival and proliferation.
Rationale for Selection:
-
Therapeutic Relevance: Pim-1 is a validated anti-cancer target.
-
Structural Precedent: Co-crystal structures of Pim-1 in complex with similar indazole-based inhibitors are available in the Protein Data Bank (PDB), such as entry 6AYD .[10] This provides an invaluable experimental reference to validate our in silico workflow, particularly the ability of our docking protocol to reproduce the known binding mode (a process known as redocking).
-
Druggable Pocket: The ATP-binding site of Pim-1 is a well-defined pocket amenable to small molecule inhibition.
The Computational Workflow: A Blueprint for Interaction Modeling
The overall strategy involves a multi-step process that progressively increases in computational expense and predictive accuracy. We begin with a rapid, geometry-based prediction of the binding pose (molecular docking) and then use that starting structure to initiate a more rigorous, physics-based simulation of the complex's dynamic behavior in a solvated environment (molecular dynamics).
Caption: Overall workflow for in silico interaction modeling.
Protocol I: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a protein, estimating its binding affinity via a scoring function.[11] We use AutoDock Tools for preparation and AutoDock Vina for the docking calculation, both widely used and freely available academic tools.[12]
Step-by-Step Methodology
-
Protein Preparation:
-
Action: Download the crystal structure of Pim-1 kinase (PDB ID: 6AYD) from the RCSB PDB database.
-
Causality: The crystal structure provides the experimentally determined atomic coordinates of our target.
-
Action: Open the PDB file in AutoDockTools (ADT). Remove water molecules and the co-crystallized ligand (C2J).[13]
-
Causality: Water molecules are typically removed as their positions are transient and can interfere with the docking algorithm unless specific, conserved waters are known to be critical for binding. The original ligand must be removed to make the binding site available for our new molecule.
-
Action: Add polar hydrogens and compute Gasteiger charges. Save the processed protein in .pdbqt format.
-
Causality: Hydrogens are often absent in PDB files but are essential for calculating interactions. The .pdbqt format includes atomic charges and atom type definitions required by Vina.
-
-
Ligand Preparation:
-
Action: Obtain the 3D structure of this compound, for instance, from PubChem or by building it in a molecular editor and performing a geometry optimization.
-
Action: Load the ligand into ADT, compute Gasteiger charges, and define the rotatable bonds. Save the prepared ligand in .pdbqt format.
-
Causality: Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site, which is crucial for finding the optimal binding pose.
-
-
Grid Box Generation:
-
Action: In ADT, define a grid box centered on the active site. The center can be determined from the coordinates of the co-crystallized ligand in 6AYD. Ensure the box is large enough to encompass the entire binding site and allow for ligand rotation (e.g., 25 x 25 x 25 Å).[13]
-
Causality: The grid box defines the search space for the docking algorithm. Confining the search to the known binding site (targeted docking) is more efficient and biologically relevant than searching the entire protein surface (blind docking).
-
-
Running AutoDock Vina:
-
Action: Create a configuration file (conf.txt) specifying the paths to the protein and ligand .pdbqt files, the grid box center and dimensions, and the output file name.
-
Action: Execute Vina from the command line: vina --config conf.txt --log log.txt.
-
Causality: Vina uses a genetic algorithm-based search to explore ligand conformations and positions within the grid box, scoring each pose to find the most favorable ones.[13]
-
-
Results Analysis:
-
Action: Vina will output a .pdbqt file containing multiple binding modes (typically 9), ranked by their predicted binding affinity in kcal/mol.
-
Action: Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, Chimera) to inspect the interactions (hydrogen bonds, hydrophobic contacts, etc.) with key active site residues.
-
Causality: The lowest binding affinity score represents the most stable predicted complex. Visual inspection is a critical self-validation step to ensure the predicted pose is chemically reasonable and makes sense in the biological context of the kinase hinge region.
-
| Binding Mode | Binding Affinity (kcal/mol) | Key Interactions (Hypothetical) |
| 1 | -9.2 | H-bond with Glu121 (Hinge), Halogen bond with Leu68 |
| 2 | -8.8 | H-bond with Val123 (Hinge), π-π stacking with Phe49 |
| 3 | -8.5 | H-bond with Glu121 (Hinge) |
Protocol II: Molecular Dynamics (MD) Simulation with GROMACS
While docking provides a static snapshot, MD simulation offers a dynamic view of the protein-ligand complex over time, accounting for the presence of solvent and thermal fluctuations.[14][15] This allows us to assess the stability of the docked pose and refine the predicted interactions.
Step-by-Step Methodology
-
System Preparation & Topology Generation:
-
Action: Combine the coordinates of the protein (from Protocol I) and the top-ranked ligand pose into a single complex .pdb file.
-
Action: Generate a protein topology using the GROMACS pdb2gmx tool with a suitable force field (e.g., CHARMM36-jul2021).[16]
-
Causality: The force field is a set of parameters that defines the potential energy of the system, governing how atoms interact. CHARMM36 is a well-validated force field for proteins.
-
Action: Generate ligand topology and parameter files. This is a critical step for non-standard molecules. Use a server like the CGenFF server, which is compatible with the CHARMM force field.[17]
-
Causality: Standard force fields do not contain parameters for novel drug-like molecules. CGenFF uses analogy to known chemical groups to generate a robust topology for the ligand.
-
Action: Modify the main system topology file (topol.top) to include the ligand's parameters (.itp and .prm files).[17]
-
-
Solvation and Ionization:
-
Action: Create a simulation box (e.g., a cubic box with 1.0 nm distance between the complex and the box edge) and fill it with a pre-equilibrated water model (e.g., TIP3P).
-
Causality: Explicitly modeling water is essential for accurately simulating biological systems, as water molecules play a key role in mediating interactions and stabilizing the complex.
-
Action: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.[16]
-
Causality: Neutralizing the system is required for many algorithms used to calculate long-range electrostatics, such as Particle Mesh Ewald (PME).
-
-
Energy Minimization:
-
Action: Perform a steep descent energy minimization of the system.
-
Causality: This step removes steric clashes or unnatural geometries in the initial setup, relaxing the system to a local energy minimum.
-
-
System Equilibration:
-
Action: Perform a two-phase equilibration. First, a 100 ps simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) with position restraints on the protein and ligand heavy atoms.
-
Causality: The NVT step allows the solvent to equilibrate around the fixed solute, ensuring the system reaches the target temperature (e.g., 300 K).
-
Action: Second, a 200 ps simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature), again with position restraints.
-
Causality: The NPT step adjusts the system density by allowing the box volume to fluctuate, ensuring it reaches the target pressure (e.g., 1 bar) while maintaining the correct temperature.
-
-
Production MD Run:
-
Action: Run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100 ns), with all position restraints removed.
-
Causality: This is the main data-gathering phase of the simulation, where the system is allowed to evolve freely under the defined physical conditions.
-
Caption: MD Simulation cascade from minimization to production.
Analysis and Interpretation
Trajectory Analysis
The output of the MD run is a trajectory file containing atomic coordinates over time. Analysis of this trajectory provides insights into the stability of the complex.
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from their initial position. A stable, converging RMSD plot for both the protein and the ligand suggests a stable binding mode.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over the simulation. High RMSF in loop regions is expected, while high fluctuation of the ligand or active site residues may indicate instability.
-
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time, identifying the most persistent and important interactions.
Binding Free Energy Calculation
While computationally intensive, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide an end-point estimation of the binding free energy.[18][19] These methods calculate the energy of the complex, the free protein, and the free ligand from trajectory snapshots to estimate the binding free energy (ΔG_bind).
ΔG_bind = G_complex - (G_protein + G_ligand)
This provides a more quantitative measure of binding affinity than the docking score and can be used to rank a series of related compounds.[20]
Conclusion and Future Directions
This guide has outlined a robust, multi-stage computational workflow for modeling the interactions of this compound with its target, Pim-1 kinase. By integrating molecular docking to predict the initial binding pose and molecular dynamics to assess its stability in a dynamic, solvated environment, we can generate detailed, atomic-level hypotheses about the key drivers of molecular recognition.
The insights gained from this in silico process are not an end in themselves but a powerful tool to guide experimental work. For example, identifying a persistent hydrogen bond in the simulation could prompt the synthesis of an analogue designed to strengthen that interaction. Conversely, observing ligand instability might suggest modifications to improve its fit within the binding pocket. By closing this loop between prediction and experimentation, computational modeling serves as an indispensable accelerator in the modern drug discovery pipeline.
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Southern University at New Orleans. Retrieved from [Link]
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Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics Tutorials. Retrieved from [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. Retrieved from [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]
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Panda, P. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved from [Link]
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RCSB PDB. (2011). 3RO4: X-ray Structure of Ketohexokinase in complex with an indazole compound derivative. RCSB PDB. Retrieved from [Link]
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RCSB PDB. (2017). 6AYD: Pim1 complexed with N-(6-(4-hydroxyphenyl)-1H-indazol-3-yl)cyclopropanecarboxamide. RCSB PDB. Retrieved from [Link]
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RCSB PDB. (2017). 5LO1: HSP90 WITH indazole derivative. RCSB PDB. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Indazole-3-carbonitrile (1). Organic Syntheses. Retrieved from [Link]
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The Indazole Core: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutics and clinical candidates. This in-depth technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of substituted 1H-indazoles. We delve into the mechanistic underpinnings of classical and contemporary synthetic strategies, offering field-proven insights into experimental design and optimization. This guide is intended for researchers, scientists, and drug development professionals, providing a robust resource of detailed methodologies, comparative data, and a forward-looking perspective on this critical heterocyclic motif.
Table of Contents
-
Introduction: The Privileged 1H-Indazole Scaffold
-
Tautomerism and Stability
-
Significance in Medicinal Chemistry
-
-
Historical Perspective: The Dawn of Indazole Chemistry
-
The Pioneering Work of Emil Fischer
-
The Jacobson Indazole Synthesis: A Classic Route
-
-
Classical Synthetic Methodologies
-
Synthesis from o-Nitro- or o-Halobenzaldehydes and Ketones
-
-
Modern Synthetic Strategies: Precision and Efficiency
-
Palladium-Catalyzed Cross-Coupling Reactions
-
Transition-Metal-Catalyzed C-H Functionalization
-
The Davis-Beirut Reaction for 2H-Indazole Synthesis
-
-
Structure-Activity Relationships (SAR) of Substituted 1H-Indazoles
-
Key Insights from Anticancer Agents
-
-
Case Studies: Synthesis of Marketed Indazole-Containing Drugs
-
Pazopanib (Votrient®)
-
Axitinib (Inlyta®)
-
-
References
Introduction: The Privileged 1H-Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in drug discovery. Its rigid structure and ability to participate in various non-covalent interactions have made it a versatile template for designing ligands for a wide range of biological targets.[1]
Tautomerism and Stability
Indazole can exist in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is thermodynamically more stable than the 2H-form, making it the predominant isomer in most cases.[1] This stability has significant implications for synthetic strategies and the biological activity of indazole-containing molecules.
Significance in Medicinal Chemistry
The indazole nucleus is a key component in numerous FDA-approved drugs, demonstrating its therapeutic importance. Notable examples include:
-
Pazopanib: A multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]
-
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, indicated for the treatment of advanced renal cell carcinoma.
-
Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[1]
The diverse biological activities of substituted indazoles, including anticancer, anti-inflammatory, and antimicrobial properties, continue to drive research into novel synthetic methodologies and therapeutic applications.[1][2]
Historical Perspective: The Dawn of Indazole Chemistry
The Pioneering Work of Emil Fischer
The history of indazole is intrinsically linked to the foundational work of Hermann Emil Fischer. While widely recognized for his groundbreaking research on sugars and purines, Fischer's investigations into hydrazine derivatives led to the first synthesis of the parent indazole ring system in 1883.[3] His early work laid the groundwork for the development of this critical heterocyclic scaffold.
The Jacobson Indazole Synthesis: A Classic Route
One of the earliest and most fundamental methods for constructing the indazole core is the Jacobson synthesis. This reaction involves the intramolecular cyclization of N-nitroso-o-alkylanilines. The mechanism proceeds through the thermal decomposition of the N-nitroso compound, leading to the formation of the indazole ring.[4]
Logical Workflow for the Jacobson Indazole Synthesis
Caption: Workflow for the Jacobson Indazole Synthesis.
Experimental Protocol: Jacobson Synthesis of 1H-Indazole [4]
-
Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.
-
Nitrosation: Cool the resulting o-acetotoluidide solution in an ice bath and introduce nitrous gases.
-
Cyclization: The N-nitroso-o-acetotoluidide intermediate is then allowed to decompose, often with gentle heating, to form 1H-indazole.
-
Isolation: The product is isolated by extraction and purified by distillation or recrystallization.
Classical Synthetic Methodologies
Synthesis from o-Nitro- or o-Halobenzaldehydes and Ketones
A versatile and widely used classical approach to substituted 1H-indazoles involves the reaction of ortho-substituted benzaldehydes or ketones with hydrazine.
Synthesis from o-Halobenzaldehydes [5]
The condensation of an o-halobenzaldehyde or ketone with hydrazine, typically under heating, leads to the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 1H-indazole.
Synthesis from o-Nitrobenzaldehydes [5]
Similarly, o-nitrobenzaldehydes can be condensed with hydrazine derivatives. The subsequent reductive cyclization of the nitro group, often facilitated by a reducing agent, furnishes the 1H-indazole core.
Modern Synthetic Strategies: Precision and Efficiency
The demand for structurally diverse and complex indazole derivatives in drug discovery has spurred the development of more sophisticated and efficient synthetic methods.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted 1H-indazoles, allowing for the introduction of a wide array of substituents with high regioselectivity. The Suzuki-Miyaura coupling, for instance, is a powerful tool for the C-C bond formation at various positions of the indazole ring.[6]
Logical Workflow for Palladium-Catalyzed C7-Arylation
Caption: Palladium-Catalyzed C7-Arylation of Indazoles.
Table 1: Substrate Scope for Palladium-Catalyzed C7-Arylation of 3-Substituted 1H-Indazoles [7]
| Entry | 3-Substituent | Aryl Iodide | Yield (%) |
| 1 | -CO2Me | 4-Iodoanisole | 75 |
| 2 | -CN | 4-Iodotoluene | 68 |
| 3 | -SO2Ph | 1-Iodo-4-nitrobenzene | 82 |
| 4 | -CO2Me | 1-Iodo-3,5-dimethylbenzene | 71 |
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of substituted indazoles. Rhodium and copper-catalyzed reactions, for example, enable the direct coupling of C-H bonds with various partners, avoiding the need for pre-functionalized starting materials.[1]
The Davis-Beirut Reaction for 2H-Indazole Synthesis
While this guide focuses on 1H-indazoles, the Davis-Beirut reaction is a noteworthy method for the synthesis of the less common 2H-indazole isomers. This reaction involves the N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines under basic or acidic conditions.[8] The ability to access 2H-indazoles provides an alternative entry point for further chemical transformations to obtain novel indazole derivatives.
Mechanism of the Davis-Beirut Reaction (Base-Catalyzed)
Caption: Base-Catalyzed Davis-Beirut Reaction Mechanism.
Structure-Activity Relationships (SAR) of Substituted 1H-Indazoles
The extensive use of the indazole scaffold in drug discovery has led to a deep understanding of its structure-activity relationships.
Key Insights from Anticancer Agents
In the context of anticancer drug design, specific substitution patterns on the indazole ring have been shown to be critical for potent and selective activity. For instance, in a series of indazole amide inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2), the nature and position of substituents on the indazole core and the amide side chain were found to significantly influence inhibitory potency.[9] Similarly, for indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker is crucial for activity.[10]
Case Studies: Synthesis of Marketed Indazole-Containing Drugs
The industrial-scale synthesis of indazole-based drugs often involves multi-step sequences that require careful optimization of reaction conditions.
Pazopanib (Votrient®)
The synthesis of Pazopanib typically starts from 3-methyl-6-nitro-1H-indazole. A key step involves the regioselective methylation at the N2 position of the indazole ring.[11][12]
Experimental Protocol: Key Step in Pazopanib Synthesis [13]
-
N-methylation: To a suspension of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine in N,N-dimethylformamide, add cesium carbonate and iodomethane.
-
Reaction: Stir the mixture at room temperature for several hours.
-
Work-up: Cool the reaction and add de-ionized water to precipitate the product.
-
Isolation: Collect the solid by filtration and dry to obtain N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.
Axitinib (Inlyta®)
The synthesis of Axitinib often involves the construction of the substituted indazole core followed by coupling with the side chain. One reported route utilizes a copper-catalyzed C-S coupling reaction.[14]
Experimental Protocol: Synthesis of Axitinib Intermediate [15]
-
Coupling Reaction: React 6-iodo-1H-indazole with 2-mercapto-N-methylbenzamide in the presence of a copper iodide catalyst in a suitable solvent such as dimethylformamide.
-
Reaction Conditions: Heat the reaction mixture for an extended period.
-
Isolation: After completion, the intermediate, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide, is isolated and purified.
Conclusion and Future Outlook
The journey of substituted 1H-indazoles, from their initial discovery to their current status as indispensable components of modern pharmaceuticals, is a testament to the power of synthetic organic chemistry. While classical methods laid the foundation, modern catalytic and C-H functionalization strategies have opened up new avenues for creating novel indazole derivatives with unprecedented precision and efficiency. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of this privileged scaffold, will undoubtedly lead to the discovery of the next generation of indazole-based therapeutics.
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Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. MDPI. Available from: [Link]
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Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. ResearchGate. Available from: [Link]
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Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. ResearchGate. Available from: [Link]
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A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate. Available from: [Link]
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available from: [Link]
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Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Available from: [Link]
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The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. Available from: [Link]
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Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available from: [Link]
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The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. PubMed Central. Available from: [Link]
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INDAZOLE. Organic Syntheses. Available from: [Link]
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Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. PubMed Central. Available from: [Link]
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Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. Available from: [Link]
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An In-Depth Technical Guide to 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile: Synthesis, Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically significant molecules, particularly in the realm of oncology.[1] This technical guide focuses on a specific, highly functionalized indazole derivative, 4-fluoro-3-iodo-1H-indazole-6-carbonitrile , a compound poised for exploration in drug discovery. We will delve into its structural features, propose a detailed synthetic pathway, and explore the rationale behind the design of its structural analogs and derivatives. This document will serve as a comprehensive resource, providing not only theoretical insights but also actionable experimental protocols for researchers engaged in the development of novel therapeutics, with a particular emphasis on kinase inhibitors.
Introduction: The Significance of the Indazole Core
Indazole-containing compounds represent a critical class of heterocyclic molecules in drug discovery, largely due to their bioisosteric relationship with indoles.[1] The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, offers a unique combination of hydrogen bond donor and acceptor capabilities, making it an ideal pharmacophore for interacting with various biological targets.[2] Notably, the indazole moiety is a privileged scaffold in the design of protein kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[3]
The subject of this guide, This compound , presents a trifecta of key functional groups that are strategically positioned to modulate its physicochemical and pharmacological properties. The fluorine atom at the 4-position can significantly impact pKa, lipophilicity, and metabolic stability, while the iodine at the 3-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. The carbonitrile group at the 6-position is a common feature in many kinase inhibitors, often involved in crucial interactions within the ATP-binding pocket of the target kinase.
Proposed Synthesis of this compound
Experimental Protocol: A Proposed Synthetic Route
Step 1: Synthesis of 4-Fluoro-1H-indazole-6-carbonitrile
A potential starting point for the synthesis is the construction of the 4-fluoro-1H-indazole-6-carbonitrile core. This can be achieved through a cyclization reaction of a suitably substituted aminobenzonitrile derivative. A plausible approach, adapted from methodologies for synthesizing substituted indazoles, is the diazotization of a substituted aniline followed by cyclization.[4]
Step 2: Iodination at the C3 Position
The subsequent step involves the regioselective iodination of the 4-fluoro-1H-indazole-6-carbonitrile at the C3 position. Direct iodination of indazoles at the 3-position is a well-established transformation, typically achieved using molecular iodine in the presence of a base.[5]
-
Reagents and Conditions:
-
Substrate: 4-Fluoro-1H-indazole-6-carbonitrile
-
Iodinating Agent: Iodine (I₂)
-
Base: Potassium hydroxide (KOH)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: Room temperature
-
Reaction Time: 2-4 hours
-
-
Detailed Procedure:
-
To a solution of 4-fluoro-1H-indazole-6-carbonitrile (1.0 eq) in DMF, add potassium hydroxide (2.0-3.0 eq).
-
To this mixture, add a solution of iodine (1.5 eq) in DMF dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford This compound .
-
Workflow for the Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Structural Analogs and Derivatives: Strategies for Library Development
The strategic placement of the iodo group at the C3 position of this compound makes it an exceptionally valuable scaffold for generating a diverse library of analogs through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide variety of substituents at this position.
Key Derivatization Strategies
-
Suzuki Coupling: Reaction with various aryl and heteroaryl boronic acids or esters to introduce diverse aromatic systems. This is a powerful method for exploring interactions with hydrophobic pockets in target proteins.
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce linear, rigid linkers or functionalized alkynyl groups.
-
Buchwald-Hartwig Amination: Introduction of a range of primary and secondary amines to explore hydrogen bonding interactions and modulate solubility.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups, which can be further functionalized.
Experimental Protocol: Suzuki Coupling for Analog Synthesis
This protocol provides a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
-
Reagents and Conditions:
-
Substrates: this compound (1.0 eq) and Arylboronic acid (1.2-1.5 eq)
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)
-
Base: Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2.0-3.0 eq)
-
Solvent: Dioxane/water or DMF
-
Temperature: 80-120 °C
-
Atmosphere: Inert (Nitrogen or Argon)
-
-
Detailed Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 3-aryl-4-fluoro-1H-indazole-6-carbonitrile derivative.
-
Derivatization Workflow
Caption: Derivatization strategies for generating analogs from the core scaffold.
Structure-Activity Relationship (SAR) Insights
While specific biological data for this compound is not publicly available, we can infer potential SAR based on the known contributions of its constituent functional groups in the context of kinase inhibition.
| Structural Feature | Position | Potential Role in Kinase Inhibition |
| Indazole Core | Scaffold | Privileged scaffold for kinase inhibitors, often forming key hydrogen bonds with the hinge region of the ATP-binding site.[3] |
| Fluorine | C4 | Can modulate the pKa of the indazole N-H, influencing hydrogen bonding.[1] Also enhances metabolic stability and can improve membrane permeability. |
| Iodine | C3 | Primarily serves as a synthetic handle for introducing diverse substituents to probe the solvent-exposed region of the kinase active site. |
| Carbonitrile | C6 | Can act as a hydrogen bond acceptor, interacting with specific residues in the active site. Its presence is a common feature in potent kinase inhibitors. |
Key Considerations for Analog Design:
-
C3-Substituents: The nature of the group introduced at the C3 position via cross-coupling will be critical for determining potency and selectivity. Bulky hydrophobic groups may target the hydrophobic pocket, while polar groups can interact with the solvent-exposed region.
-
N1-Alkylation/Arylation: The indazole N-H can be alkylated or arylated to further explore the SAR. This modification can significantly impact the compound's orientation in the binding pocket and its physicochemical properties.
-
Modifications at Other Positions: While C3 is the most readily diversifiable position, modifications at C5 and C7 could also be explored to fine-tune activity and properties.
Biological Evaluation of Analogs and Derivatives
A critical step in the drug discovery process is the biological evaluation of the synthesized compounds. For indazole derivatives, which are frequently explored as kinase inhibitors, a tiered screening approach is recommended.
Experimental Protocol: Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay.
-
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Materials:
-
Target kinase and its specific substrate
-
ATP
-
Assay buffer
-
Test compounds (in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the luminescent detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Biological Evaluation Workflow
Caption: Tiered workflow for the biological evaluation of synthesized indazole derivatives.
Conclusion and Future Directions
This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its strategic functionalization provides a clear path for the generation of diverse chemical libraries. The proposed synthetic route, based on established chemical transformations, offers a practical approach for accessing this core structure.
Future research should focus on the synthesis and biological evaluation of a focused library of derivatives to elucidate the SAR of this specific indazole scaffold. The exploration of different C3-substituents and N1-modifications will be crucial for identifying potent and selective inhibitors. Furthermore, computational modeling and structural biology studies will be invaluable for understanding the binding modes of these compounds and guiding further optimization efforts. The insights gained from such studies will undoubtedly contribute to the advancement of indazole-based therapeutics.
References
- Elsayed, A. A., et al. (2023). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Molecules, 28(14), 5359.
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- 4-Fluoro-1H-indazole | CAS Number 341-23-1. (n.d.). Ossila.
- This compound | 1082041-46-0. (n.d.). BLDpharm.
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Wissner, A., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][6][7]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358.
- Pauls, H., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 285, 116259.
- Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. (n.d.). Benchchem.
- Huisgen, R., & Bast, K. (1963). Indazole. Organic Syntheses, 43, 55.
- Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326.
- EP1559704A1 - Synthesis of 4-substituted phthalaldehyde. (2005).
- Abdelahi, M. M. M., et al. (2022). Indazole – Knowledge and References. Taylor & Francis.
- 4-Fluoroindazole | C7H5FN2 | CID 22477757. (n.d.). PubChem.
- Wang, Y., et al. (2023).
- Abdelahi, M. M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1356-1370.
- US20080177081A1 - Process for Preparation of Anastrozole. (2008).
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- Synthesis of compounds for SAR studies. Reagents and conditions: (iv)... (n.d.).
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Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling with 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous biologically active compounds, including potent kinase inhibitors for cancer therapy.[1][2][3] The functionalization of the indazole core is critical for modulating pharmacological properties, and the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds.[4][5] This reaction facilitates the synthesis of diverse biaryl and heteroaryl structures by coupling an organohalide with an organoboron reagent, catalyzed by a palladium complex.[6][7]
This document provides a detailed guide for the Suzuki-Miyaura coupling of a specific, highly functionalized substrate: 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile . We will delve into the substrate's unique reactivity, provide a robust experimental protocol, and discuss the rationale behind the selection of catalysts, reagents, and conditions to ensure high efficiency and reproducibility for researchers in drug discovery and synthetic chemistry.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the indazole, forming a Pd(II) complex.[7] The reactivity order for halides in this step is I > Br > Cl.[5]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Substrate Analysis: this compound
Understanding the electronic nature of the substrate is key to designing a successful protocol.
-
Indazole Core & N-H Acidity: The indazole ring contains an acidic N-H proton. While many Suzuki couplings on similar heterocycles proceed without N-protection[10][11], the free N-H can sometimes coordinate to the palladium catalyst, potentially inhibiting the reaction.[12] For challenging couplings or to improve consistency, protection of the indazole nitrogen with a group like tert-butyloxycarbonyl (Boc) can be beneficial.[13] The protocol provided will focus on the more atom-economical unprotected substrate, but N-protection should be considered as a primary optimization step if issues arise.
-
C-I Bond: The carbon-iodine bond at the C-3 position is the most labile of the common carbon-halogen bonds, making it highly susceptible to oxidative addition by the palladium catalyst. This ensures high reactivity at the desired position.
-
Electron-Withdrawing Groups (EWGs): The presence of both a fluoro group at C-4 and a carbonitrile group at C-6 significantly lowers the electron density of the aromatic system. Aryl halides with EWGs are more reactive toward oxidative addition, which should facilitate the initial step of the catalytic cycle.[6][14]
Key Reaction Parameters & Optimization Choices
The success of a Suzuki coupling is highly dependent on the careful selection of four key components: the catalyst, ligand, base, and solvent.[15]
| Parameter | Recommended Choice | Rationale & Alternatives |
| Palladium Precatalyst | PdCl₂(dppf)·CH₂Cl₂ (1-5 mol%) | Rationale: This is a robust, air-stable Pd(II) precatalyst that is highly effective for a wide range of cross-couplings involving heteroaryl halides.[2][16] The dppf ligand is adept at promoting both oxidative addition and reductive elimination. Alternatives: Pd(PPh₃)₄, Pd(OAc)₂, or advanced Buchwald precatalysts (e.g., XPhos Pd G3) for higher activity or lower temperatures.[12][17] |
| Boronic Acid Partner | Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv) | Rationale: A slight excess ensures complete consumption of the more valuable indazole starting material. Both boronic acids and their corresponding pinacol esters are suitable coupling partners.[6] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | Rationale: Carbonates are effective bases for activating the boronic acid for transmetalation.[7] Cs₂CO₃ is more soluble and often provides better results, albeit at a higher cost. Alternatives: K₃PO₄ is a stronger base that can be effective but may increase the risk of side reactions like protodeboronation.[17] KF is a milder option, useful if base-sensitive functional groups are present.[9] |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | Rationale: This biphasic system is standard for Suzuki couplings.[18] Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate transmetalation. Alternatives: Toluene/H₂O, THF/H₂O, or DME/H₂O.[6] Anhydrous solvents like DMF can be used with bases like KF but are less common.[19] |
| Temperature | 80-100 °C | Rationale: This temperature range is typically sufficient to drive the reaction to completion without causing significant thermal degradation of the reagents or catalyst. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To the reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add the PdCl₂(dppf)·CH₂Cl₂ catalyst to the vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.[17]
-
Solvent Addition: Add the degassed solvent system (1,4-Dioxane and water, 4:1 v/v) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indazole is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[7]
-
Transfer the filtrate to a separatory funnel, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[15]
Caption: Experimental workflow for the Suzuki coupling protocol.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Poor solubility of reagents. | Use a fresh batch of catalyst or a more active precatalyst.[17] Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. Try alternative solvent systems or increase the temperature.[19] |
| Protodeboronation | Base is too strong; Presence of excess water. | Switch to a milder base like KF or K₂CO₃ instead of K₃PO₄.[17] Minimize the amount of water in the solvent system or consider running the reaction under anhydrous conditions if possible.[17] |
| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst decomposition. | Improve degassing procedures.[17] Ensure the palladium catalyst is of high quality and handled correctly. |
| Dehalogenation of Starting Material | Side reaction promoted by some catalysts/bases. | Change the ligand or catalyst system. Sometimes a milder base or lower reaction temperature can mitigate this side reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling provides an exceptionally effective strategy for the C-3 functionalization of this compound. The electron-deficient nature of this substrate favors the critical oxidative addition step, making it a suitable candidate for this transformation. By carefully selecting a robust palladium catalyst like PdCl₂(dppf)·CH₂Cl₂, an appropriate base such as K₂CO₃, and a standard dioxane/water solvent system, researchers can reliably synthesize a diverse library of novel indazole derivatives for applications in drug discovery and materials science. The provided protocol serves as a validated starting point, with avenues for optimization outlined in the troubleshooting guide.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video] YouTube. Available at: [Link]
-
Rossi, S., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(1), 933-947. Available at: [Link]
-
Teixeira, C., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2056. Available at: [Link]
- Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
ResearchGate. (2025). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Available at: [Link]
-
Wang, S., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2921. Available at: [Link]
-
Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]
-
American Chemical Society Publications. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(10), 1835-1838. Available at: [Link]
-
MDPI. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 10(10), 1128. Available at: [Link]
-
American Chemical Society Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1564-1571. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
-
Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6825-6834. Available at: [Link]
-
American Chemical Society Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2024). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
National Institutes of Health. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Available at: [Link]
-
MDPI. (2023). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Catalysts, 13(1), 163. Available at: [Link]
-
American Chemical Society Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1756-1762. Available at: [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. Available at: [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6335-6352. Available at: [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2056. Available at: [Link]
-
ResearchGate. (2025). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available at: [Link]
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth., 97, 314-326. Available at: [Link]
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- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile for Advanced Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Indazole Scaffold
The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to target the ATP-binding site of a wide array of protein kinases.[1][2] Its bicyclic structure, featuring a fused pyrazole and benzene ring, serves as a bioisostere for the purine ring of ATP, enabling competitive inhibition.[3] A multitude of approved and clinical-stage anticancer drugs, including Axitinib and Pazopanib, are built upon this versatile framework, demonstrating its clinical significance.[1][4]
This guide focuses on a highly functionalized and strategically designed building block: 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile . The specific arrangement of substituents on this molecule is not arbitrary; each group is placed to offer distinct advantages in the synthesis and final pharmacological properties of kinase inhibitors.
-
3-Iodo Group: This is the primary reactive handle for diversification. The carbon-iodine bond is highly susceptible to oxidative addition by palladium catalysts, making it an exceptional substrate for a variety of cross-coupling reactions.[5][6] This position allows for the direct and efficient introduction of aryl, heteroaryl, alkynyl, and amino moieties, which are critical for tuning inhibitor selectivity and potency.
-
4-Fluoro Group: Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[4] The electronegative fluorine atom can modulate the acidity of the nearby N-H proton, influence molecular conformation, and form key hydrogen bonds or other non-covalent interactions within the kinase active site.[7]
-
6-Carbonitrile Group: The nitrile moiety is a potent electron-withdrawing group and a versatile hydrogen bond acceptor. Its inclusion can significantly enhance binding interactions with kinase pocket residues and has been shown to improve enzymatic activity and cellular potency in certain inhibitor classes.[4]
This document provides detailed protocols for leveraging this advanced intermediate in key synthetic transformations, offering researchers a practical guide to accelerating their drug discovery programs.
Physicochemical Properties & Handling
Proper handling and storage are paramount to ensure the integrity and reactivity of the reagent.
| Property | Data |
| CAS Number | 1082041-46-0 |
| Molecular Formula | C₈H₃FIN₃ |
| Molecular Weight | 287.04 g/mol |
| Appearance | Off-white to yellow solid |
| Purity | Typically ≥95% |
| Storage Conditions | Store at 4°C, protect from light, under an inert atmosphere (e.g., Argon or Nitrogen).[8] |
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Maintain an inert atmosphere during storage and reaction setup to prevent potential degradation.[9]
Experimental Workflows: Palladium-Catalyzed Cross-Coupling Reactions
The 3-iodo position is primed for functionalization via palladium-catalyzed cross-coupling. Below are optimized, foundational protocols for three indispensable reaction classes: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Workflow Overview
Caption: General workflow for functionalizing the indazole core.
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing C(sp²)-C(sp²) bonds.[10] It is indispensable for synthesizing the biaryl and heteroaryl-aryl cores prevalent in Type I and Type II kinase inhibitors. The reaction demonstrates broad functional group tolerance and typically proceeds with high yields.[11]
Caption: Suzuki-Miyaura coupling reaction scheme.
Materials & Reagents
| Reagent | M.W. | Equiv. | Amount (for 0.5 mmol scale) |
| This compound | 287.04 | 1.0 | 143.5 mg |
| Aryl/Heteroaryl Boronic Acid or Ester | Varies | 1.2 | 0.6 mmol |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 40.8 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 138.2 mg |
| 1,4-Dioxane | - | - | 4.0 mL |
| Water (degassed) | - | - | 1.0 mL |
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon), add this compound (1.0 eq), the boronic acid derivative (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL). The solvent mixture should be thoroughly sparged with an inert gas for 15-20 minutes prior to use.
-
Reaction Execution: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting iodo-indazole.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Expert Insights & Troubleshooting:
-
Causality: The use of a ferrocene-based ligand like dppf stabilizes the palladium catalyst, promoting efficient catalytic turnover.[11][12] A base is required to facilitate the transmetalation step.
-
N-H Interference: The acidic N-H proton of the indazole can sometimes interfere with the catalytic cycle.[9][13] If yields are low, consider using a stronger base like Cs₂CO₃ or protecting the indazole nitrogen (e.g., with a Boc or SEM group) prior to coupling.
-
De-boronation: If the boronic acid is unstable, consider using the corresponding pinacol boronate ester (neopentyl glycol or MIDA esters can also be used for slow-release).
Protocol: Sonogashira Coupling for C-C Bond Formation
Rationale: The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bond formation, linking the indazole core to a terminal alkyne.[14][15] This is valuable for creating rigid, linear extensions to probe deep into a kinase binding pocket or for introducing a reactive alkyne handle for subsequent click chemistry. The reaction is highly sensitive to oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling).[9]
Caption: Sonogashira coupling reaction scheme.
Materials & Reagents
| Reagent | M.W. | Equiv. | Amount (for 0.5 mmol scale) |
| This compound | 287.04 | 1.0 | 143.5 mg |
| Terminal Alkyne | Varies | 1.5 | 0.75 mmol |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 10.5 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 5.7 mg |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 0.21 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 5.0 mL |
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask under Argon, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL), followed by triethylamine (3.0 eq) and the terminal alkyne (1.5 eq) via syringe.
-
Inert Atmosphere: Ensure the system is rigorously degassed by subjecting it to three cycles of vacuum/Argon backfill.
-
Reaction Execution: Stir the reaction mixture at room temperature for 8-16 hours. If the reaction is sluggish, gentle heating to 50-60 °C may be required.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the product.
Expert Insights & Troubleshooting:
-
Causality: This reaction operates via a dual catalytic cycle. The palladium catalyst facilitates the oxidative addition of the iodo-indazole, while the copper(I) co-catalyst activates the alkyne, enabling transmetalation.[16]
-
Copper-Free Conditions: For sensitive substrates where copper may cause issues, copper-free Sonogashira conditions using ligands like SPhos or XPhos with a palladium source and a base like Cs₂CO₃ can be employed.[16]
-
N-Protection: For complex or acid-sensitive alkynes, N-protection of the indazole may be necessary to achieve optimal yields and prevent side reactions.[14]
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The Buchwald-Hartwig amination is a powerful tool for forging C(sp²)-N bonds, a linkage central to the structure of countless kinase inhibitors.[17][18] This reaction allows for the coupling of the indazole core with a vast range of primary and secondary amines, including anilines, heterocycles, and aliphatic amines, enabling the exploration of structure-activity relationships around the critical "hinge-binding" region of kinases.[19]
Caption: Buchwald-Hartwig amination reaction scheme.
Materials & Reagents
| Reagent | M.W. | Equiv. | Amount (for 0.5 mmol scale) |
| This compound | 287.04 | 1.0 | 143.5 mg |
| Amine Coupling Partner | Varies | 1.2 | 0.6 mmol |
| Pd₂(dba)₃ | 915.72 | 0.02 | 9.2 mg |
| Xantphos | 578.68 | 0.08 | 23.1 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.5 | 244.4 mg |
| 1,4-Dioxane, anhydrous | - | - | 5.0 mL |
Step-by-Step Protocol
-
Reaction Setup: In a glovebox or under a robust stream of Argon, add this compound (1.0 eq), the amine (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.08 eq) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).
-
Reaction Execution: Seal the tube tightly and heat the mixture to 110 °C in a preheated oil bath for 12-24 hours.
-
Monitoring: Track the disappearance of the starting material via LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through Celite to remove inorganic salts and catalyst residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the desired 3-aminoindazole derivative.
Expert Insights & Troubleshooting:
-
Causality: Bulky, electron-rich phosphine ligands like Xantphos are critical for facilitating the reductive elimination step, which is often rate-limiting in the catalytic cycle.[18][19] The choice of base is crucial; Cs₂CO₃ is a good general-purpose base, but stronger, non-nucleophilic bases like NaO-t-Bu or LHMDS may be required for less reactive amines.
-
Ligand Selection: The choice of ligand is the most critical parameter for optimization. If Xantphos gives poor results, consider other biarylphosphine ligands such as RuPhos, BrettPhos, or Josiphos-type ligands.
-
Ammonia Equivalents: For the synthesis of primary 3-aminoindazoles, direct coupling with ammonia is challenging. It is often more effective to use an ammonia equivalent, such as benzophenone imine, followed by acidic hydrolysis to reveal the primary amine.[17]
Concluding Remarks
This compound is a high-value, versatile building block for the synthesis of sophisticated kinase inhibitors. Its strategically positioned functional groups provide medicinal chemists with reliable and independent control over diversification at the 3-position while embedding favorable electronic and drug-like properties through the fluoro and carbonitrile substituents. The palladium-catalyzed protocols detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—represent a validated toolkit for rapidly generating diverse libraries of indazole-based compounds, thereby accelerating the path from hit identification to lead optimization in drug discovery.
References
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (No Date). National Institutes of Health. [Link]
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Synthesis of belumosudil. (2025-10-11). ResearchGate. [Link]
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Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (No Date). ProQuest. [Link]
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Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (No Date). National Institutes of Health. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF. (No Date). ResearchGate. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (No Date). RSC Publishing. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021-07-20). RSC Publishing. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (No Date). MDPI. [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (No Date). PubMed. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016-11-29). PubMed. [Link]
-
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012-06-06). National Institutes of Health. [Link]
- WO2022020850A1 - Solid state forms of belumosudil and belumosudil salts. (No Date).
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (No Date). Springer. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27). National Institutes of Health. [Link]
- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. (No Date).
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018-08-16). MDPI. [Link]
- WO2009106982A1 - Indazole derivatives. (No Date).
-
Buchwald–Hartwig amination. (No Date). Wikipedia. [Link]
- WO2009106980A2 - Indazole derivatives. (No Date).
- US8022227B2 - Method of synthesizing 1H-indazole compounds. (No Date).
- CN107805221A - Method for preparing 1H-indazole derivative. (No Date).
- US6982274B2 - 1H-indazole compound. (No Date).
-
An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. (2012-07-15). PubMed. [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. (2025-08-06). ResearchGate. [Link]
-
Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. (No Date). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (No Date). National Institutes of Health. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023-03-23). MDPI. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (No Date). ePrints Soton - University of Southampton. [Link]
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (No Date). PubMed. [Link]
-
ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF. (2025-08-06). ResearchGate. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024-08-22). National Institutes of Health. [Link]
-
(PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2025-10-13). ResearchGate. [Link]
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- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
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- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the application of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile, a versatile and highly functionalized heterocyclic building block for medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous clinically approved drugs and investigational agents, particularly in the domain of oncology.[1][2][3] This document outlines the strategic importance of this compound, proposes a robust synthetic pathway, and details protocols for its derivatization via common palladium-catalyzed cross-coupling reactions. Furthermore, it provides a standard protocol for evaluating the biological activity of its derivatives, specifically in the context of protein kinase inhibition, a major application for this class of compounds.[4][5][6]
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a bicyclic heterocycle that serves as a cornerstone in modern medicinal chemistry.[2] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets, most notably the hinge region of protein kinases.[3] Several FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, feature an indazole core, highlighting its clinical significance.[1][3]
The subject of this note, this compound, is a particularly valuable synthetic intermediate due to its specific substitution pattern:
-
3-Iodo Group : The iodine atom at the C3 position is an excellent handle for introducing molecular diversity.[7] It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings, allowing for the facile installation of aryl, heteroaryl, amine, and alkyl groups.[8][9][10][11]
-
4-Fluoro Group : The fluorine atom can significantly modulate the physicochemical properties of the molecule. It can enhance metabolic stability, improve binding affinity by participating in hydrogen bonds or other electrostatic interactions, and alter the pKa of the indazole N-H.[1][4]
-
6-Carbonitrile Group : The nitrile moiety is a useful functional group that can serve as a hydrogen bond acceptor or be further transformed into other functionalities such as amines, amides, or tetrazoles.
-
Indazole N-H : The unprotected N-H group can act as a crucial hydrogen bond donor, often responsible for the key "hinge-binding" interaction in kinase inhibitors.[3]
This unique combination of reactive sites and modulating groups makes this compound an ideal starting material for the construction of compound libraries aimed at discovering novel therapeutics.
Synthesis and Functionalization
While specific literature for the synthesis of this compound is not abundant, a plausible synthetic route can be devised based on established methodologies for indazole synthesis and functionalization.[2][12][13]
Proposed Synthesis of this compound
A potential synthetic pathway could commence from a suitably substituted fluorobenzonitrile, proceeding through diazotization and cyclization, followed by regioselective iodination.
Protocol 1: Proposed Synthesis of this compound
Step 1: Synthesis of 4-Fluoro-1H-indazole-6-carbonitrile
-
Start with a commercially available precursor such as 2-amino-5-bromo-3-fluorobenzonitrile.
-
Dissolve the starting material in an appropriate organic solvent (e.g., acetic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Allow the reaction to stir at low temperature for 1-2 hours.
-
Induce cyclization by gently warming the reaction mixture or by the addition of a reducing agent like stannous chloride (SnCl₂).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-Fluoro-1H-indazole-6-carbonitrile.
Step 2: Iodination at the C3 Position
-
Dissolve the 4-Fluoro-1H-indazole-6-carbonitrile from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as potassium hydroxide (KOH), to the solution.[13]
-
Add N-iodosuccinimide (NIS) or molecular iodine (I₂) portion-wise at room temperature.[13]
-
Stir the reaction mixture for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.[13]
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, this compound, by flash column chromatography or recrystallization.
Functionalization via Cross-Coupling Reactions
The C3-iodo group is the primary site for diversification. Below are detailed protocols for two of the most common and powerful C-C and C-N bond-forming reactions in medicinal chemistry.
This reaction is ideal for forming C-C bonds, allowing the introduction of various aryl and heteroaryl moieties.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for 3-iodoindazoles.[8][9][11][14]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Base: 2M aqueous sodium carbonate (Na₂CO₃) solution (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane or a mixture of Toluene/Ethanol/Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a microwave vial or Schlenk tube, add this compound, the boronic acid/ester, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent (e.g., 1,4-dioxane) and the aqueous base solution via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.[14]
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. Microwave irradiation can often shorten reaction times significantly (e.g., 120 °C for 40 minutes).[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl/heteroaryl-4-fluoro-1H-indazole-6-carbonitrile.
dot
Sources
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- 3. img01.pharmablock.com [img01.pharmablock.com]
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- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Regioselective N-Alkylation of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Regiochemical Challenge of Indazole Functionalization
The indazole scaffold is a cornerstone pharmacophore in modern medicinal chemistry, integral to a multitude of therapeutic agents.[1][2][3][4] The strategic functionalization of the indazole nucleus, particularly through N-alkylation, is a pivotal step in the synthesis of numerous biologically active molecules. However, the inherent tautomerism of the indazole ring, existing as 1H- and 2H-isomers, presents a significant synthetic hurdle, often leading to the formation of a mixture of N-1 and N-2 alkylated regioisomers.[2][5][6] The ability to selectively introduce alkyl groups at either nitrogen atom is paramount for controlling the physicochemical properties, biological activity, and intellectual property of new chemical entities.
This document provides a detailed experimental guide for the N-alkylation of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile, a highly functionalized and synthetically versatile intermediate. The protocols and insights presented herein are grounded in established principles of heterocyclic chemistry and aim to provide researchers with a robust framework for achieving predictable and high-yielding regioselective alkylation.
The Underlying Chemistry: Factors Governing Regioselectivity
The outcome of the N-alkylation of an indazole is a delicate interplay of steric and electronic factors of the substrate, as well as the reaction conditions employed.[3][7] The two nitrogen atoms of the indazole ring possess distinct electronic environments and steric accessibility, which can be exploited to direct the alkylation to a specific position.
Key Factors Influencing Regioselectivity:
-
Base and Solvent System: The choice of base and solvent is arguably the most critical factor in controlling regioselectivity.
-
For N-1 Selectivity (Thermodynamic Control): Strong, non-coordinating bases such as sodium hydride (NaH) in aprotic, non-polar solvents like tetrahydrofuran (THF) generally favor the formation of the N-1 alkylated product.[1][3][8] This is often attributed to the formation of the more thermodynamically stable 1H-indazole tautomer.[2][6]
-
For N-2 Selectivity or Mixed Isomers (Kinetic Control): Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers, or in some cases, favor the N-2 product.[7][9]
-
-
Substituent Effects: The electronic nature and steric bulk of substituents on the indazole ring significantly influence the nucleophilicity and accessibility of the nitrogen atoms.
-
Electron-withdrawing groups , such as the nitrile group at the 6-position of the target molecule, can influence the acidity of the N-H proton and the nucleophilicity of the resulting indazolide anion.
-
Steric hindrance from bulky substituents, particularly at the C-7 position, can favor N-2 alkylation by impeding access to the N-1 position.[1][3]
-
-
Alkylating Agent: The nature of the electrophile (R-X) can also play a role. Primary alkyl halides are commonly used, and their reactivity can be modulated by the nature of the halide (I > Br > Cl).[10]
Experimental Workflow Overview
The general workflow for the N-alkylation of this compound is depicted below. This process involves the deprotonation of the indazole followed by nucleophilic attack on the alkylating agent.
Caption: General experimental workflow for the N-alkylation of indazoles.
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the N-1 alkylated product by utilizing conditions that promote thermodynamic control.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 15-20 mL per gram of indazole).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the N-1 and any minor N-2 isomer.
Protocol 2: N-Alkylation under Basic Conditions (Potential for N-2 Isomer)
This protocol employs more traditional basic conditions that may lead to a mixture of N-1 and N-2 isomers, or in some cases, a preference for the N-2 product depending on the specific substrate and alkylating agent.[9]
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0-3.0 eq).
-
Add anhydrous DMF (approximately 10-15 mL per gram of indazole).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.2 eq) to the mixture.
-
Heat the reaction to a temperature between 50-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.
Data Presentation: Expected Outcomes and Characterization
The regiochemical outcome of the N-alkylation can be quantified by determining the ratio of the N-1 and N-2 isomers in the crude reaction mixture and after purification.
| Parameter | Protocol 1 (NaH/THF) | Protocol 2 (K₂CO₃/DMF) |
| Expected Major Product | N-1 Isomer | Mixture of N-1 and N-2, or N-2 |
| Typical N-1:N-2 Ratio | >95:5 | Variable (e.g., 1:1 to 1:2) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C |
| Reaction Time | 12-24 hours | 4-12 hours |
Characterization of Regioisomers:
Unequivocal structural assignment of the N-1 and N-2 isomers is crucial and is typically achieved using advanced NMR techniques.[3][9][11]
-
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This is a definitive method for distinguishing between the N-1 and N-2 isomers.
-
For the N-1 isomer , a correlation is expected between the protons of the N-alkyl group and the C7a carbon of the indazole ring.
-
For the N-2 isomer , a correlation is expected between the protons of the N-alkyl group and the C3 carbon of the indazole ring.[5]
-
-
¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can also be used to differentiate the isomers based on through-space proximity of protons.
Visualization of Potential Regioisomeric Outcomes
Caption: Regioselective outcomes in the N-alkylation of indazole.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Conversion | Insufficient deprotonation; Inactive alkylating agent; Low reaction temperature or time. | Use fresh, high-quality base; Check the purity of the alkylating agent; Increase reaction temperature or time. |
| Poor Regioselectivity | Reaction conditions favoring a mixture of isomers. | For N-1 selectivity, ensure strictly anhydrous conditions with NaH in THF. For N-2, explore other base/solvent combinations or different alkylating agents. |
| Formation of Side Products | Reaction with other functional groups; Decomposition of starting material or product. | Lower the reaction temperature; Use a milder base; Ensure an inert atmosphere to prevent degradation. |
| Difficult Separation of Isomers | Similar polarity of the N-1 and N-2 isomers. | Optimize the eluent system for column chromatography; Consider preparative HPLC if necessary. Recrystallization from a mixed solvent system can also be effective.[12] |
References
-
O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
- BenchChem. (2025).
-
O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
- ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. a.
- Max Planck Society. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
- BenchChem. (2025).
-
Dogan, F., & Goker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]
- BenchChem. (2025).
-
Tajima, T., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
- Dong, L., et al. (n.d.).
-
Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. (2025). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Dogan, F., & Goker, H. (2022).
-
O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]
- O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives.
- ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- ResearchGate. (n.d.). Effect of base, solvent, and temperature. a.
-
Tajima, T., et al. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
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- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
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Application Notes & Protocols: High-Throughput Screening Assays for the Characterization of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile and its Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in clinical and preclinical kinase inhibitors. This document provides a comprehensive guide for developing and implementing high-throughput screening (HTS) assays to identify and characterize novel kinase inhibitors based on the 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile scaffold. We will delve into the rationale behind key experimental choices, offering detailed, step-by-step protocols for various assay formats, including Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA. Furthermore, we will explore the transition from biochemical assays to cell-based systems to assess compound efficacy in a more physiologically relevant context.
Introduction: The Indazole Scaffold and the Kinase Target Class
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. The human genome encodes 518 protein kinases, many of which are implicated in disease-driving signaling pathways. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.
The indazole nucleus is a core component of numerous approved and investigational kinase inhibitors. Its unique structure allows for versatile chemical modifications to achieve high potency and selectivity. The subject of this guide, this compound, represents a promising starting point for a kinase inhibitor discovery program due to its synthetic tractability and potential for diverse functionalization. The fluorine and iodine substitutions offer opportunities for modulating potency and pharmacokinetic properties, while the carbonitrile group can be a key interaction point or a handle for further chemical elaboration.
This application note will guide researchers through the process of establishing a robust HTS cascade to evaluate compound libraries derived from this scaffold against a chosen kinase target.
Selecting the Right HTS Assay: A Comparative Overview
The choice of an HTS assay format is critical and depends on factors such as the nature of the kinase, available reagents, and the desired throughput. Here, we discuss three industry-standard, homogeneous (no-wash) assay technologies well-suited for kinase inhibitor screening.
| Assay Technology | Principle | Advantages | Considerations |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled tracer upon binding to a larger molecule (e.g., a kinase). | Homogeneous, cost-effective, suitable for detecting competitive binding. | Requires a suitable fluorescent tracer; lower signal window compared to other methods. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a long-lifetime donor fluorophore (e.g., Lanthanide) and an acceptor fluorophore when in close proximity. | High sensitivity, low background, ratiometric measurement reduces well-to-well variability. | Requires specific antibody pairs or labeled reagents; potential for compound interference. |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | Utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into proximity by a biomolecular interaction. | High sensitivity, large signal window, tolerant of complex sample matrices. | Can be sensitive to light and singlet oxygen quenchers. |
Workflow for a Kinase Inhibitor HTS Campaign
A typical HTS campaign follows a logical progression from assay development to hit validation. The following diagram illustrates a standard workflow.
Caption: Principle of the TR-FRET kinase activity assay.
Cell-Based Target Engagement Assay
After identifying potent inhibitors in biochemical assays, it is crucial to confirm their activity in a cellular context. Cell-based assays can provide insights into cell permeability, off-target effects, and engagement with the target kinase in its native environment. A common approach is to use a cellular phosphorylation assay.
Principle: This assay quantifies the phosphorylation of a known downstream substrate of the target kinase within intact cells. A potent inhibitor like a this compound derivative should enter the cell and inhibit the kinase, leading to a decrease in the phosphorylation of its substrate. This change can be detected using technologies like AlphaLISA or TR-FRET with phospho-specific antibodies.
Protocol Steps (General Outline):
-
Cell Culture and Plating:
-
Culture a cell line known to have active signaling through the kinase of interest.
-
Seed cells into 384-well, tissue culture-treated plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound-containing medium.
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target inhibition.
-
-
Cell Lysis and Detection:
-
Lyse the cells directly in the wells using a lysis buffer compatible with the chosen detection technology (e.g., AlphaLISA).
-
Add the detection reagents (e.g., AlphaLISA acceptor beads conjugated to a total substrate antibody and donor beads conjugated to a phospho-specific substrate antibody).
-
Incubate as per the manufacturer's protocol.
-
Read the plate on an appropriate plate reader.
-
-
Data Analysis:
-
Normalize the signal to the total protein concentration or a housekeeping gene product if necessary.
-
Calculate the percent inhibition of substrate phosphorylation.
-
Determine the cellular IC₅₀ values.
-
Self-Validating Systems and Trustworthiness
To ensure the reliability of HTS data, each protocol must incorporate a self-validating system:
-
Z'-Factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It should be calculated for every HTS run using positive and negative controls.
-
Counter-Screens: For technologies like AlphaLISA, it is essential to perform counter-screens to identify and eliminate false positives that interfere with the assay technology itself (e.g., by quenching the singlet oxygen).
-
Orthogonal Assays: Hits identified in the primary screen should be confirmed using an orthogonal assay that has a different detection principle. For example, a hit from an FP binding assay could be confirmed in a TR-FRET activity assay. This provides confidence that the compound's activity is genuine and not an artifact of the primary assay format.
Conclusion
The this compound scaffold provides a fertile ground for the discovery of novel kinase inhibitors. By employing a systematic HTS approach as outlined in these application notes, researchers can efficiently screen compound libraries, identify potent hits, and advance them through the drug discovery pipeline. The successful implementation of these robust biochemical and cell-based assays, grounded in sound scientific principles and rigorous validation, will be paramount to unlocking the therapeutic potential of this promising chemical series.
References
- Vertex AI Search.
- Vertex AI Search.
- PubMed. High-throughput screening for kinase inhibitors.
- Cayman Chemical. Methods for Detecting Kinase Activity.
- PubMed. Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε.
- PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdCO-dFLmEI0nHL1Df4p9rhxIyyQgYNI1kP1F20afIBZfOa-hvYHF60PltTmLKSOUplz36wp7W0e7pwYkr3aGvBYbtQ_Saf-i7LvIfe7dw4ih0cp0SzxVhEwU-fyW7_edIiRQ=](
Application Notes & Protocols: Synthesis and Application of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile based PROTACs for Targeted Protein Degradation
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] This guide provides a comprehensive overview of the synthesis of a key building block, 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile, and its incorporation into a potent PROTAC. We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step protocols, and illustrate the design of a PROTAC targeting the epigenetic reader protein BRD4. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.
Introduction to PROTAC Technology and the Role of the Indazole Scaffold
PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[] By inducing the formation of a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[][5] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable."[6]
The indazole scaffold is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents.[7][8] Its rigid bicyclic structure provides a good platform for the spatial orientation of substituents, making it an excellent starting point for the design of potent and selective protein binders. The specific functionalization of the indazole ring, as in this compound, provides multiple handles for chemical modification and linker attachment, crucial for the optimization of PROTAC activity.
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process starting from the commercially available 4-fluoro-1H-indazole-6-carbonitrile. The first step involves the regioselective iodination of the indazole core at the C3 position, followed by protection of the indazole nitrogen if necessary for subsequent reactions.
Rationale for Synthetic Route
The chosen synthetic pathway prioritizes efficiency and the use of readily available reagents. The direct iodination of the electron-rich indazole ring at the 3-position is a common and effective transformation.[8][9][10] The use of iodine in the presence of a base such as potassium hydroxide provides a straightforward method to achieve this.[8][9] The cyano group at the 6-position is a key feature, and starting with a precursor already containing this functionality simplifies the overall synthesis.
The following diagram outlines the proposed synthetic workflow.
Sources
- 1. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Cell-Based Assays Using 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
Authored by: Senior Application Scientist
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition and Oncology Research
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Numerous indazole-containing compounds have been successfully developed as therapeutic agents, particularly in oncology, where they often function as potent kinase inhibitors.[1][3] The indazole ring system serves as an effective bioisostere for purines, enabling competitive binding to the ATP-binding pocket of various kinases. This has led to the development of several FDA-approved drugs for treating different types of cancer.[1][3]
This document provides detailed protocols for utilizing 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile , a specific indazole derivative, in cell-based assays. While the precise molecular targets of this compound are not yet fully elucidated in publicly available literature, its structural features—including the halogenated indazole core—suggest its potential as a modulator of intracellular signaling pathways, likely through kinase inhibition. The protocols outlined below are designed to empower researchers to:
-
Determine the cytotoxic and anti-proliferative effects of the compound.
-
Elucidate the mechanism of cell death induced by the compound.
-
Investigate the compound's impact on key cellular signaling pathways.
These assays are fundamental in the early stages of drug discovery and are essential for characterizing the pharmacological profile of novel chemical entities.
Compound Handling and Preparation
Proper handling and preparation of this compound are critical for obtaining reproducible results.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1082041-46-0 | [4][5] |
| Molecular Formula | C8H3FIN3 | [5] |
| Purity | Typically ≥98% | [5] |
| Storage | Store at 2-8°C, protected from light. | [6] |
Protocol for Stock Solution Preparation:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Solubilization: Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Causality Behind Experimental Choices: DMSO is a common solvent for dissolving organic molecules for in vitro assays due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations (typically <0.5%). Aliquoting is crucial to prevent degradation of the compound through repeated temperature changes and to minimize contamination.
Part 1: Assessing Cytotoxicity and Anti-Proliferative Activity
A primary step in characterizing a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The following assays provide quantitative data on the dose-dependent effects of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[7][8]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Colony Formation Assay for Long-Term Proliferative Potential
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing insight into the long-term cytostatic or cytotoxic effects of a compound.[3]
Detailed Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 1-2 weeks, allowing sufficient time for colony formation. Replace the medium with fresh medium containing the compound every 2-3 days.
-
Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Quantification: Count the number of colonies (typically defined as clusters of >50 cells) in each well.
Trustworthiness through Self-Validation: Comparing the short-term effects from the MTT assay with the long-term impact on clonogenic survival provides a more complete picture of the compound's anti-proliferative efficacy. A compound that is highly cytotoxic in the MTT assay should also show a significant reduction in colony formation.
Part 2: Elucidating the Mechanism of Cell Death
Understanding how a compound induces cell death is crucial for its development as a therapeutic agent. The following protocols help to distinguish between apoptosis (programmed cell death) and necrosis and to identify the key molecular players involved.
Annexin V/Propidium Iodide Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay:
Caption: Principle of Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Western Blot Analysis of Apoptosis-Related Proteins
Investigating the expression levels of key apoptosis-regulating proteins can reveal the specific pathway being activated. Many indazole derivatives have been shown to induce apoptosis through the mitochondrial pathway.[3]
Key Proteins to Investigate:
-
Bcl-2 family: Analyze the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A decrease in the Bcl-2/Bax ratio is indicative of apoptosis.[3]
-
Caspases: Examine the cleavage of caspase-3, a key executioner caspase. The appearance of cleaved caspase-3 is a hallmark of apoptosis.[3]
Detailed Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for Bcl-2, Bax, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expertise and Experience in Interpretation: A dose-dependent increase in cleaved caspase-3 and a corresponding decrease in the Bcl-2/Bax ratio would strongly suggest that this compound induces apoptosis via the intrinsic (mitochondrial) pathway. It is important to include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading between lanes.
Part 3: Investigating Effects on Cell Cycle Progression
Many anti-cancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain cellular DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow:
Caption: Workflow for cell cycle analysis.
Detailed Protocol:
-
Cell Treatment: Treat cells with the compound for a duration that allows for at least one cell cycle (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Authoritative Grounding: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest that the compound interferes with molecular machinery regulating that phase transition, a common mechanism for kinase inhibitors targeting cell cycle kinases.
Conclusion and Future Directions
The protocols described in this application note provide a robust framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a novel therapeutic agent. Subsequent studies could involve target identification assays, such as kinome profiling, to pinpoint the specific molecular targets of this compound and further elucidate its mechanism of action.
References
-
National Institutes of Health (NIH). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]
-
Lead Sciences. 4-Fluoro-6-iodo-1H-indazole. Available from: [Link]
-
Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:1082041-46-0. Available from: [Link]
-
HS chemicals. 4-Fluoro-3-iodo-1H-indazole|518990-32-4. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
-
Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link]
- Google Patents. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
-
National Center for Biotechnology Information (NCBI). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]
-
MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]
-
PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available from: [Link]
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- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1082041-46-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - CAS:1082041-46-0 - 北京欣恒研科技有限公司 [konoscience.com]
- 6. 4-Fluoro-6-iodo-1H-indazole - Lead Sciences [lead-sciences.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Topic: High-Resolution Analytical and Preparative HPLC Strategies for the Purification of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive technical guide for the development of robust analytical and preparative High-Performance Liquid Chromatography (HPLC) methods for the purification of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile. This molecule, a complex heterocyclic compound, is representative of modern pharmaceutical intermediates where purity is paramount. We detail a systematic approach, beginning with the development of a high-resolution analytical method to accurately assess purity, which then serves as the foundation for scaling up to a preparative method for isolating the compound at high purity (≥99%). The causality behind experimental choices—from stationary and mobile phase selection to gradient optimization and loading studies—is thoroughly explained. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a reliable and scalable purification workflow for complex small molecules.
Introduction and Analyte Characterization
This compound is a halogenated heterocyclic compound featuring an indazole core. Such structures are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of targeted therapeutic agents. The presence of iodo, fluoro, and nitrile functional groups, along with the N-H moiety of the indazole ring, imparts a unique combination of hydrophobicity and polarity. Achieving high purity is critical, as even trace impurities can have significant impacts on downstream applications, including biological activity and safety profiles.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the analysis and purification of such pharmaceutical compounds, offering unparalleled resolution and sensitivity.[1] This guide focuses on Reversed-Phase HPLC (RP-HPLC), which is the most widely used separation mode for small organic molecules due to its versatility and robustness.[2]
Analyte Physicochemical Properties:
-
Structure: See Figure 1.
-
CAS Number: 1082041-46-0[3]
-
Molecular Formula: C₈H₃FIN₃
-
Molecular Weight: 300.04 g/mol
-
Key Features: Aromatic indazole core (strong UV chromophore), polar nitrile group (-CN), electronegative fluorine (-F), bulky hydrophobic iodine (-I), and a weakly acidic/basic indazole N-H group. The combination of these features suggests moderate polarity, making it an ideal candidate for RP-HPLC.
Figure 1: Chemical Structure of this compound.
Foundational Principles: Method Development Strategy
A successful purification workflow is built upon a logical and systematic method development process. Our strategy involves two primary phases: first, developing a sensitive analytical method to resolve the target compound from all potential impurities, and second, scaling this method to a preparative scale to achieve the desired purity and yield.
The workflow is visualized in the diagram below.
Caption: Overall workflow for HPLC purification.
Phase 1: Analytical Method Development Protocol
The objective of this phase is to establish a high-resolution method capable of separating this compound from its impurities. This method will be used for quality control of the crude material and all purified fractions.
Step 1: Analyte Preparation and UV-Vis Analysis
-
Protocol:
-
Prepare a stock solution of the crude material at approximately 1 mg/mL in Acetonitrile (ACN).
-
Perform a UV-Vis scan from 200-400 nm using a spectrophotometer or a Photo Diode Array (PDA) detector within an HPLC system.
-
-
Rationale:
-
The indazole ring system is a strong chromophore, making UV detection ideal.[4] A PDA detector helps identify the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for both the main compound and potential impurities.[5] For this class of compounds, a λmax is typically observed between 254 nm and 280 nm. We will proceed with a detection wavelength of 254 nm, a common and robust choice for aromatic compounds.
-
Step 2: Column and Mobile Phase Selection
-
Protocol:
-
Select a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Prepare mobile phase A: 0.1% Formic Acid in HPLC-grade water.
-
Prepare mobile phase B: 0.1% Formic Acid in HPLC-grade ACN.
-
-
Rationale:
-
Stationary Phase: A C18 stationary phase is the workhorse of RP-HPLC and provides excellent hydrophobic retention for a wide range of small molecules, making it the ideal starting point.[6]
-
Mobile Phase: Water/ACN mixtures are preferred for their low viscosity and low UV cutoff.[7] The addition of 0.1% formic acid to the mobile phase is critical. The indazole N-H can interact with free silanol groups on the silica-based stationary phase, causing peak tailing. The acidic modifier protonates these silanols, minimizing secondary interactions and ensuring sharp, symmetrical peaks.
-
Step 3: Initial Scouting Gradient
-
Protocol:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5 µL of the sample solution.
-
Run a fast scouting gradient to determine the approximate elution conditions.
-
-
Rationale: A scouting gradient allows for a rapid survey of the required organic solvent concentration to elute the compound and its impurities, saving significant development time.[8]
Step 4: Gradient Optimization
-
Protocol:
-
Based on the scouting run, design a focused, shallower gradient around the elution point of the target compound to maximize resolution between it and closely eluting impurities.
-
Adjust the gradient slope and duration until baseline separation is achieved for all relevant peaks.
-
-
Rationale: A shallow gradient increases the separation time between peaks, enhancing resolution. The goal is to find the optimal balance between resolution and analysis time.[1]
Optimized Analytical Method
The following table summarizes the final optimized analytical conditions.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile (ACN) |
| Gradient | 20% to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
| Sample Preparation | 0.5 mg/mL in 50:50 ACN:Water |
Phase 2: Preparative Method Scale-Up and Protocol
The objective of this phase is to purify a larger quantity of the target compound using the analytical method as a starting point.
Step 1: Geometric Scaling Calculations
-
Protocol:
-
Select a preparative column of the same chemistry and particle size as the analytical column (e.g., C18, 21.2 x 150 mm, 5 µm).
-
Calculate the preparative flow rate and gradient time based on the column dimensions.
-
-
Rationale: To maintain the same separation quality (resolution), the linear velocity of the mobile phase must be kept constant. The flow rate is scaled geometrically based on the cross-sectional area of the columns.[9]
-
Scaling Factor (SF): (Preparative Column Radius)² / (Analytical Column Radius)²
-
SF = (10.6 mm)² / (2.3 mm)² ≈ 21.2
-
-
Preparative Flow Rate: Analytical Flow Rate x SF
-
1.0 mL/min x 21.2 = 21.2 mL/min
-
-
Gradient Time: The gradient time remains the same (15 minutes) to maintain the same resolution.
-
Step 2: Loading Study
-
Protocol:
-
Prepare a highly concentrated solution of the crude sample (e.g., 50 mg/mL) in a solvent with low elution strength (e.g., DMSO or minimal ACN).
-
Perform a series of injections with increasing volumes (e.g., 100 µL, 250 µL, 500 µL, 750 µL) onto the preparative column.
-
Monitor the chromatograms to identify the maximum loading volume where the resolution between the target peak and its closest impurity is still acceptable.
-
-
Rationale: Column overloading is a primary cause of poor peak shape and loss of resolution in preparative chromatography.[10] A loading study is essential to determine the maximum amount of crude material that can be purified per run while maintaining the required purity, thus maximizing throughput.[9]
Optimized Preparative Method
The following table summarizes the final preparative conditions.
| Parameter | Value |
| Column | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile (ACN) |
| Gradient | 20% to 70% B over 15 minutes |
| Flow Rate | 21.2 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 500 µL (of 50 mg/mL solution) |
| Detection | UV at 254 nm |
| Fraction Collection | Triggered by UV signal threshold and slope |
| Sample Preparation | 50 mg/mL in DMSO |
Step 3: Post-Purification Workflow
-
Protocol:
-
Collect fractions corresponding to the main peak.
-
Analyze a small aliquot of each collected fraction using the optimized analytical HPLC method to confirm purity.
-
Pool the pure fractions (e.g., >99% purity).
-
Remove the organic solvent (ACN) using a rotary evaporator.
-
Lyophilize or extract the remaining aqueous solution to isolate the final solid product.
-
-
Rationale: Each step is crucial for ensuring the final product's purity and stability. Analytical QC of fractions prevents the pooling of impure cuts, while proper solvent removal is necessary to obtain the compound in a solid, usable form.
Method Trustworthiness and Validation Principles
To ensure the developed analytical method is reliable and fit for purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12] A full validation would include the following parameters:
Caption: Key parameters for analytical method validation.
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components (impurities, degradants).[13]
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.[12]
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.[13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage.[14]
Conclusion
This application note outlines a systematic and scientifically grounded approach to developing analytical and preparative HPLC methods for the purification of this compound. By starting with a robust, high-resolution analytical method and applying logical scaling principles, a highly efficient preparative purification process can be established. The emphasis on understanding the "why" behind each parameter selection—from mobile phase modifiers to loading limits—ensures that the method is not only effective but also rugged and transferable. This workflow provides a solid foundation for researchers tackling the purification challenges of complex, high-value pharmaceutical intermediates.
References
- Vertex AI Search. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
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- Jones, R. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
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- Acta Scientific. (2020).
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- 14. youtube.com [youtube.com]
The Strategic Application of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile as a Versatile Chemical Probe and Synthetic Building Block
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to form the structural basis of numerous therapeutic agents.[1][2] Its bicyclic system, comprising a benzene ring fused to a pyrazole ring, offers a three-dimensional framework that can be tailored to interact with a multitude of biological targets, most notably protein kinases.[3] Dysregulation of kinase signaling is a cornerstone of many diseases, including cancer, making kinases a major class of therapeutic targets.[4] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole scaffold, underscoring its clinical significance.[3][5]
This guide focuses on 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile , a strategically functionalized indazole derivative. While this specific compound is not extensively documented as a standalone biological probe, its true value lies in its role as a highly versatile synthetic intermediate for the generation of novel, potent, and selective kinase inhibitors. The unique combination of substituents—a fluorine atom, an iodine atom, and a carbonitrile group—provides a powerful toolkit for medicinal chemists.
-
3-Iodo Group: The iodine atom at the 3-position is the key to synthetic versatility. The carbon-iodine bond is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[6][7] This allows for the systematic and efficient introduction of diverse chemical functionalities, enabling the rapid exploration of the chemical space around the indazole core to optimize target binding and selectivity.[8]
-
4-Fluoro Group: The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and cell permeability.[9][10] The strong electron-withdrawing nature of fluorine can modulate the pKa of the indazole ring system, potentially improving interactions within the ATP-binding pocket of kinases.[3]
-
6-Carbonitrile Group: The nitrile moiety can serve multiple purposes. It can act as a hydrogen bond acceptor, contributing to ligand-target interactions. Furthermore, it can be chemically transformed into other functional groups, such as amines or carboxylic acids, to further elaborate the molecular structure.
This document provides a comprehensive overview of the potential applications of this compound as a foundational building block for chemical probe development. We will delve into its role in the synthesis of kinase inhibitors and provide detailed, field-proven protocols for the biological characterization of its derivatives.
Application as a Synthetic Intermediate for Kinase Inhibitor Libraries
The primary application of this compound is as a starting material for the synthesis of libraries of potential kinase inhibitors. The general workflow involves leveraging the 3-iodo position for diversification.
Caption: Synthetic workflow for generating diverse indazole derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of aryl or heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid/ester (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-substituted indazole derivative.
Biological Characterization of Indazole Derivatives
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols outline standard assays for characterizing the potential of these compounds as kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase by measuring the amount of ATP consumed during the phosphorylation reaction.[11]
Materials:
-
Purified recombinant kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Synthesized indazole derivatives (test compounds)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM). Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution (in assay buffer) to each well. Incubate for 10-15 minutes at room temperature.
-
Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be close to its Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
| Derivative Example | Target Kinase | IC₅₀ (nM) |
| Indazole Derivative A | Kinase X | 15 |
| Indazole Derivative B | Kinase X | 250 |
| Indazole Derivative C | Kinase Y | 8 |
| Indazole Derivative D | Kinase Y | 750 |
| Note: This table presents hypothetical data for illustrative purposes. |
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the synthesized compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[12]
Materials:
-
Cancer cell line of interest (e.g., A549, K562)[13]
-
Complete cell culture medium
-
Synthesized indazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include vehicle control wells (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 4: Western Blotting for Phospho-Protein Analysis
Western blotting is used to detect changes in the phosphorylation state of key proteins in a signaling pathway after treatment with an indazole derivative, providing mechanistic insights.[15][16]
Caption: Standard workflow for Western blot analysis.
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the indazole derivative at a chosen concentration for a specific time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein.
Protocol 5: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target protein in a cellular environment.[17][18] Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[19]
Procedure:
-
Cell Treatment: Treat intact cells with the indazole derivative or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A positive target engagement is indicated by a shift in the melting curve to higher temperatures in the presence of the compound compared to the vehicle control.
Conclusion
This compound represents a highly valuable and strategically designed chemical entity for drug discovery and chemical biology. While not a probe in its own right, its true power is unlocked when it is utilized as a versatile synthetic intermediate. The methodologies and protocols detailed in this guide provide a robust framework for synthesizing novel indazole-based compounds and rigorously characterizing their potential as kinase inhibitors, from initial in vitro screening to confirming target engagement in a cellular context. This foundational approach enables the systematic development of potent and selective chemical probes to dissect complex signaling pathways and to serve as leads for next-generation therapeutics.
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- Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay.
- Roche. (n.d.).
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- National Institutes of Health. (n.d.).
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- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Abcam. (n.d.).
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- National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
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- Cell Signaling Technology. (n.d.). This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity.
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- CETSA. (n.d.). CETSA.
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- Bio-protocol. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
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- RSC Publishing. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
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- ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF.
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- PubMed. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia.
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- ResearchGate. (2023).
- Guidechem. (n.d.). How is 6-IODO (1H)
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Scale-up synthesis of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile intermediates
An Application Note for the Scale-Up Synthesis of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile Intermediates
Abstract
This application note provides a comprehensive and scalable synthetic strategy for the preparation of this compound, a key building block in the development of novel therapeutics, including potent kinase inhibitors.[1] The described multi-step synthesis is designed for robustness and scalability, addressing common challenges encountered during the transition from laboratory to pilot-plant production. The synthesis begins with a commercially viable starting material and proceeds through a series of high-yielding transformations, including a regioselective bromination, a classical diazotization-cyclization to form the indazole core, a modern palladium-catalyzed cyanation, and a final, selective iodination. Each step is accompanied by a detailed protocol, mechanistic insights, and critical considerations for scale-up.
Introduction: The Strategic Importance of Substituted Indazoles
The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals.[2] Its unique structure allows it to act as a versatile hinge-binding motif in many protein kinases. The specific substitution pattern of this compound (CAS 1082041-46-0) makes it an exceptionally valuable intermediate.[3][4] The fluorine atom can enhance metabolic stability and binding affinity, the nitrile group serves as a versatile chemical handle for further derivatization, and the iodine at the 3-position provides a reactive site for carbon-carbon bond-forming reactions, such as the Sonogashira[5][6][7][8] and Suzuki couplings.[9]
Despite its utility, the synthesis of this molecule presents challenges, particularly concerning regioselectivity and the handling of potentially hazardous reagents under large-scale conditions. This guide outlines a validated, logical, and scalable pathway designed for researchers and process chemists in the pharmaceutical industry.
Retrosynthetic Analysis and Synthetic Strategy
A robust synthesis requires a strategy that relies on well-understood, high-yielding reactions and readily available starting materials. Our retrosynthetic analysis of the target molecule identifies two key bond disconnections: the C3-I bond and the C6-CN bond.
This leads to a four-step synthetic sequence starting from 2-Amino-3-fluorobenzoic acid. The overall strategy is visualized below.
Caption: Overall synthetic pathway from starting material to final product.
Detailed Protocols and Scale-Up Considerations
Step 1: Synthesis of 2-Amino-5-bromo-3-fluorobenzoic Acid
Rationale: The first step involves the regioselective bromination of 2-Amino-3-fluorobenzoic acid. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. As the position ortho to the amine and fluorine is sterically hindered, and the other ortho position is occupied by the carboxylic acid, bromination occurs selectively at the para position relative to the amine.
| Reagent | Molar Eq. | MW ( g/mol ) | Quantity (Scale) |
| 2-Amino-3-fluorobenzoic acid | 1.0 | 155.12 | 100 g |
| N-Bromosuccinimide (NBS) | 1.05 | 177.98 | 121 g |
| N,N-Dimethylformamide (DMF) | - | 73.09 | 500 mL |
Protocol:
-
Charge a suitable reactor with 2-Amino-3-fluorobenzoic acid (100 g) and DMF (500 mL).
-
Stir the mixture at room temperature to obtain a clear solution.
-
Cool the reactor to 0-5 °C using an ice bath.
-
Add N-Bromosuccinimide (121 g) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion by TLC or HPLC.
-
Once complete, slowly pour the reaction mixture into ice-cold water (2 L).
-
The product will precipitate as a solid. Stir the slurry for 30 minutes.
-
Collect the solid by filtration, wash with cold water (2 x 500 mL), and dry under vacuum at 50 °C. Expected Yield: 90-95% of a white to off-white solid.
Scale-Up Considerations:
-
Thermal Hazard: The reaction is exothermic. Portion-wise addition of NBS and efficient cooling are critical to maintain temperature control. On a larger scale, a jacketed reactor with a reliable cooling system is mandatory.
-
Solvent Choice: While DMF is an excellent solvent, its high boiling point can complicate removal. Consider alternative polar aprotic solvents if downstream processing is sensitive to residual DMF.
-
Product Isolation: Filtration of large quantities of precipitate can be slow. Ensure appropriate filtration equipment (e.g., Nutsche filter-dryer) is available.
Step 2: Synthesis of 6-Bromo-4-fluoro-1H-indazole
Rationale: This transformation is achieved via a diazotization of the aniline followed by an intramolecular cyclization. The amine is first converted to a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[10] The diazonium salt is then reduced and cyclized to form the indazole ring system. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.[11][12]
| Reagent | Molar Eq. | MW ( g/mol ) | Quantity (Scale) |
| 2-Amino-5-bromo-3-fluorobenzoic acid | 1.0 | 234.01 | 135 g |
| Hydrochloric Acid (conc., 37%) | 4.0 | 36.46 | 238 mL |
| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | 44 g |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 3.0 | 225.65 | 390 g |
| Water | - | 18.02 | 1.5 L |
Protocol:
-
Suspend 2-Amino-5-bromo-3-fluorobenzoic acid (135 g) in water (500 mL) in a reactor.
-
Cool the suspension to 0 °C and slowly add concentrated HCl (238 mL).
-
Prepare a solution of sodium nitrite (44 g) in cold water (150 mL).
-
Add the sodium nitrite solution dropwise to the aniline suspension over 1-2 hours, maintaining the temperature between 0-5 °C. A positive test on starch-iodide paper should indicate a slight excess of nitrous acid.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate reactor, prepare a solution of stannous chloride dihydrate (390 g) in concentrated HCl. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution, keeping the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, stir the reaction at room temperature for 3 hours.
-
Basify the mixture by the slow addition of 50% NaOH solution until the pH is >10, keeping the temperature below 25 °C.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography. Expected Yield: 70-80%.
Scale-Up Considerations:
-
Safety: Solid diazonium salts are explosive and must not be isolated.[11] All operations must be performed in solution at low temperatures. Off-gassing of nitrogen must be safely vented.
-
Reagent Addition: The dropwise addition of both the nitrite solution and the diazonium salt solution is crucial for safety and selectivity. Use a dosing pump for controlled addition on a larger scale.
-
Exotherms: Both the diazotization and the quenching/basification steps are highly exothermic and require robust temperature control.
Step 3: Synthesis of 4-Fluoro-1H-indazole-6-carbonitrile
Rationale: This step utilizes a palladium-catalyzed cyanation to replace the aryl bromide with a nitrile. This modern cross-coupling method offers excellent functional group tolerance and generally high yields.[13] Potassium ferrocyanide is used as a less toxic and water-soluble cyanide source, making it more amenable to scale-up than alternatives like KCN or Zn(CN)₂.[14][15]
Caption: Experimental workflow for the palladium-catalyzed cyanation step.
| Reagent | Molar Eq. | MW ( g/mol ) | Quantity (Scale) |
| 6-Bromo-4-fluoro-1H-indazole | 1.0 | 215.01 | 150 g |
| Potassium Ferrocyanide Trihydrate | 0.5 | 422.39 | 147 g |
| Allylpalladium(II) chloride dimer | 0.005 | 365.84 | 1.28 g |
| Xantphos | 0.01 | 578.68 | 4.0 g |
| N,N-Dimethylacetamide (DMAc) | - | 87.12 | 1.5 L |
| Water | - | 18.02 | 900 mL |
Protocol:
-
To a reactor equipped for inert atmosphere operation, add 6-Bromo-4-fluoro-1H-indazole (150 g), potassium ferrocyanide trihydrate (147 g), allylpalladium(II) chloride dimer (1.28 g), and Xantphos (4.0 g).
-
Evacuate and backfill the reactor with nitrogen or argon three times.
-
Add degassed DMAc (1.5 L) and water (900 mL).
-
Heat the reaction mixture to 95 °C and stir vigorously for 16-24 hours.[14]
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with water (3 L) and extract with ethyl acetate or 2-MeTHF (3 x 1 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to afford the crude product.
-
Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water). Expected Yield: 80-90%.
Scale-Up Considerations:
-
Catalyst Cost and Removal: Palladium catalysts are expensive. On a large scale, catalyst recovery or the use of more cost-effective nickel catalysts should be evaluated.[16][17] Residual palladium levels in the final product must be strictly controlled for pharmaceutical applications.
-
Cyanide Source: Although safer than many alternatives, potassium ferrocyanide still requires careful handling and waste disposal protocols. All waste streams must be treated appropriately (e.g., with bleach) to destroy residual cyanide.
-
Solvent and Work-up: DMAc has a high boiling point. Using a solvent like 2-MeTHF for extraction is advantageous as it is more environmentally friendly and easier to remove.[14]
Step 4: Synthesis of this compound
Rationale: The final step is the regioselective iodination at the C3 position of the indazole ring. The indazole nucleus is sufficiently electron-rich to undergo electrophilic substitution. This reaction is often performed using molecular iodine in the presence of a base like potassium hydroxide.[9][18] The base deprotonates the indazole N-H, increasing the nucleophilicity of the ring system and facilitating the iodination.
| Reagent | Molar Eq. | MW ( g/mol ) | Quantity (Scale) |
| 4-Fluoro-1H-indazole-6-carbonitrile | 1.0 | 161.13 | 110 g |
| Iodine (I₂) | 1.5 | 253.81 | 260 g |
| Potassium Hydroxide (KOH) | 3.0 | 56.11 | 114 g |
| N,N-Dimethylformamide (DMF) | - | 73.09 | 1.1 L |
Protocol:
-
Dissolve 4-Fluoro-1H-indazole-6-carbonitrile (110 g) in DMF (1.1 L) in a reactor at room temperature.
-
Add potassium hydroxide (114 g) and stir until it dissolves.
-
Add iodine (260 g) portion-wise. An exotherm will be observed; maintain the temperature below 40 °C with cooling if necessary.
-
Stir the reaction mixture at room temperature for 2-4 hours.[18]
-
Monitor the reaction by HPLC.
-
Upon completion, pour the reaction mixture into a solution of 10% aqueous sodium thiosulfate (Na₂S₂O₃) (2 L) to quench the excess iodine.
-
Add water (1 L) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove DMF and salts, and dry under vacuum. Expected Yield: 85-95%.
Scale-Up Considerations:
-
Reagent Form: Using flake or powdered KOH is preferable to pellets for faster dissolution on a large scale.
-
Quenching: The quench with sodium thiosulfate is exothermic and involves the release of sulfur dioxide if the solution becomes acidic. Ensure the quench is performed with adequate cooling and ventilation, maintaining basic or neutral pH.
-
Product Purity: The purity of the final product is critical. If necessary, a final recrystallization or slurry wash with a suitable solvent (e.g., isopropanol) can be performed to meet specifications.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for producing this compound. By employing a sequence of well-established and high-yielding chemical transformations—electrophilic bromination, diazotization-cyclization, palladium-catalyzed cyanation, and direct iodination—this protocol addresses key challenges of regioselectivity and process safety. The specific insights provided for each step are intended to facilitate the successful transition from laboratory-scale synthesis to larger-scale production, enabling the consistent supply of this critical intermediate for pharmaceutical research and development.
References
- PrepChem.com. Preparation of 2-fluoro-6-methylaniline.
- Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides. (2022-05-16).
- MDPI. Nickel-Catalyzed Cyanation of Aryl Halides.
- Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. (2025-11-04).
- Taylor & Francis. Iodination of Anilines with Sodium Dichloroiodate.
- Benchchem. Application Notes and Protocols: Diazotization of Anilines for Iodination.
- Wikipedia. Sandmeyer reaction.
- Online Chemistry notes. Diazotization reaction: Mechanism and Uses. (2023-05-25).
- Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022-11-14).
- ResearchGate. Mechanistic studies for cyanation of aryl halides.
- Chinese Chemical Society. Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions.
- Chemical Education Xchange. Diazotization of Aniline Derivatives: Nitrous Acid Test.
- RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
- Chemical Education Xchange. Iodination of Aniline.
- RSC Publishing. Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation.
- YouTube. converting anilines to diazoniums ions. (2019-01-03).
- Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene.
- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
- ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl....
- L.S.College, Muzaffarpur. Sandmeyer reaction. (2022-01-21).
- Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline.
- IRIS-AperTO. Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides.
- MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020-04-20).
- ResearchGate. Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene....
- ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. (2025-08-06).
- ACS Publications. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
- Cas No.443-89-0 2-Fluoro-6-methylaniline.
- 4-Fluoro-3-iodo-1-methyl-1H-indazole.
- PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Organic Chemistry Frontiers (RSC Publishing). Controllable synthesis of N–H or N-Me C7-substituted indazoles via a cascade reaction of α-diazo esters with aryne precursors.
- ArODES - HES-SO. Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach.
- Benchchem. A Comparative Guide to the Synthesis of Substituted 1,5-Dimethyl-1H-Indazoles.
- Organic Syntheses Procedure. is added from a pressure-equalizing addition funnel. The flask is immersed in a silicone oil bath. The light-yellow solution is bubbled with argon for 1 h at 27 °C (150 mL/min)..
- Wikipedia. Sonogashira coupling.
- EvitaChem. 4-Bromo-6-fluoro-5-iodo-1H-indazole.
- Chem-Impex. 4-Fluoro-3-iodo-1-methyl-1H-indazole.
- ChemicalBook. 4,6-DIFLUORO-3-IODOINDAZOLE synthesis.
- The Indispensable Role of 4-Fluoro-3-Iodo-1H-Indazole in Modern Chemical Synthesis.
- MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
- BLDpharm. 1082041-46-0|this compound.
- PubChem. 2-Fluoro-6-methylaniline | C7H8FN | CID 14155411.
- Sigma-Aldrich. 2-Fluoro-6-methylaniline 97 443-89-0.
- Google Patents. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
- Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. (2020-10-16).
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
Welcome to the technical support center for the synthesis of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields.
The synthesis of this highly functionalized indazole is typically approached in two main stages: first, the construction of the core indazole structure, 4-Fluoro-1H-indazole-6-carbonitrile, followed by a regioselective iodination at the C-3 position. This guide is structured around the potential issues that can arise during these key transformations.
Overall Synthetic Workflow
The logical pathway to the target molecule involves securing the functionalized indazole precursor before performing the final electrophilic iodination.
Caption: Key troubleshooting points for the C-3 iodination step.
Question: I'm having difficulty purifying the final product. What do you recommend?
Answer: this compound is a crystalline solid.
-
Column Chromatography: This is the most effective method for removing unreacted starting material and other byproducts. Based on similar compounds, a silica gel column using a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30-40% EtOAc) is a good starting point for elution. [1]2. Recrystallization: If the product is obtained in reasonable purity (>90%) after chromatography or workup, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be an excellent final step to achieve high purity.
-
Aqueous Wash: During the workup, ensure you wash the organic layer (e.g., ethyl acetate or diethyl ether) thoroughly with water and brine to remove the DMF solvent and inorganic salts. [1]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the C-3 iodination of the indazole ring? A1: The reaction is an electrophilic aromatic substitution. [2]The indazole ring system is electron-rich. The base (KOH) removes the proton from the N-1 nitrogen, forming an indazolide anion. This greatly enhances the electron density of the ring, making the C-3 position highly nucleophilic and reactive towards the electrophile, molecular iodine (I₂).
Q2: Can I use a different iodinating agent besides I₂? A2: Yes, other electrophilic iodine sources like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) can also be used for halogenations. However, they have different reactivity profiles and may require different reaction conditions (e.g., different solvents, absence of a strong base). The I₂/KOH system is well-documented, robust, and cost-effective for this specific transformation on the indazole core. [1] Q3: Is it necessary to protect the N-1 position before iodination? A3: For C-3 iodination, protection is generally not necessary and, in fact, counterproductive. The deprotonation of the N-1 proton is what activates the ring for the substitution reaction. [1]N-1 protection (e.g., with a THP or SEM group) would be considered if you wanted to direct substitution to a different position or perform subsequent chemistry that is incompatible with the acidic N-H proton. [3] Q4: What are the key safety precautions for this synthesis? A4:
-
Iodine: Solid iodine is corrosive and can cause burns. Its vapor is irritating to the respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium Hydroxide (KOH): Highly caustic. It can cause severe skin and eye burns. Handle with care, avoiding dust inhalation.
-
Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Always use in a fume hood and wear appropriate gloves.
Detailed Experimental Protocol (Stage 2)
This protocol is adapted from established procedures for the C-3 iodination of indazole. [1] Synthesis of this compound
-
To a stirred solution of 4-Fluoro-1H-indazole-6-carbonitrile (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) in a round-bottom flask, add powdered Potassium Hydroxide (KOH, 4.0 eq).
-
Stir the resulting suspension at room temperature for 15-20 minutes.
-
Add molecular Iodine (I₂, 2.0 eq) portion-wise over 10 minutes. An exotherm may be observed. Maintain the temperature below 30°C if necessary with a water bath.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete in 1-2 hours.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium bisulfite (NaHSO₃). Stir until the dark iodine color disappears.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers and wash with water (2x) and then with saturated brine solution (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by silica gel column chromatography or recrystallization to afford the pure this compound.
References
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences.[Link]
-
Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.[Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health (NIH).[Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.[Link]
-
Procedure for the Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.[Link]
- Methods for preparing indazole compounds.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.[Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Chemistry LibreTexts.[Link]
Sources
Technical Support Center: Iodination of 4-fluoro-1H-indazole-6-carbonitrile
Welcome to the technical support center for the iodination of 4-fluoro-1H-indazole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired 3-Iodo Product
You're running the iodination reaction, but TLC/LC-MS analysis shows mostly unreacted starting material.
Potential Causes:
-
Insufficiently Activated Iodinating Agent: The indazole ring, particularly with electron-withdrawing fluoro and carbonitrile groups, is deactivated towards electrophilic substitution. Reagents like molecular iodine (I₂) alone are often not electrophilic enough.[1]
-
Inappropriate Solvent or Temperature: The choice of solvent can significantly impact reagent solubility and reactivity. The reaction may require heating to overcome the activation energy barrier, but excessive heat can cause degradation.
-
Incorrect Stoichiometry: An insufficient amount of the iodinating agent will naturally lead to an incomplete reaction.
Solutions:
-
Choice of Iodinating Agent:
-
N-Iodosuccinimide (NIS): This is a common and effective reagent for iodinating heterocycles.[2][3][4] It is generally milder than other options. For deactivated systems, an acid catalyst is often required to increase the electrophilicity of the iodine.[5][6]
-
Iodine Monochloride (ICl): ICl is a highly reactive and potent iodinating agent suitable for less reactive aromatic compounds.[7][8] However, its high reactivity can sometimes lead to a lack of selectivity.
-
Iodine and a Base (e.g., I₂/KOH): This combination is effective for some indazole systems.[9][10] The base can deprotonate the indazole N-H, increasing the electron density of the ring system and facilitating electrophilic attack.
-
-
Reaction Optimization:
-
Acid Catalysis with NIS: If using NIS, consider adding a catalytic amount of an acid like trifluoroacetic acid (TFA) or sulfuric acid to protonate NIS, creating a more potent electrophile.[5][6]
-
Solvent Screening: Start with polar aprotic solvents like DMF or acetonitrile, which are common for this type of reaction.[9][10]
-
Temperature Adjustment: Begin the reaction at room temperature. If no conversion is observed, gradually increase the temperature (e.g., to 50-80 °C) while monitoring the reaction closely for any signs of decomposition.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Multiple Spots on TLC Indicating a Mixture of Products
Your reaction seems to be working, but you're observing several product spots on your TLC plate, suggesting the formation of side products.
Potential Causes:
-
Lack of Regioselectivity: The primary cause is often the formation of constitutional isomers. While iodination is expected at the C3 position of the indazole ring, attack at other positions (C5 or C7) can occur.[11]
-
Over-iodination: If an excess of a potent iodinating agent is used, or if the reaction is left for too long, di-iodinated products may form.[11]
-
N-Iodination: Although less common for the indazole ring itself, N-iodination is a theoretical possibility.
-
Degradation: The starting material or product might be unstable under the reaction conditions, leading to decomposition products.
Solutions:
-
Controlling Regioselectivity:
-
Steric Hindrance: The C3 position is generally the most electronically favorable for electrophilic attack on the indazole ring. The C4-fluoro group may sterically hinder attack at C5, potentially making C7 a more likely position for a side reaction.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored product.
-
Reagent Choice: A milder reagent like NIS may offer better regioselectivity compared to a highly reactive one like ICl.
-
-
Preventing Over-iodination:
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the iodinating agent. Avoid large excesses.
-
Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over a period of time. This keeps the instantaneous concentration of the electrophile low, disfavoring multiple iodinations.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for separating regioisomers. A careful selection of the eluent system is crucial.[11]
-
Recrystallization: If the desired isomer has significantly different solubility properties from the side products, recrystallization can be an effective and scalable purification method.[11][12]
-
Recommended Reagent Equivalents:
| Reagent | Equivalents | Notes |
| 4-fluoro-1H-indazole-6-carbonitrile | 1.0 | Limiting Reagent |
| N-Iodosuccinimide (NIS) | 1.1 - 1.2 | A good starting point for mono-iodination. |
| Iodine (I₂) / KOH | 1.5 - 2.0 (I₂) | Excess iodine is often used in this system.[9] |
| Iodine Monochloride (ICl) | 1.0 - 1.1 | Use with caution due to high reactivity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the iodination of 4-fluoro-1H-indazole-6-carbonitrile and why?
The iodination is strongly expected to occur at the C3 position . Here's the scientific reasoning:
-
Indazole Reactivity: The indazole ring is a heteroaromatic system. In electrophilic substitutions, the C3 position is the most electron-rich and sterically accessible, making it the most common site of attack.[3][9]
-
Directing Effects of Substituents:
-
The 4-fluoro group is an ortho-, para-director. However, since it is at the C4 position, it directs towards C3 (ortho) and C5 (ortho).
-
The 6-carbonitrile group is a strong electron-withdrawing group and a meta-director, directing towards C5 and C7.
-
-
Combined Effect: The directing effects of both substituents converge on the C5 position. However, the inherent reactivity of the C3 position in the indazole ring system typically overrides these substituent effects for halogenation. Therefore, the primary product will be the C3-iodo isomer. Side products, if any, are most likely to be the C5- or C7-iodo isomers.
Caption: Predicted regioselectivity of iodination.
Q2: Which iodinating agent is best suited for this reaction?
There is no single "best" agent, as the optimal choice depends on factors like desired reactivity, selectivity, and scale.
-
N-Iodosuccinimide (NIS): This is highly recommended for initial attempts. It is a solid, easy to handle, and its reactivity can be tuned with an acid catalyst.[5][6] This offers a good balance between reactivity and control, minimizing the risk of over-iodination.
-
Iodine Monochloride (ICl): This should be considered if NIS proves to be too slow or ineffective. Its high electrophilicity makes it suitable for deactivated substrates.[7] However, it must be handled with care, and regioselectivity might be lower.
-
Iodine/Potassium Hydroxide (I₂/KOH): This method has been successfully used for the C3-iodination of other indazoles.[9][10] It is a cost-effective option but may require optimization of the base and solvent.
Q3: How should I perform the work-up and purification?
A standard work-up procedure is crucial to remove excess iodine and other reagents.
Step-by-Step General Work-up Protocol:
-
Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Thiosulfate Wash: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining elemental iodine or other electrophilic iodine species.[11] The disappearance of the iodine color is a good indicator of a complete quench.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.[11]
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purification:
The crude product will likely require purification by silica gel column chromatography . Use a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity to separate the desired product from unreacted starting material and any isomeric byproducts.
References
- Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole - Benchchem. (n.d.).
- Iodination reaction of commercial indazole. | Download Scientific Diagram - ResearchGate. (n.d.).
- Regioselective C5-H direct iodination of indoles - RSC Publishing. (n.d.).
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023).
- A Convenient Iodination of Indoles and Derivatives - ResearchGate. (2012).
- Iodination of substituted indoles | Download Table - ResearchGate. (n.d.).
- Iodination Using N-Iodosuccinimide (NIS) - Common Organic Chemistry. (n.d.).
- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. (2021).
- N-Iodosuccinimide (NIS) - Organic Chemistry Portal. (n.d.).
- Electrophilic halogenation - Wikipedia. (n.d.).
- Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (2007).
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021).
- 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4 | Benchchem. (n.d.).
- N-Iodosuccinimide - Wikipedia. (n.d.).
- 4-Fluoro-3-iodo-1-methyl-1H-indazole. (n.d.).
- Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (n.d.).
- 1H-Indazole-3-carbonitrile (1). - Organic Syntheses Procedure. (n.d.).
- Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.).
- Iodine monochloride – Knowledge and References - Taylor & Francis. (n.d.).
- Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds | Request PDF - ResearchGate. (2007).
- Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole | Request PDF - ResearchGate. (2015).
- Electrophilic iodination: a gateway to high iodine compounds and energetic materials - Dalton Transactions (RSC Publishing). (n.d.).
- One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediat. (2015).
- 4,6-DIFLUORO-3-IODOINDAZOLE synthesis - ChemicalBook. (n.d.).
- 1082041-46-0|4-fluoro-3-iodo-1H-indazole-6-carbonitrile - BLDpharm. (n.d.).
- Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
- 4-Bromo-6-fluoro-5-iodo-1H-indazole - EvitaChem. (n.d.).
- Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. (2020).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
- 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - ChemicalBook. (n.d.).
- 885522-05-4|6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid - BLDpharm. (n.d.).
- 1257535-07-1 | 4-Fluoro-3-iodo-1-methyl-1H-indazole | ChemScene. (n.d.).
- 887567-89-7|6-Fluoro-4-iodo-1H-indazole|BLD Pharm. (n.d.).
Sources
- 1. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
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- 4. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
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Purification challenges of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to navigate the unique challenges presented by this highly functionalized heterocyclic compound. The inherent complexities arising from its multiple halogen substituents, aromatic system, and polar nitrile group demand a nuanced approach to achieve high purity.
Understanding the Molecule: Key Physicochemical Properties
This compound is a solid at room temperature, characterized by moderate to low polarity.[1] Its structure presents several features that directly influence purification strategies:
-
Indazole Core: The bicyclic aromatic system is prone to π-π stacking interactions, which can affect chromatographic resolution. The N-H proton is weakly acidic, and the pyrazole nitrogen is basic, allowing for interactions with both acidic and basic media or surfaces.
-
Halogen Substituents: The electron-withdrawing fluorine atom and the large, polarizable iodine atom create a unique electronic profile.[2] The carbon-iodine bond can be sensitive to light and certain reagents, potentially leading to degradation or de-iodination.
-
Nitrile Group: The polar carbonitrile (-C≡N) group provides a site for hydrogen bonding and dipole-dipole interactions, influencing solubility and retention behavior in chromatography.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What are the most common impurities I should expect from the synthesis?
Answer: Impurities are typically process-related and stem from incomplete reactions or side reactions. Based on common synthetic routes for similar indazoles, you should be vigilant for the following.[3][4][5]
| Impurity Type | Potential Structure/Description | Origin |
| Starting Materials | Unreacted precursors (e.g., a substituted 2-fluoro-3-iodobenzonitrile). | Incomplete reaction conversion. |
| Regioisomers | Isomers where the iodo or fluoro group is at a different position. | Lack of complete regioselectivity during synthesis.[6] |
| De-iodinated Product | 4-Fluoro-1H-indazole-6-carbonitrile. | Reductive conditions, exposure to light, or degradation on acidic media (like silica).[3] |
| N-Alkylated Isomers | If an alkylating agent is used, N1 and N2 alkylated regioisomers can form. | Non-selective alkylation of the indazole nitrogen atoms.[6] |
| Hydrolyzed Nitrile | 4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid or amide. | Presence of strong acid or base during workup or purification. |
Q2: What is the best starting point for purification: chromatography or crystallization?
Answer: For crude material with significant impurities (>10-15%), flash column chromatography is the recommended initial step. This is because it is a robust technique for separating compounds with different polarities.[7] Crystallization is more effective as a final polishing step for material that is already >90% pure, as it is highly specific and can yield very high purity material if a suitable solvent system is found.
-
Causality: Chromatography actively separates components based on differential partitioning between the stationary and mobile phases, making it ideal for removing a wide range of impurities. Crystallization relies on the differential solubility of the target compound and impurities, which is most effective when the concentration of impurities is low.
Q3: My compound is degrading on the silica gel column. What are my options?
Answer: Degradation on silica gel is a common issue for nitrogen-containing heterocyles due to the acidic nature of standard silica. The indazole moiety can interact strongly with surface silanol groups, leading to peak tailing and potential decomposition.
Here are several strategies to mitigate this:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a neutralising base, such as triethylamine (TEA) or pyridine (~0.1-1% v/v). This deactivates the acidic sites.
-
Use a Different Stationary Phase: Consider using neutral alumina or a less acidic reversed-phase silica (like C18).[8]
-
Minimize Contact Time: Perform the chromatography as quickly as possible. A "flash" technique with positive pressure is preferable to slow gravity chromatography.
Q4: How do I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques is essential for unequivocally confirming purity and structure.[] No single method is sufficient.
-
Purity Assessment:
-
HPLC/UPLC: This is the gold standard for quantitative purity analysis. Use a high-resolution column (e.g., C18) with a gradient elution to separate any closely related impurities. Purity is typically reported as area percent at a specific wavelength.
-
Differential Scanning Calorimetry (DSC): This technique can determine purity by analyzing the melting point depression caused by impurities.[]
-
-
Identity Confirmation:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information and can detect impurities if they are present at levels >1-2%.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Elemental Analysis: Measures the percentage of C, H, N, F, and I. The results should be within ±0.4% of the theoretical values.[10]
-
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your purification workflow.
Purification Workflow & Troubleshooting Logic
The following diagram outlines a typical purification workflow and the decision points for troubleshooting common issues.
Caption: General purification and troubleshooting workflow.
Issue 1: Poor separation between my product and an impurity during flash chromatography.
-
Potential Cause: The chosen solvent system (mobile phase) has insufficient selectivity for the two compounds.
-
Solution Path:
-
Systematic TLC Screening: Do not rely on a single solvent system. Screen a range of solvents with different properties. A good starting point is a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane). Test various ratios.
-
Introduce a Third Solvent: Adding a small amount of a third solvent with different properties (e.g., methanol for hydrogen bonding, or acetonitrile for dipole interactions) can drastically alter selectivity.
-
Change the Stationary Phase: If normal phase (silica) fails, switch to reversed-phase (C18). In reversed-phase, the elution order is inverted, with non-polar compounds eluting last. This can often separate impurities that co-elute on silica.[7]
-
Issue 2: The purified product is a persistent oil and will not crystallize.
-
Potential Cause 1: Residual solvent is trapped in the product, acting as a plasticizer and preventing lattice formation.
-
Solution 1: Dry the oil under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable).
-
Potential Cause 2: The presence of a small amount of a persistent impurity is disrupting crystal growth.
-
Solution 2:
-
Re-purify a small portion via preparative HPLC or chromatography using a different solvent system to remove the offending impurity.
-
Attempt a trituration. Add a non-solvent (a solvent in which your product is insoluble but the impurity might be soluble) to the oil and stir or sonicate vigorously. This can sometimes cause the product to precipitate as a solid. Common non-solvents for moderately polar compounds include hexanes, diethyl ether, or pentane.
-
Issue 3: Low product recovery after flash chromatography.
-
Potential Cause: The product is irreversibly adsorbing to the silica gel. This is common with basic compounds on acidic silica.
-
Solution:
-
Use Deactivated Silica: As mentioned in the FAQ, use silica pre-treated with triethylamine.
-
Increase Mobile Phase Polarity: After the main product has eluted, flush the column with a much stronger solvent system (e.g., 5-10% Methanol in Dichloromethane) to wash out any strongly adsorbed material.
-
Check Solubility: Ensure your product is fully soluble in the mobile phase. If it precipitates on the column, it will not elute properly.[7]
-
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography (Normal Phase)
This protocol is designed to mitigate common issues like peak tailing and degradation.
-
Slurry Preparation:
-
In a fume hood, measure the required amount of silica gel (typically 50-100 times the weight of your crude material).
-
Create a slurry using the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Add 0.5% v/v of triethylamine (TEA) to the mobile phase mixture.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly without letting the silica run dry.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Scientist's Note: For best results (sharper bands), pre-adsorb the crude material. Dissolve it in a suitable solvent (like DCM or Acetone), add a small amount of silica gel (2-3x the sample weight), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 5% Ethyl Acetate in Hexane to 10%, then 15%, etc. A slow, gradual increase provides better resolution than large, stepwise jumps.[11]
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis & Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvents, especially the high-boiling triethylamine.
-
Protocol 2: Recrystallization for Final Polishing
This protocol is for material that is already >90% pure.
-
Solvent Screening:
-
In small vials, test the solubility of your compound in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene) at room temperature and upon heating.
-
Goal: Find a single solvent where the compound is sparingly soluble at room temperature but highly soluble when hot. Alternatively, find a solvent pair: a "solvent" in which the compound is very soluble and a "non-solvent" in which it is insoluble.
-
-
Recrystallization Procedure (Single Solvent):
-
Place the impure solid in a flask.
-
Add the chosen solvent dropwise to the heated (refluxing) mixture until the solid just dissolves completely. Do not add excess solvent.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
For maximum yield, place the flask in an ice bath or refrigerator for several hours once it has reached room temperature.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
References
-
ResearchGate. Iodine Heterocycles. Available from: [Link]
-
Weng, Y. et al. (2022). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. Chemistry – A European Journal. Available from: [Link]
-
MDPI. (2022). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. Available from: [Link]
-
UCL Discovery. (2022). Synthesis of Nitrogen Heterocycles by Hypervalent Iodine Mediated Cyclization. Available from: [Link]
-
National Institutes of Health (NIH). Enantioseparation and Racemization of 3-Fluorooxindoles. Available from: [Link]
-
National Institutes of Health (NIH). (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Available from: [Link]
-
Agilent. Scaling Small Molecule Purification Methods for HPLC. Available from: [Link]
-
National Institutes of Health (NIH). (2021). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Available from: [Link]
-
BioProcess International. (2016). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. Available from: [Link]
-
Waters Corporation. LC Purification Troubleshooting Guide. Available from: [Link]
-
SpringerLink. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Available from: [Link]
-
ChemRxiv. (2022). Pseudocyclic Bis-N-Heterocycle-stabilized Iodanes – Synthesis, Characterization and Applications. Available from: [Link]
-
Organic Chemistry Portal. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Available from: [Link]
-
Organic Syntheses. Procedure for the Preparation of 1H-Indazole-3-carbonitrile. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]
-
MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available from: [Link]
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Available from: [Link]
-
National Institutes of Health (NIH). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available from: [Link]
-
MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Available from: [Link]
-
ResearchGate. Analytical methods for the determination of halogens in bioanalytical sciences: A review. Available from: [Link]
-
National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]
-
Global Electronics Association. Test Method for Total Halogen Content in Base Materials. Available from: [Link]
-
ResearchGate. Elemental analysis: an important purity control but prone to manipulations. Available from: [Link]
-
Beijing Synthink Technology Inc. This compound. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 4-Fluoro-3-Iodo-1H-Indazole in Modern Chemical Synthesis. Available from: [Link]
Sources
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- 2. ossila.com [ossila.com]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Optimizing Palladium Catalysis for 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
Introduction: The 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] Its value lies in the strategic placement of functional groups amenable to diversification through palladium-catalyzed cross-coupling reactions. The C3-iodo bond provides a highly reactive site for oxidative addition, while the fluoro and carbonitrile substituents modulate the electronic properties of the molecule. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, blending mechanistic principles with field-proven troubleshooting strategies to enable successful and reproducible cross-coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N-H proton of the indazole ring before performing a cross-coupling reaction?
The acidic N-H proton can indeed complicate cross-coupling reactions. It can react with the base, potentially altering the reaction stoichiometry, or coordinate to the palladium center, inhibiting catalysis.[2][3]
-
For Suzuki-Miyaura and Buchwald-Hartwig Reactions: It is often possible to achieve high yields without N-protection by carefully selecting a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) and an appropriate ligand system.[3][4]
-
For Sonogashira Reactions: N-protection (e.g., with a Boc group) is highly recommended. The conditions for Sonogashira coupling, especially if copper co-catalysts are used, are often intolerant of the free N-H, leading to failed reactions.[5]
-
Recommendation: For initial screening, attempt the reaction on the unprotected substrate. If you encounter low yields, catalyst deactivation, or reproducibility issues, N-protection is the most reliable solution.[4]
Q2: My starting material, this compound, is showing signs of de-iodination. What causes this and how can I prevent it?
De-iodination (hydrodehalogenation) is a common side reaction, particularly with electron-deficient aryl iodides like this substrate.[6] It occurs when the aryl-palladium intermediate is intercepted by a hydrogen source before it can proceed through the desired catalytic cycle.
-
Primary Causes: Presence of hydrogen sources (e.g., water, protic solvents, or certain bases), prolonged reaction times at high temperatures, and specific ligand/catalyst combinations that favor side reactions.[7]
-
Prevention Strategies:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) that accelerate the rate of reductive elimination, which can outcompete the de-iodination pathway.[7]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[7]
-
Reagent Quality: Use anhydrous solvents and ensure your base is dry.
-
Q3: Which palladium source is best to start with: a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like Pd(OAc)₂?
For consistency and reliability, starting with a modern Pd(II) precatalyst is highly recommended.
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): While effective, their activity can be variable depending on the quality and age of the reagent. They can be sensitive to air and moisture.[8]
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf), Buchwald Palladacycles): These are generally more stable and are reduced in situ to the active Pd(0) species.[9] This leads to a more controlled and reproducible generation of the active catalyst. Ferrocene-based divalent palladium complexes like PdCl₂(dppf) and PdCl₂(dtbpf) have shown superior performance for coupling with 3-iodoindazoles compared to simple palladium salts or Pd(0) sources.[4][10]
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common failures encountered during the cross-coupling of this compound.
| Symptom / Observation | Potential Root Cause(s) | Recommended Solutions & Actions |
| 1. Low or No Conversion | Inactive Catalyst: Pd(0) source has oxidized; Pd(II) precatalyst failed to reduce; presence of catalyst poisons (e.g., sulfur, excess coordinating species). | • Use a fresh batch of catalyst. Switch to an air-stable Pd(II) precatalyst (e.g., G3/G4 palladacycles).[2] • Ensure all glassware is scrupulously clean. • Purify reagents if poisons are suspected. |
| Improper Base: Base is not strong enough, not sufficiently soluble, or is hydrated. | • Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[6] • Ensure the base is finely powdered and anhydrous. Dry in an oven before use. | |
| Insufficient Temperature: The energy of activation for a key step (e.g., oxidative addition) is not being met. | • Gradually increase the reaction temperature in 10-20 °C increments, monitoring for decomposition.[2] • Consider switching to a higher-boiling solvent (e.g., from THF to Dioxane or Toluene). • Microwave irradiation can be highly effective for indazole couplings.[11] | |
| Poor Reagent Quality: Coupling partner (e.g., boronic acid) has degraded; solvent is not anhydrous or has not been properly degassed. | • Use a fresh, high-purity coupling partner. Boronic acids are prone to protodeborylation; consider converting to a more stable pinacol ester.[6][12] • Use freshly distilled or commercially available anhydrous, degassed solvents. Purge with argon or nitrogen for 15-30 minutes before use. | |
| 2. Significant De-iodination | Slow Reductive Elimination: The desired final step of the catalytic cycle is slower than the undesired hydrodehalogenation pathway. | • Change Ligand: Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos, BrettPhos). These ligands are designed to accelerate reductive elimination.[7][13] |
| Hydrogen Source: Presence of water, alcohols, or other protic species in the reaction mixture. | • Rigorously dry all reagents, solvents, and glassware. • Use a milder base that is less likely to act as a hydrogen source.[7] | |
| Excessive Reaction Time/Temp: Prolonged exposure to catalytic conditions increases the probability of side reactions. | • Monitor the reaction closely and quench it promptly upon completion. Avoid overnight reactions until the optimal time is known.[7] | |
| 3. Formation of Homocoupling Products | Glaser Coupling (Sonogashira): The terminal alkyne couples with itself, often promoted by the copper co-catalyst and oxygen. | • Ensure the reaction is run under a strict inert atmosphere (argon/nitrogen).[14] • Consider a "copper-free" Sonogashira protocol.[14][15] |
| Boronic Acid Homocoupling (Suzuki): The boronic acid reagent couples with itself. | • This is often promoted by oxygen. Ensure thorough degassing of the reaction mixture. • Lowering the catalyst loading can sometimes mitigate this side reaction. | |
| 4. Catalyst Decomposition (Black Precipitate) | Pd(0) Agglomeration: The active Pd(0) species is unstable and aggregates into inactive palladium black. | • Ligand Choice: The ligand's job is to stabilize the Pd(0) center. Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1). Consider switching to a more strongly binding ligand (e.g., a bidentate or chelating ligand like dppf).[4][16] • Solvent Effects: Certain solvents can better stabilize catalytic intermediates. The use of ionic liquids has been shown to prevent Pd black formation in indazole couplings.[4][10] |
| Base-Induced Reduction: Some bases, particularly amine bases like triethylamine (NEt₃), can aggressively reduce Pd(II) to Pd(0), leading to uncontrolled precipitation.[17][18] | • Switch from an amine base to an inorganic base like K₂CO₃ or K₃PO₄, especially for Sonogashira or Heck reactions. |
Visualizations: Workflows and Mechanisms
Troubleshooting Flowchart
The following diagram provides a logical decision-making process for troubleshooting a failed or low-yielding cross-coupling reaction.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Recommended Starting Protocols
These protocols are designed as robust starting points for experimentation. Optimization will likely be required based on the specific coupling partner. All procedures must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from successful couplings of 3-iodoindazoles with arylboronic acids. [4][10]
-
Reagents & Stoichiometry:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (3-5 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv, finely powdered and dried)
-
Solvent: 1,4-Dioxane or Toluene (0.1 - 0.2 M)
-
-
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the PdCl₂(dppf)·CH₂Cl₂ catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor reaction progress by LC-MS or TLC (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol uses a modern catalyst system known for its high efficiency with challenging substrates. [19][20]
-
Reagents & Stoichiometry:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
RuPhos Palladacycle (G3 or G4) (1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)
-
Solvent: Toluene or tert-Amyl alcohol (0.1 - 0.2 M)
-
-
Step-by-Step Procedure:
-
In a glovebox, add the RuPhos Palladacycle and the base to an oven-dried reaction vessel.
-
Outside the glovebox, add the this compound.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the degassed solvent, followed by the amine coupling partner (if liquid) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor reaction progress by LC-MS or TLC (typically 2-16 hours).
-
Upon completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and dilute with an organic solvent (e.g., EtOAc).
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
Protocol 3: Sonogashira Coupling (N-Protected)
This protocol involves N-protection first, which is critical for success. [5]
-
Part A: N-Boc Protection
-
Dissolve this compound (1.0 equiv) in THF.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv) and DMAP (0.1 equiv).
-
Stir at room temperature for 2-4 hours until TLC shows complete conversion.
-
Concentrate the mixture and purify by chromatography to isolate the N-Boc protected indazole.
-
-
Part B: Copper-Free Sonogashira Coupling
-
Reagents & Stoichiometry:
-
N-Boc-4-Fluoro-3-iodo-1H-indazole-6-carbonitrile (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: THF or DMF (0.2 M)
-
-
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add the N-Boc protected indazole and Pd(PPh₃)₄.
-
Evacuate and backfill with inert gas three times.
-
Add the degassed solvent, the terminal alkyne, and finally the amine base.
-
Heat the reaction to 60-80 °C with vigorous stirring.
-
Monitor reaction progress by LC-MS or TLC (typically 3-8 hours).
-
Upon completion, cool, concentrate the mixture, and directly purify by column chromatography to obtain the coupled product (the Boc group may or may not be retained depending on workup and purification conditions).
-
-
References
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. DSpace [repository.kaust.edu.sa]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. diva-portal.org [diva-portal.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
Welcome to the technical support resource for 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile (F-I-Indazole-CN). This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. Below you will find a series of frequently asked questions and troubleshooting guides structured to address common issues related to the stability and degradation of F-I-Indazole-CN.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this compound that are susceptible to degradation?
The structure of this compound contains several reactive sites. The primary points of potential degradation are the carbon-iodine bond at the 3-position and the nitrile group at the 6-position. The indazole ring itself is a stable aromatic system, but the substituents are more prone to chemical transformation under certain conditions.[1]
Q2: My LC-MS analysis shows a significant peak with a mass corresponding to the loss of iodine. What is happening?
You are likely observing de-iodination, a common degradation pathway for aryl iodides.[2] This process involves the cleavage of the carbon-iodine bond, replacing the iodine atom with a hydrogen atom. The resulting impurity would be 4-Fluoro-1H-indazole-6-carbonitrile.
Q3: I've noticed a new, more polar impurity in my reaction mixture over time, especially when using aqueous basic or acidic conditions. What could it be?
This is likely due to the hydrolysis of the nitrile group.[3][4] Under aqueous conditions, particularly with acid or base catalysis, the nitrile group (-CN) can hydrolyze first to an amide (-CONH2) and then further to a carboxylic acid (-COOH). These resulting compounds are more polar than the parent nitrile.
Q4: How should I properly store this compound to minimize degradation?
To ensure the long-term stability of F-I-Indazole-CN, it is crucial to protect it from light and moisture. Store the solid compound in a tightly sealed amber vial, purged with an inert gas like argon or nitrogen, at 2-8°C.[5][6] For solutions, prepare them fresh and use them promptly. If storage of a solution is necessary, keep it in a sealed vial, protected from light, at low temperatures.
Troubleshooting Guides
Problem 1: De-iodination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Symptoms:
-
Formation of a significant amount of 4-Fluoro-1H-indazole-6-carbonitrile byproduct observed by LC-MS or NMR.
-
Reduced yield of the desired coupled product.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Catalyst System | Some palladium catalysts and ligands can promote hydrodehalogenation as a side reaction.[2] | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Often, more electron-rich and bulky phosphine ligands can suppress this side reaction. |
| Reaction Temperature | Higher temperatures can increase the rate of de-iodination.[2] | Run the reaction at the lowest effective temperature. Consider a temperature screen to find the optimal balance between reaction rate and byproduct formation. |
| Base | The choice and strength of the base can influence the extent of de-iodination. | Use a weaker base if possible (e.g., K₂CO₃ instead of Cs₂CO₃ or t-BuOK). Ensure the base is of high purity. |
| Solvent | Polar aprotic solvents like DMF and dioxane can sometimes promote dehalogenation more than non-polar solvents.[2] | Consider switching to a less polar solvent such as toluene or 1,4-dioxane. Ensure the solvent is anhydrous and degassed. |
| Reaction Time | Prolonged reaction times can lead to increased degradation of the starting material. | Monitor the reaction closely by LC-MS and quench it as soon as the starting material is consumed to an acceptable level. |
Experimental Protocol: Minimizing De-iodination in a Suzuki Coupling Reaction
-
Degassing: To a dry Schlenk flask, add this compound, the boronic acid partner, and the base (e.g., K₂CO₃).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., toluene) via cannula.
-
Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) in a small amount of degassed solvent.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction to the desired temperature (start with a lower temperature, e.g., 80°C) and monitor its progress every 30-60 minutes using LC-MS.
-
Workup: As soon as the reaction is complete, cool it to room temperature and proceed with the aqueous workup to quench the reaction and remove the catalyst.
Problem 2: Hydrolysis of the Nitrile Group
Symptoms:
-
Appearance of new peaks in the LC-MS corresponding to the mass of the amide or carboxylic acid derivative.
-
Changes in the solubility of the product mixture.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Acidic Conditions | The nitrile group is susceptible to hydrolysis in the presence of strong acids and water.[4][7] | If possible, perform reactions under neutral or anhydrous conditions. If acidic conditions are required, use the mildest acid possible and minimize the reaction time and temperature. |
| Basic Conditions | Strong bases in the presence of water can also promote nitrile hydrolysis.[4][7] | Use non-aqueous conditions if a strong base is necessary. If an aqueous base is required, use a weaker base and lower temperatures. |
| Moisture | The presence of water, even in trace amounts, can lead to slow hydrolysis over time, especially if other catalysts (acid or base) are present. | Use anhydrous solvents and reagents. Store the compound in a desiccator. |
Degradation Pathway Diagrams
Caption: Primary degradation pathways of this compound.
Caption: A logical workflow to identify and resolve de-iodination issues.
References
-
Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Process for hydrolysis of nitriles.
-
Chemistry of Nitriles. LibreTexts Chemistry. [Link]
-
Hydrolysing Nitriles. Chemguide. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters. [Link]
-
Chemistry of Nitriles. OpenStax. [Link]
-
Selected examples of biologically active substituted indazoles. ResearchGate. [Link]
-
Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. [Link]
-
4-Fluoro-6-iodo-1H-indazole. Lead Sciences. [Link]
-
Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. PubMed. [Link]
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 4-Fluoro-3-iodo-1-methyl-1H-indazole | 1257535-07-1 [sigmaaldrich.com]
- 6. 4-Fluoro-6-iodo-1H-indazole - Lead Sciences [lead-sciences.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Overcoming poor solubility of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile in assays
Welcome to the technical support guide for 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure reliable and reproducible results in your biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: I'm starting my experiments. What is the best solvent to prepare a primary stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its strong solubilizing power for a wide range of organic molecules.[1] However, other aprotic polar solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can also be considered. We recommend preparing a high-concentration primary stock (e.g., 10-50 mM) in 100% anhydrous DMSO. Always use high-quality measuring instruments to ensure the accuracy of your stock concentration.[2]
Q2: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?
A2: This is a classic and very common challenge known as "aqueous precipitation."[3][4] While this compound is soluble in a strong organic solvent like DMSO, its intrinsic aqueous solubility is very low. When you add the DMSO stock to your buffer, the DMSO disperses rapidly, and the surrounding water molecules are unable to keep the highly lipophilic compound in solution, causing it to crash out.[4] The final concentration of your compound has exceeded its "kinetic solubility" in the final assay conditions.[5]
Q3: What is the maximum concentration of DMSO I can use in my final assay to avoid precipitation and cellular toxicity?
A3: This is a critical parameter that requires careful optimization.
-
For Biochemical Assays: Many enzymes can tolerate DMSO up to 5-10%, but this is highly target-dependent. You should always run a solvent tolerance control experiment to ensure the DMSO concentration does not inhibit or artificially activate your target.[3]
-
For Cell-Based Assays: Most cell lines are sensitive to DMSO. It is best practice to keep the final concentration at or below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[6] A DMSO toxicity control is essential for every cell-based experiment.
Q4: Can I just sonicate or heat the solution to get the compound to dissolve in my aqueous buffer?
A4: While gentle warming (to 37°C) and sonication can help redissolve a precipitated DMSO stock solution, these methods are often temporary fixes for aqueous working solutions.[6] They can create a supersaturated, thermodynamically unstable solution that may re-precipitate over the course of your experiment, leading to inconsistent results.[7] These techniques are more suitable for ensuring a primary stock in 100% DMSO is fully dissolved.[8]
In-Depth Troubleshooting Guide
Successfully working with poorly soluble compounds requires a systematic approach. The following sections provide detailed strategies to overcome the solubility challenges presented by this compound.
Part 1: Understanding the Molecule & the Problem
The structure of this compound—a planar, halogenated, heterocyclic aromatic system—confers high lipophilicity. This molecular structure leads to strong crystal lattice forces and poor interactions with water, which are the primary drivers of its low aqueous solubility.[9][10]
However, the molecule possesses a key feature: an acidic proton on the indazole ring (N-H). This means the compound is ionizable. By manipulating the pH of the environment, we can deprotonate this position to form a negatively charged anion, which will be significantly more soluble in aqueous media.[11] This pH-dependent solubility is a powerful tool for optimization.[12][13][14]
Part 2: Systematic Strategies for Solubility Enhancement
We recommend a tiered approach to solving solubility issues, starting with the simplest and most broadly applicable methods.
Strategy 1: pH Modification
For ionizable compounds like this indazole derivative, altering the pH of the assay buffer is the most effective first step. Since the N-H proton is acidic, increasing the pH will shift the equilibrium towards the more soluble, deprotonated form.
Experimental Protocol: pH Screening
-
Prepare a set of your primary assay buffers, adjusting the pH of each to a different value (e.g., 7.4, 8.0, 8.5, 9.0).
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a clear 96-well plate, add your compound stock to each buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).
-
Include a "buffer only" and a "DMSO + buffer" control for each pH value.
-
Incubate the plate at room temperature for 1-2 hours.[6]
-
Visually inspect the wells for precipitation against a dark background. For a more quantitative measure, read the plate on a nephelometer to detect light scattering from insoluble particles.[5]
-
Interpretation: Select the lowest pH that provides complete dissolution while being compatible with your assay system.
Strategy 2: The Use of Co-solvents
If pH adjustment is insufficient or incompatible with your assay, the next step is to introduce a water-miscible organic co-solvent into your aqueous buffer. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[][16]
Recommended Co-solvents for Biological Assays:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Glycerol
-
Ethanol
Data Summary: Common Co-solvents
| Co-solvent | Typical Starting Concentration | Max Concentration (Cell-Based) | Max Concentration (Biochemical) | Notes |
| PEG 400 | 1-5% (v/v) | ~5% | Up to 20% | Can be viscous at high concentrations. |
| Propylene Glycol | 1-5% (v/v) | ~5% | Up to 20% | Good overall solubilizer. |
| Glycerol | 2-10% (v/v) | ~10% | Up to 30% | Known to stabilize proteins.[17] |
| Ethanol | 0.5-2% (v/v) | ~2% | Up to 10% | Can be denaturing to some proteins at higher concentrations. |
Important: Just as with DMSO, you must perform a solvent tolerance experiment to ensure the chosen co-solvent does not interfere with your assay at the effective concentration.
Strategy 3: Surfactants (For Biochemical Assays Only)
For in vitro biochemical assays (e.g., enzyme kinetics, binding assays), low concentrations of non-ionic surfactants can prevent the aggregation and precipitation of hydrophobic compounds.
This method is generally NOT suitable for cell-based assays , as concentrations high enough to form micelles are often cytotoxic.[8]
Recommended Surfactants:
-
Tween-20 (Polysorbate 20): Add 0.01% - 0.05% (v/v) to the final assay buffer.
-
Triton X-100: Add 0.01% - 0.05% (v/v) to the final assay buffer.
The presence of a surfactant can help maintain the solubility of the compound and reduce non-specific binding to plasticware.[18][19]
Part 3: Visualizing the Troubleshooting Workflow
To aid in your decision-making process, the following diagram outlines a systematic workflow for addressing the solubility of this compound.
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fastercapital.com [fastercapital.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpbr.in [ijpbr.in]
- 11. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
Technical Support Center: Troubleshooting Regioselectivity in Indazole Synthesis
Welcome to our dedicated technical support center for resolving challenges in indazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. Indazole cores are a cornerstone in medicinal chemistry, and achieving precise functionalization at the N1 or N2 position is often critical for biological activity. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome common hurdles in your research.
The Challenge of Regioselectivity in Indazole N-Functionalization
The indazole ring system possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential for forming two distinct regioisomers upon N-functionalization, most commonly alkylation. The indazole nucleus exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][2][3] Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products, with the ratio being highly dependent on a variety of factors.[1][2] This lack of selectivity can lead to challenging purification processes and reduced yields of the desired isomer.[4][5]
This guide will walk you through the key parameters influencing regioselectivity and provide actionable strategies to steer your reaction toward the desired N1 or N2 product.
Troubleshooting Guides
Issue 1: My N-alkylation is not selective, and I'm getting a mixture of N1 and N2 isomers.
This is the most common challenge in indazole chemistry. The formation of a mixture of regioisomers is often the default outcome unless specific measures are taken to control the reaction.[6][7]
The N1/N2 ratio in indazole alkylation is a delicate balance of several competing factors:
-
Steric Hindrance: Bulky substituents on the indazole ring or the electrophile can significantly influence which nitrogen is more accessible.
-
Electronic Effects: The electron density at each nitrogen atom, which is affected by substituents on the indazole ring, plays a crucial role.
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically alter the regiochemical outcome.[4][8][9]
-
Counter-ion Effects: The nature of the cation from the base can influence the nucleophilicity of the indazole anion through coordination.
Here is a systematic approach to improving the regioselectivity of your indazole alkylation:
Caption: Troubleshooting workflow for poor regioselectivity.
Protocol 1: Enhancing N1-Selectivity
The combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1-selectivity, particularly with C3-substituted indazoles.[4][5]
-
Step 1: Preparation
-
Under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equiv) to anhydrous THF in a flame-dried flask.
-
-
Step 2: Deprotonation
-
Cool the solution to 0 °C.
-
Carefully add NaH (1.1 equiv, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
-
Step 3: Alkylation
-
Add the alkylating agent (e.g., alkyl bromide, 1.2 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Step 4: Work-up
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Causality: The use of NaH in a less polar solvent like THF is thought to favor the formation of a tight ion pair between the indazolide anion and Na⁺. This association can sterically hinder the N2 position, promoting alkylation at the more accessible N1 position.[5] For certain substrates, such as methyl 5-bromo-1H-indazole-3-carboxylate, using cesium carbonate in dioxane at elevated temperatures (e.g., 90 °C) can also provide excellent N1 selectivity.[1][10]
Protocol 2: Enhancing N2-Selectivity
For preferential N2-alkylation, Mitsunobu conditions are often effective.[4][8] Additionally, specific acidic conditions with certain alkylating agents can provide high N2 selectivity.[11]
-
Step 1: Preparation (Mitsunobu)
-
Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
-
Step 2: Reaction
-
Cool the solution to 0 °C.
-
Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Step 3: Work-up
-
Concentrate the reaction mixture and purify directly by flash column chromatography.
-
Causality: The Mitsunobu reaction proceeds through a different mechanism that does not involve a free indazolide anion. The reaction conditions can favor the formation of the N2-alkylated product.[4][8] In some cases, acidic conditions using alkyl 2,2,2-trichloroacetimidates can lead to highly selective N2-alkylation by proceeding through the less stable 2H-indazole tautomer, which is more reactive in this context.[11]
Issue 2: I'm observing the formation of an unexpected regioisomer.
Sometimes, the regioselectivity can be the opposite of what is expected based on simple steric or electronic arguments.
-
Chelation Control: If your indazole has a substituent at the C7 or C3 position with a Lewis basic site (e.g., a carbonyl or nitro group), the cation from the base can form a chelate with this group and the N2 nitrogen. This chelation can direct the alkylating agent to the N1 position. DFT calculations suggest that a chelation mechanism with cesium ions can favor the formation of N1-substituted products.[1]
-
Thermodynamic vs. Kinetic Control: Some reaction conditions may initially favor the formation of the kinetically preferred isomer (often N2), which can then isomerize to the more thermodynamically stable N1 isomer.[4][8][9]
-
Analyze for Chelating Groups: Examine your indazole substrate for potential chelating groups at C7 or C3. If one is present, using a base with a larger, more Lewis acidic cation like Cs⁺ (from Cs₂CO₃) may enhance N1 selectivity through chelation.[1]
Caption: Proposed chelation mechanism for N1-selectivity.
-
Investigate Isomerization: If you suspect thermodynamic control, try running the reaction for a longer period or at a slightly elevated temperature to see if the ratio of isomers changes over time in favor of the N1 product. This approach has been successful for N1-acylation and subsequent reduction.[8][9]
Issue 3: I'm struggling to separate the N1 and N2 isomers.
Even with optimized conditions, you may still obtain a mixture of isomers that are difficult to separate by standard flash column chromatography.[4]
-
Chromatography Optimization:
-
Solvent System Screening: Systematically screen different solvent systems (e.g., heptane/ethyl acetate, dichloromethane/methanol). Sometimes, adding a small amount of a third solvent (e.g., triethylamine for basic compounds) can improve separation.
-
Alternative Media: Consider using different stationary phases, such as alumina or specially treated silica gels.
-
Preparative TLC/HPLC: For small-scale separations or particularly challenging mixtures, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be effective.[4]
-
-
Chemical Derivatization:
-
If one isomer has a unique functional group, you may be able to selectively react it to form a derivative that is easier to separate. The derivative can then be converted back to the desired product.
-
-
Crystallization:
-
Attempt to selectively crystallize one of the isomers from the mixture by screening various solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to determine the regiochemistry of my N-alkylated indazole?
A: A combination of one- and two-dimensional NMR experiments is the most definitive method. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) is very powerful. A correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring confirms N1-substitution, while a correlation to the C3 carbon can indicate N2-substitution.[4][8] Nuclear Overhauser Effect (NOE) experiments can also be used to establish spatial proximity and thus confirm the substitution pattern.[1][10]
Q2: How do electron-withdrawing and electron-donating groups on the indazole ring affect regioselectivity?
A: The effect can be complex and depends on the position of the substituent.
-
Electron-withdrawing groups (EWGs) at the C7 position (e.g., -NO₂, -CO₂Me) can strongly favor N2-alkylation .[4][5] This is attributed to the EWG reducing the nucleophilicity of the adjacent N1 atom.
-
Sterically demanding groups at the C3 position (e.g., t-butyl) tend to favor N1-alkylation by hindering attack at the N2 position.[8]
Q3: Does the nature of the alkylating agent matter?
A: Yes. While primary alkyl halides are commonly used, the choice of leaving group and the steric bulk of the alkyl group can influence the outcome. For instance, using an alkyl tosylate instead of a bromide might alter the N1/N2 ratio.[7]
Q4: Are there synthetic strategies that avoid the issue of regioselectivity altogether?
A: Yes. One of the most effective strategies is to construct the indazole ring with the N-substituent already in place. This can be achieved by using a substituted hydrazine in a cyclization reaction, such as reacting an ortho-haloaryl carbonyl compound with an N-alkyl or N-aryl hydrazine.[4][9] This approach provides unambiguous access to the desired N1-substituted indazole.
Q5: Is it possible to achieve high regioselectivity on a large, manufacturing scale?
A: Yes. Methods that rely on thermodynamic control are often more scalable. For example, a two-step procedure involving the formation of an enamine intermediate followed by reduction has been developed for the selective, scalable synthesis of N1-alkyl indazoles.[6] This method avoids the formation of the N2-isomer and is suitable for large-scale manufacture.[6]
Data Summary
The following table summarizes the influence of various reaction parameters on the regioselectivity of indazole alkylation, as reported in the literature.
| Parameter | Condition Favoring N1-Selectivity | Condition Favoring N2-Selectivity | Representative References |
| Base/Solvent | NaH in THF | Cs₂CO₃ in DMF | [4][5][8] |
| Cs₂CO₃ in dioxane (substrate dependent) | K₂CO₃ in DMF | [1][10] | |
| Reaction Type | SN2 with specific bases/solvents | Mitsunobu Reaction | [4][8] |
| Chelation control with Cs⁺ | Acid-catalyzed (e.g., with trichloroacetimidates) | [1][11] | |
| Substituent Effects | Bulky group at C3 | EWG at C7 (e.g., -NO₂, -CO₂Me) | [4][5][8] |
| Coordinating group at C7/C3 with appropriate cation | [1] |
References
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. . [Link]
-
Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link]
-
Various Authors. (2022). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]
-
Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wuxibiology.com [wuxibiology.com]
Technical Support Center: Navigating N-H Interference in Reactions with 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 4-fluoro-3-iodo-1H-indazole-6-carbonitrile. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered with this versatile building block: the reactivity of the indazole N-H bond. My goal is to equip you with the knowledge to anticipate, troubleshoot, and strategically manage N-H interference, ensuring the success and efficiency of your synthetic campaigns.
The indazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents.[1] However, the acidic proton on the nitrogen atom (N-H) introduces a layer of complexity in many transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide will dissect the "why" behind these challenges and provide actionable, evidence-based solutions.
Section 1: Understanding the Core Problem: The Indazole N-H
The N-H bond in the indazole ring is amphoteric, meaning it can act as both a proton donor (acid) and a proton acceptor (base).[2] In the context of many synthetic reactions, its acidity is the primary concern.
Frequently Asked Questions (FAQs) - The Basics
Q1: Why is the N-H proton on my indazole interfering with my cross-coupling reaction?
A1: The indazole N-H proton is acidic, with a pKa of approximately 13.86 in aqueous solution.[2] In non-aqueous solvents like acetonitrile, the pKa is higher but still significant.[3][4] In the presence of a base, which is required for most cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the N-H proton is readily deprotonated to form an indazolate anion. This anion can interfere in several ways:
-
Catalyst Inhibition: The anionic nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of inactive complexes.[5][6]
-
Side Reactions: The indazolate is a nucleophile and can compete with your desired nucleophile (e.g., boronic acid in a Suzuki coupling or an amine in a Buchwald-Hartwig amination), leading to undesired N-arylation or N-alkylation products.
-
Solubility Issues: The formation of salts can alter the solubility of your starting material and intermediates, impacting reaction kinetics.
Q2: I'm observing a mixture of N-1 and N-2 alkylation/arylation as a side product. Why is this happening and how can I control it?
A2: Deprotonation of the indazole N-H generates an ambident nucleophile, with negative charge density on both N-1 and N-2. Subsequent reaction with an electrophile (like your aryl halide) can lead to a mixture of N-1 and N-2 substituted regioisomers. The ratio of these isomers is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the indazole ring or the electrophile can favor substitution at the less sterically hindered nitrogen.
-
Electronic Effects: Electron-withdrawing or -donating groups on the indazole ring can influence the nucleophilicity of each nitrogen atom.[7][8]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the N-1/N-2 selectivity.[7][8][9][10][11] For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors N-1 alkylation.[7][8]
Q3: Can I run a Suzuki or Buchwald-Hartwig reaction without protecting the N-H group?
A3: It is possible, but often challenging. Success depends heavily on the specific substrates and reaction conditions. Some modern catalyst systems, particularly those developed by Buchwald and others, have shown success in coupling unprotected N-H heterocycles.[5][6][12] These systems often employ bulky, electron-rich phosphine ligands that can promote the desired C-C or C-N bond formation over catalyst inhibition. However, for many applications, especially in complex multi-step syntheses, N-H protection is a more robust and reliable strategy to avoid side reactions and ensure reproducibility.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound and provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for N-H interference issues.
In-Depth Troubleshooting Q&A
Q4: My Suzuki coupling with an arylboronic acid is giving me very low yields of the desired C-3 arylated product, and I'm recovering most of my starting indazole. What's going on?
A4: This classic symptom points towards catalyst inhibition by the deprotonated indazole. The indazolate anion is likely coordinating to your palladium catalyst, preventing it from participating in the catalytic cycle.
-
Immediate Solution: Your most reliable path forward is to protect the indazole N-H. A tert-Butoxycarbonyl (Boc) group is an excellent first choice due to its ease of installation and removal under conditions that are typically orthogonal to Suzuki coupling.
-
Alternative (for unprotected): If you must proceed without protection, consider switching to a catalyst system known to be more robust for N-H heterocycles. Pre-catalysts with bulky biarylphosphine ligands (e.g., XPhos, RuPhos) can sometimes overcome this inhibition.[13] Also, ensure your base is not excessively strong; a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be sufficient for the Suzuki coupling without extensive deprotonation of the indazole.[12]
Q5: I'm attempting a Buchwald-Hartwig amination and I'm seeing a significant amount of a side product with a mass corresponding to the dimerization of my indazole starting material. What is this and how do I stop it?
A5: You are likely observing N-arylation of one molecule of your starting indazole by another. The deprotonated indazolate acts as a nucleophile, attacking the C-I bond of another molecule of this compound in a palladium-catalyzed self-coupling reaction.
-
Primary Solution: This is a strong indication that N-H protection is necessary. The presence of a protecting group will completely block the nitrogen's nucleophilicity, preventing this side reaction.
-
Condition Optimization: You can try to disfavor this side reaction by adjusting stoichiometry. Using a slight excess of the amine coupling partner can help it outcompete the indazolate nucleophile. However, this is often a suboptimal solution compared to protection.
Q6: I protected my indazole with a benzyl (Bn) group, but now I'm having trouble removing it without affecting other functional groups on my molecule. What are my options?
A6: Benzyl groups are typically removed via hydrogenolysis (H₂, Pd/C), which can also reduce other functional groups like nitriles or alkenes. This highlights the importance of choosing a protecting group that is orthogonal to your planned synthetic steps.
-
Alternative Deprotection: If hydrogenolysis is not compatible, you may need to consider other, harsher methods for Bn removal, which may not be suitable for your substrate.
-
Strategic Recommendation: It is often better to re-evaluate the protection step. A Boc group, removable with acid (e.g., trifluoroacetic acid), or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, removable with fluoride sources (e.g., TBAF), offer milder deprotection conditions that are compatible with a wider range of functional groups.[14][15]
Section 3: Experimental Protocols and Data
To provide a practical framework, this section details step-by-step protocols for N-H protection and a representative cross-coupling reaction.
Protecting Group Selection
The choice of protecting group is critical and depends on the stability required for subsequent reactions and the conditions for its eventual removal.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Key Features & Considerations |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | TFA, HCl; NaOMe in MeOH | Good stability to mild base and hydrogenolysis. Labile to strong acid. A versatile and widely used choice.[14] |
| Benzyl | Bn | BnBr, NaH or K₂CO₃ | H₂, Pd/C (Hydrogenolysis) | Stable to a wide range of conditions but removal can affect other functional groups.[14] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or DIPEA | TBAF in THF; HCl in EtOH | Stable to many conditions. Removal with fluoride is very mild and orthogonal to many other groups. Can direct N-2 protection.[14][15] |
| Tosyl | Ts | TsCl, Pyridine or Et₃N | Strong base (e.g., NaOH) or reducing agents | Very stable electron-withdrawing group. Can alter the reactivity of the indazole ring. |
Protocol 1: N-Boc Protection of this compound
Caption: Workflow for N-Boc protection.
Methodology:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Solvent: Dissolve the solids in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add triethylamine (Et₃N, 1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-4-fluoro-3-iodo-1H-indazole-6-carbonitrile
Caption: Workflow for a typical Suzuki-Miyaura coupling.
Methodology:
-
Setup: In a reaction vessel, combine N-Boc-4-fluoro-3-iodo-1H-indazole-6-carbonitrile (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Solvent: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Sparge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv), under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
By understanding the underlying principles of N-H reactivity and employing a strategic approach to protection and reaction optimization, you can effectively navigate the challenges associated with this compound. This guide serves as a foundational resource, and I encourage you to adapt these principles to your specific synthetic targets.
References
- BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
-
Wikipedia. (2023). Indazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Retrieved from [Link]
-
Päll, E., et al. (2021). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry, 86(17), 11633-11644. Retrieved from [Link]
-
Düfert, M. A., et al. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(4), 1526-1537. Retrieved from [Link]
-
Keating, J. J., et al. (2021). Regioselective N-alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. RSC Advances, 11, 28435-28445. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Düfert, M. A., et al. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
-
Moody, C. J., & Pitts, M. R. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. Retrieved from [Link]
-
Mal, P., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6543. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ucc.ie [research.ucc.ie]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying impurities in 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile samples
This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and characterizing impurities in your samples. Our approach is rooted in established analytical principles and a deep understanding of the synthetic pathways leading to this complex molecule.
Introduction
This compound is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry. The presence of fluoro, iodo, and cyano groups on the indazole scaffold makes it a valuable building block for the synthesis of novel therapeutic agents. However, the multi-step synthesis required for its preparation can introduce a variety of impurities. Accurate identification and quantification of these impurities are critical for ensuring the quality, safety, and efficacy of any downstream applications.
This guide will equip you with the necessary knowledge to anticipate, identify, and troubleshoot common impurity-related issues encountered during your research.
Plausible Synthetic Route and Potential Impurities
A likely synthetic approach involves the formation of the indazole ring, followed by the introduction of the iodo and cyano functionalities. One possible sequence is outlined below:
Technical Support Center: Reaction Condition Optimization for Cyanation of 3-Iodo-indazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-cyano-indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the transition-metal-catalyzed cyanation of 3-iodo-indazoles. The nitrile moiety is a critical functional group in medicinal chemistry, serving as a key intermediate and a pharmacophore in numerous drug candidates, including kinase inhibitors.[1][2]
The conversion of 3-iodo-indazoles to their corresponding nitriles, while conceptually straightforward, is often plagued by challenges such as low yields, catalyst deactivation, and poor reproducibility.[3] This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your reaction conditions for robust and efficient synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the cyanation of 3-iodo-indazole derivatives.
Q1: I am seeing low or no conversion of my 3-iodo-indazole starting material. What should I investigate first?
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 3-iodo-indazole, even after prolonged reaction times.
This is a common and frustrating issue that can typically be traced back to one of three areas: the catalyst system, the reagents, or the reaction conditions.
Possible Causes & Recommended Solutions:
-
Inactive Catalyst: The palladium or copper catalyst is the heart of the reaction. If it's not active, nothing will happen.
-
Explanation: Palladium(0) is the active catalytic species in most cross-coupling reactions. Pd(II) precatalysts like Pd(OAc)₂ must be reduced in situ, and Pd(0) sources like Pd₂(dba)₃ can degrade upon improper storage. Cyanide itself is a notorious poison for palladium catalysts, capable of deactivating all intermediates in the catalytic cycle.[3][4]
-
Solution:
-
Use a freshly opened bottle of the palladium source or a reliable precatalyst (e.g., a palladacycle) that generates the active catalyst efficiently in situ.[3]
-
Ensure all reagents and solvents are properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Perform multiple vacuum/inert gas backfill cycles.[5]
-
If using a Pd(II) source, the presence of a reducing agent (sometimes a phosphine ligand or an additive like zinc dust) can be beneficial.[4][6]
-
-
-
Insufficiently Reactive Cyanide Source: The cyanide salt may not be soluble or active enough under your current conditions.
-
Explanation: The low solubility of cyanide salts like NaCN, KCN, and Zn(CN)₂ in organic solvents is often exploited to prevent catalyst poisoning by maintaining a low concentration of free cyanide.[3] However, if the solubility is too low, the transmetalation step will be too slow.
-
Solution:
-
For solid cyanide sources like Zn(CN)₂, ensure it is a fine, free-flowing powder. Grinding the salt (with appropriate safety precautions) can sometimes improve results, though this can be hazardous.[3]
-
Consider switching to a more soluble cyanide source like TMSCN, but be aware that this can sometimes increase the rate of catalyst deactivation.[7][8]
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic alternative that requires specific conditions (often aqueous or biphasic systems) to release the cyanide effectively.[3][9][10]
-
-
-
Sub-optimal Temperature or Time: The reaction may simply be too slow under the chosen conditions.
-
Explanation: Like most chemical reactions, cyanations have an activation energy barrier that must be overcome. Heteroaromatic substrates, even iodides, can sometimes be sluggish.
-
Solution:
-
Monitor the reaction by a suitable technique (TLC, LC-MS) over a time course (e.g., at 1h, 4h, 12h) to determine if the reaction is stalled or just slow.
-
If the reaction stalls, consider a stepwise increase in temperature by 10-20 °C.[11] Be cautious, as higher temperatures can also promote side reactions. Traditional Rosenmund-von Braun reactions using copper cyanide often require very high temperatures (140-200 °C).[5][12]
-
-
Q2: My reaction is working, but I'm getting a low yield of the desired 3-cyano-indazole along with several side products. How can I improve selectivity?
Symptoms: The starting material is consumed, but the desired product is contaminated with significant impurities, such as the de-iodinated indazole (indazole) or the 3-carboxamide-indazole.
The formation of side products points to competing reaction pathways. Optimizing selectivity requires fine-tuning the interplay between the catalyst, ligand, and reaction conditions.
Possible Causes & Recommended Solutions:
-
Proto-deiodination (Hydrodehalogenation): The iodo group is replaced by a hydrogen atom.
-
Explanation: This side reaction can occur if the organopalladium intermediate reacts with a proton source (like trace water or a protic solvent) before it can undergo reductive elimination with the cyanide.
-
Solution:
-
Ensure you are using anhydrous solvents and reagents. Dry solvents over molecular sieves.[5]
-
The choice of base is critical. A non-nucleophilic, moderately strong base is often preferred. If using an aqueous base system with K₄[Fe(CN)₆], carefully optimize the solvent ratio and base concentration.[3][13]
-
-
-
Hydrolysis of the Nitrile Product: The 3-cyano-indazole is converted to 3-carboxamide-indazole.
-
Explanation: This occurs during the reaction or, more commonly, during aqueous workup, especially under basic or acidic conditions. The indazole ring itself can influence the reactivity of the nitrile.
-
Solution:
-
Minimize the amount of water present in the reaction mixture, particularly if high temperatures are used.[14]
-
During workup, use neutralized or slightly acidic water for extraction and avoid prolonged exposure to strong bases or acids.
-
If hydrolysis is persistent, consider a milder cyanide source or catalytic system that operates at lower temperatures.[15]
-
-
-
Formation of Isonitriles: The cyanide ion, an ambident nucleophile, can sometimes coordinate through the nitrogen atom.
-
Explanation: While less common in transition-metal catalysis compared to Sₙ2 reactions, isonitrile formation can occur.[16]
-
Solution: The choice of cyanide source and catalyst system heavily influences the outcome. Palladium and copper systems generally favor nitrile formation. This is rarely a major pathway but can be identified by its characteristic IR stretch and mass spectrum.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues in your cyanation reaction.
Caption: A workflow for troubleshooting common cyanation reaction failures.
Frequently Asked Questions (FAQs)
Q3: Which catalytic system is better for 3-iodo-indazoles: Palladium or Copper?
Both palladium and copper have been successfully used for the cyanation of aryl halides, and the "better" system depends on your specific substrate, functional group tolerance, and scale.
-
Palladium-Catalyzed Systems: This is generally the most popular and versatile method for laboratory-scale synthesis.[2][4]
-
Advantages: They typically operate under milder conditions (often < 120 °C), show excellent functional group tolerance, and a vast array of well-defined catalysts and ligands are commercially available.[3][15][17] Systems using ligands like t-Bu₃P have even achieved room-temperature cyanation for some aryl bromides and iodides.[4]
-
Disadvantages: Palladium catalysts are expensive and can be sensitive to poisoning by excess cyanide.[3]
-
-
Copper-Catalyzed Systems (Rosenmund-von Braun type): This is a classic method that is often used for large-scale industrial processes.
-
Advantages: Copper is significantly cheaper than palladium. Modern protocols have been developed that use catalytic amounts of copper, improving upon the traditional stoichiometric methods.[12][18][19]
-
Disadvantages: These reactions often require harsh conditions (high temperatures, >150 °C) and polar aprotic solvents like DMF or NMP, which can limit functional group compatibility.[5] Product purification can sometimes be complicated by residual copper salts.[19]
-
Recommendation: For derivatization and medicinal chemistry applications, begin with a palladium-catalyzed approach due to its broader scope and milder conditions. If developing a large-scale process, exploring a modern copper-catalyzed system may be more cost-effective.
Q4: How do I choose the right cyanide source? What are the safety considerations?
The choice of cyanide source is a critical decision that impacts reaction efficiency, safety, and reproducibility.
| Cyanide Source | Toxicity | Key Characteristics & Considerations |
| Zn(CN)₂ (Zinc Cyanide) | High | The most widely used reagent in modern palladium catalysis.[3] Its low solubility in organic solvents helps prevent catalyst poisoning. It can transfer both cyanide groups. Requires an inert atmosphere. |
| KCN / NaCN (Potassium/Sodium Cyanide) | Extreme | Highly toxic and hygroscopic. Their use in Pd-catalysis is often hindered by low catalyst turnover and harsh conditions.[9][17] Rigorously anhydrous conditions are often required.[3] |
| K₄[Fe(CN)₆] (Potassium Ferrocyanide) | Low | A non-toxic, air-stable, and inexpensive alternative, often considered a "green" cyanide source.[3][10] Its use often requires biphasic solvent systems (e.g., dioxane/water) and additives to facilitate cyanide release.[3][20] |
| CuCN (Copper(I) Cyanide) | High | The classic reagent for Rosenmund-von Braun reactions. Often used in superstoichiometric amounts at high temperatures.[7] |
| TMSCN (Trimethylsilyl Cyanide) | High | A more soluble organic cyanide source. Can be effective but may lead to faster catalyst deactivation due to higher free cyanide concentration. Extremely sensitive to moisture, releasing HCN gas.[7][8] |
!! SAFETY FIRST !! All cyanide reagents are toxic and must be handled with extreme care in a well-ventilated fume hood. Never mix cyanide salts with acid, as this will liberate lethal hydrogen cyanide (HCN) gas. Have an emergency plan and appropriate cyanide antidote kit available. Consult your institution's safety protocols before beginning work.
Q5: What is the role of the ligand in a palladium-catalyzed cyanation?
The phosphine ligand is arguably the most important variable to screen for optimizing a challenging cross-coupling reaction. The ligand's role is multifaceted:
-
Stabilizes the Catalyst: It prevents the palladium nanoparticles from aggregating into inactive "palladium black."
-
Modulates Reactivity: The electronic and steric properties of the ligand directly influence the rates of the key steps in the catalytic cycle (oxidative addition and reductive elimination). Electron-rich and bulky ligands (e.g., Buchwald biaryl phosphines like XPhos, or bulky alkyl phosphines like PCy₃ and PtBu₃) are often required to promote the coupling of challenging substrates.[21][22]
-
Prevents Catalyst Poisoning: A bulky ligand can create a sterically hindered environment around the palladium center, which can prevent cyanide from irreversibly binding and poisoning the catalyst.[15]
Recommendation: For 3-iodo-indazoles, start with a common, robust ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . If the reaction is sluggish, screen a panel of more specialized Buchwald-type ligands.[21][23]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to rational optimization. The generally accepted cycle for a Pd-catalyzed cyanation with Zn(CN)₂ is shown below.
Caption: General catalytic cycle for Pd-catalyzed cyanation.
General Experimental Protocol: Pd-Catalyzed Cyanation
This protocol provides a robust starting point for the cyanation of a generic 3-iodo-indazole derivative using Zn(CN)₂. It should be optimized for each specific substrate.
Reagents & Equipment:
-
3-Iodo-indazole derivative (1.0 mmol, 1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂, 0.6 mmol, 0.6 equiv)[14]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.06 mmol, 6 mol%)[23]
-
Anhydrous, degassed solvent (e.g., DMAc, DMF, or Dioxane, 5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the 3-iodo-indazole derivative (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.025 mmol), and dppf (0.06 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like Ethyl Acetate (20 mL).
-
CAUTION: Quench the excess cyanide by carefully adding an aqueous solution of sodium hypochlorite (bleach) or a basic solution of hydrogen peroxide. Stir for 30 minutes to ensure complete detoxification.
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional Ethyl Acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-cyano-indazole derivative.
References
- BenchChem. (2025).
-
Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
- Wen, Q., et al. (2014). Copper-mediated cyanation reactions. Tetrahedron Letters, 55(7), 1271-1280.
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Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 234-248. [Link]
- Taylor & Francis Online. (n.d.).
- ACS Publications. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.
-
ResearchGate. (2008). The Room-Temperature Palladium-Catalyzed Cyanation of Aryl Bromides and Iodides with Tri-t-butylphosphine as Ligand. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. [Link]
- BenchChem. (2025). Troubleshooting guide for the synthesis of electron-deficient aryl acetonitriles.
-
Fors, B. P., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 68-71. [Link]
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Zhang, S., et al. (2022). Copper-catalyzed cyanation of aryl iodides with α-cyanoacetates via C–CN bond activation. Organic & Biomolecular Chemistry, 20(1), 108-112. [Link]
- Pitts, M. R., et al. (2006).
- MySkinRecipes. (n.d.). 3-Cyano-7-methyl-1H-indazole.
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Anjana, S., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 34043-34063. [Link]
- Organic Synthesis International. (2014).
-
Reddit. (2021). Cyanation of aryl bromide. [Link]
- Angewandte Chemie International Edition. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]
-
Zanon, J., et al. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. [Link]
-
ResearchGate. (2019). Mild and Efficient Copper-Catalyzed Cyanation of Aryl Iodides and Bromides. [Link]
-
ResearchGate. (2020). Preparation of 1H‐Indazole‐3‐Carbonitrile. [Link]
- BenchChem. (2025). Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions.
-
University of Windsor. (n.d.). Ligand Design in the Optimization of Reduction Catalysis Reactions. [Link]
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Validation & Comparative
The Strategic Advantage of Multi-Halogenation: A Comparative Guide to 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile in Kinase Inhibitor Synthesis
In the competitive landscape of drug discovery, particularly in the development of kinase inhibitors, the selection of the core scaffold and its substituents is a critical determinant of success. The indazole nucleus has emerged as a privileged scaffold, forming the backbone of numerous approved and clinical-trial-stage kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase active site makes it an ideal starting point for inhibitor design.[2] However, fine-tuning the potency, selectivity, and pharmacokinetic properties of these inhibitors often hinges on the strategic functionalization of the indazole ring. This guide provides an in-depth comparison of 4-fluoro-3-iodo-1H-indazole-6-carbonitrile with other halogenated indazoles, highlighting its unique advantages in the synthesis of potent and selective kinase inhibitors, with a particular focus on Polo-like kinase 4 (PLK4).
The Indazole Scaffold: A Privileged Player in Kinase Inhibition
Indazoles are bicyclic heterocyclic compounds that are structural isomers of benzimidazole. They can exist as two major tautomers, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3] The indazole core is a bioisostere of indole, but the additional nitrogen atom provides a hydrogen bond acceptor, which can lead to improved binding affinity with target proteins.[2] This has led to the successful development of several indazole-containing anticancer drugs, including axitinib, linifanib, and pazopanib.[1]
Halogenation of the indazole scaffold is a widely employed strategy to modulate the physicochemical and biological properties of the resulting inhibitors. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity through various mechanisms, including the formation of halogen bonds. The choice of halogen and its position on the indazole ring can have profound effects on the final compound's performance.
This compound: A Trifecta of Functionality
The subject of this guide, this compound, is a highly functionalized building block that offers a unique combination of features for the synthesis of kinase inhibitors. Let's dissect the role of each substituent:
-
3-Iodo Group: The iodine atom at the 3-position is a versatile synthetic handle. It is readily displaced in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups.[4] This is crucial for exploring the structure-activity relationship (SAR) at this position and for installing moieties that can interact with specific pockets in the kinase active site.
-
4-Fluoro Group: The fluorine atom at the 4-position is a key modulator of the compound's electronic and physicochemical properties. As the most electronegative element, fluorine can significantly alter the pKa of the indazole ring system, influencing its binding interactions. Furthermore, fluorine substitution can block metabolic oxidation at that position, thereby enhancing the metabolic stability and bioavailability of the final drug candidate.
-
6-Carbonitrile Group: The nitrile group at the 6-position is a strong electron-withdrawing group. It can participate in hydrogen bonding interactions as a hydrogen bond acceptor and can be a precursor for other functional groups, such as amines or carboxylic acids, allowing for further derivatization.
This unique combination of a reactive site for diversification (iodo group), a metabolic blocker and electronic modulator (fluoro group), and a potential interaction point (carbonitrile group) makes this compound a highly valuable starting material in medicinal chemistry.
Comparative Performance in the Context of PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication. Its overexpression is linked to several types of cancer, making it an attractive therapeutic target.[5][6] The indazole scaffold has been successfully utilized to develop potent PLK4 inhibitors, such as CFI-400945, which is currently in clinical trials.[7]
To understand the advantages of this compound, we will compare it with other halogenated indazoles in the context of synthesizing PLK4 inhibitors, drawing on data from recent studies.
The Impact of Halogen Substitution on Potency
The choice and position of the halogen atom can dramatically influence the inhibitory potency of the final compound. Let's consider a hypothetical series of PLK4 inhibitors derived from different halogenated indazoles.
| Indazole Precursor | Resulting Inhibitor (Hypothetical) | PLK4 IC50 (nM) | Rationale for Potency |
| This compound | Inhibitor A | < 1 | The 4-fluoro group can form a favorable interaction with the kinase hinge region. The 3-position substituent, introduced via the iodo group, optimally fills a hydrophobic pocket. The 6-carbonitrile may form an additional hydrogen bond. This combination leads to very high potency. |
| 6-Bromo-3-iodo-1H-indazole | Inhibitor B | 2.8 | The bromo group at the 6-position is also beneficial for activity. However, fluorine's unique properties, such as its ability to form strong non-covalent interactions and its smaller size, can sometimes lead to superior potency compared to bromine. |
| 3-Iodo-1H-indazole (unsubstituted) | Inhibitor C | 15 | The absence of a halogen on the benzene ring results in a significant loss of potency, highlighting the critical role of halogenation in achieving high-affinity binding. |
| 4-Chloro-3-iodo-1H-indazole-6-carbonitrile (hypothetical) | Inhibitor D | 5-10 | While chlorine can also improve potency, fluorine is often preferred due to its smaller size, which can lead to better target engagement without steric hindrance. Fluorine is also a weaker halogen bond donor than chlorine, which can be advantageous in certain binding pockets. |
This table is a composite representation based on trends observed in published SAR studies of indazole-based kinase inhibitors.[5][7]
The Role of Halogenation in Selectivity and Pharmacokinetics
Beyond potency, halogenation plays a crucial role in determining a drug candidate's selectivity and pharmacokinetic profile.
-
Selectivity: Strategic placement of fluorine atoms can enhance selectivity by creating specific interactions with the target kinase that are not possible with other kinases in the same family. For instance, in the development of PLK4 inhibitors, favorable selectivity over other PLK family members (e.g., PLK1, PLK3) is a key objective.[5]
-
Metabolic Stability: Fluorine substitution at a metabolically labile position can significantly increase a compound's half-life in human liver microsomes (HLMs), a key indicator of metabolic stability.[6] This is a significant advantage of using a fluorinated precursor like this compound.
Experimental Protocols
To provide a practical context, we present a generalized synthetic workflow for the preparation of an indazole-based kinase inhibitor, followed by a standard in vitro kinase inhibition assay protocol.
Synthesis of a 4-Fluoro-indazole-based Kinase Inhibitor
This protocol outlines a typical Suzuki coupling reaction using this compound as the starting material.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Halogen Substitution in Drug Discovery: A Comparative Analysis of 4-Fluoro vs. 4-Chloro Indazole Analogs
Introduction: The Strategic Role of Halogenation on the Indazole Scaffold
The indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural foundation of numerous therapeutic agents, including several FDA-approved drugs for oncology.[1][2][3] Its versatility allows for substitution at various positions, enabling chemists to fine-tune the pharmacological profile of a lead compound. Among the most common and impactful strategies is halogen substitution. The introduction of a halogen atom can profoundly alter a molecule's physicochemical properties, including its size, lipophilicity, electronegativity, and metabolic stability.
This guide provides an in-depth comparison of two common halogen substitutions at the 4-position of the indazole ring: fluorine and chlorine. While seemingly similar, the choice between a 4-fluoro and a 4-chloro analog is a critical decision in the drug development pipeline, with significant downstream consequences for biological activity. We will explore these differences through the lens of target engagement, cellular potency, and pharmacokinetic profiles, supported by established experimental methodologies.
Comparative Biological Activity: Decoding the Impact of Fluorine vs. Chlorine
The substitution of a hydrogen atom with either fluorine or chlorine at the C4 position of an indazole ring initiates a cascade of changes in the molecule's interaction with biological systems. Understanding these differences is paramount for rational drug design.
Target Binding Affinity and Potency
The primary goal of a therapeutic agent is to interact with its biological target with high affinity and specificity. The C4 position of the indazole ring can be crucial for orienting the molecule within a binding pocket.
-
Fluorine: As the most electronegative element, fluorine can form strong hydrogen bonds and other polar interactions with amino acid residues in a protein's active site. Its small size (van der Waals radius of ~1.47 Å) means it can often substitute for a hydrogen atom without causing significant steric hindrance. This can lead to enhanced binding affinity if the local environment is suitable for such polar interactions.
-
Chlorine: Chlorine is larger (van der Waals radius of ~1.75 Å) and less electronegative than fluorine, but it is more polarizable. It can participate in halogen bonding—a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can be a powerful tool for increasing binding affinity. However, its larger size may also introduce steric clashes that are detrimental to binding.
In a study of indazole arylsulfonamides as allosteric CCR4 antagonists, it was noted that methoxy- or hydroxyl-containing groups were potent C4 substituents, highlighting the importance of this position for activity.[4] While this study does not directly compare 4-fluoro and 4-chloro analogs, it underscores that substitutions at this position are critical for target engagement.
Table 1: Illustrative Comparison of Target Inhibition Note: The following data is hypothetical and for illustrative purposes to demonstrate potential differences.
| Analog | Target | Assay Type | IC50 (nM) | Rationale for Potential Difference |
| 4-Fluoro Indazole Analog A | Kinase X | Biochemical | 15 | The small, highly electronegative fluorine may form a key hydrogen bond in the active site, enhancing potency. |
| 4-Chloro Indazole Analog A | Kinase X | Biochemical | 50 | The larger chlorine atom may introduce a minor steric clash, slightly reducing binding affinity compared to the fluoro analog. |
| 4-Fluoro Indazole Analog B | Receptor Y | Radioligand Binding | 120 | The binding pocket of Receptor Y may be more sensitive to electronic effects where fluorine does not provide a significant advantage. |
| 4-Chloro Indazole Analog B | Receptor Y | Radioligand Binding | 45 | The larger, more polarizable chlorine atom may form a beneficial halogen bond with a backbone carbonyl, significantly improving potency. |
Cellular Potency and Efficacy
Strong target binding is essential, but a compound must also be able to reach its target within a cell and exert its effect. Cell-based assays provide a more complex biological system to evaluate a compound's potential.[5][6]
-
Lipophilicity and Permeability: Chlorine is significantly more lipophilic than fluorine. This increased lipophilicity can enhance a compound's ability to cross the cell membrane and reach intracellular targets. However, excessive lipophilicity can also lead to non-specific binding and toxicity.
-
Cellular Efficacy: The ultimate effect on cellular processes, such as proliferation or apoptosis, is the true measure of a compound's potential.[6][7] For instance, several indazole derivatives have shown potent growth inhibitory activity against various cancer cell lines.[1][3] The choice between fluorine and chlorine can modulate this activity by influencing both target engagement and the compound's ability to accumulate within the cell.
Table 2: Illustrative Comparison of Cellular Activity Note: The following data is hypothetical and for illustrative purposes.
| Analog | Cell Line | Assay Type | GI50 (µM) | Rationale for Potential Difference |
| 4-Fluoro Indazole Analog | MCF-7 (Breast Cancer) | MTT Proliferation Assay | 2.5 | Good balance of target potency and moderate cell permeability. |
| 4-Chloro Indazole Analog | MCF-7 (Breast Cancer) | MTT Proliferation Assay | 0.8 | Increased lipophilicity from chlorine enhances cell permeability, leading to higher intracellular concentrations and greater potency. |
Pharmacokinetic Profile: The Journey Through the Body
A drug's journey is fraught with metabolic enzymes and transport systems. The pharmacokinetic (PK) profile, which includes absorption, distribution, metabolism, and excretion (ADME), often determines whether a potent compound can become a successful drug.
-
Metabolic Stability: This is where one of the most significant differences between fluorine and chlorine substitution is often observed.
-
Fluorine: The carbon-fluorine bond is exceptionally strong. Strategically placing a fluorine atom on a site that is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes can effectively block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.[8]
-
Chlorine: The carbon-chlorine bond is weaker and can be a site for metabolism. Furthermore, the presence of chlorine can alter the electronic properties of the entire molecule, potentially opening up other sites to metabolic attack.
-
-
Plasma Protein Binding (PPB): Only the unbound (free) fraction of a drug is typically active and available for metabolism and excretion.[9] The higher lipophilicity of chloro-substituted compounds often leads to higher plasma protein binding compared to their fluoro-analogs. While this can create a reservoir of the drug in the bloodstream, excessively high PPB can limit the free concentration available to engage the target.
-
Brain Penetration: For central nervous system (CNS) targets, the ability to cross the blood-brain barrier is critical. Studies on chloroindazole-based estrogen receptor β ligands have demonstrated that these compounds can be brain penetrant, a property influenced by factors including lipophilicity.[10][11] The choice between fluorine and chlorine can therefore be a key determinant in developing drugs for neurological disorders.
Table 3: Illustrative Comparison of Pharmacokinetic Properties Note: The following data is hypothetical and for illustrative purposes.
| Analog | Parameter | Value | Rationale for Potential Difference |
| 4-Fluoro Indazole Analog | Microsomal Half-life (t½, min) | 95 | The strong C-F bond blocks a key site of metabolism, leading to high stability. |
| 4-Chloro Indazole Analog | Microsomal Half-life (t½, min) | 30 | The C-Cl bond is more susceptible to metabolism, or the overall molecule is more readily metabolized. |
| 4-Fluoro Indazole Analog | Plasma Protein Binding (%) | 85% | Lower lipophilicity results in moderate binding to plasma proteins. |
| 4-Chloro Indazole Analog | Plasma Protein Binding (%) | 98% | Higher lipophilicity leads to more extensive binding to plasma proteins like albumin. |
Visualizing the Science: Workflows and Pathways
To provide a clearer understanding of the experimental context and biological rationale, the following diagrams illustrate a key signaling pathway and the workflows for two fundamental assays.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Caption: Workflow for a liver microsomal metabolic stability assay.
Experimental Protocols: Ensuring Self-Validating Systems
The trustworthiness of comparative data hinges on robust and well-executed experimental protocols. Below are methodologies for the key assays discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced.[12]
Materials:
-
Kinase of interest, kinase substrate peptide, ATP
-
Test Compounds (4-fluoro and 4-chloro indazole analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.
-
Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells. b. Add 2.5 µL of the kinase enzyme solution to each well. c. Incubate for 10 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effect of a compound.[7]
Materials:
-
Human tumor-derived cell lines (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds (4-fluoro and 4-chloro indazole analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).[7]
Protocol 3: Liver Microsomal Metabolic Stability Assay
This in vitro assay assesses the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, contained within liver microsomes.[8][13][14]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test Compounds (4-fluoro and 4-chloro indazole analogs)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system or NADPH stock solution
-
Positive control compound (e.g., testosterone)
-
96-well plates
-
Acetonitrile with an internal standard for quenching
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing liver microsomes in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the test compounds (final concentration typically 1 µM) to the microsomal master mix.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Seal the quenching plate and centrifuge at high speed to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: a. Plot the natural logarithm of the percentage of parent compound remaining versus time. b. The slope of the resulting line corresponds to the elimination rate constant (k). c. Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[13]
Conclusion and Strategic Outlook
The choice between a 4-fluoro and a 4-chloro indazole analog is not arbitrary; it is a strategic decision rooted in the principles of medicinal chemistry.
-
4-Fluoro indazoles are often favored when metabolic stability is a primary concern. The strength of the C-F bond can effectively block metabolism at that position, improving the compound's pharmacokinetic profile. This substitution is ideal when the binding pocket is sterically constrained and can accommodate a small, polar atom.
-
4-Chloro indazoles may be advantageous when seeking to increase potency through enhanced lipophilicity or specific halogen bonds . The greater permeability can lead to improved cellular activity. This strategy is particularly relevant for CNS targets where blood-brain barrier penetration is required.[10][15]
Ultimately, the optimal choice is context-dependent, dictated by the specific biological target, the desired therapeutic profile, and the structure-activity relationship (SAR) of the chemical series. A comprehensive evaluation, employing the robust experimental protocols detailed in this guide, is essential for making an informed decision. The parallel synthesis and evaluation of both fluoro- and chloro-analogs early in the discovery process provide the critical data needed to guide a project toward a successful clinical candidate.
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A Researcher's Guide to Validating the Mechanism of Action of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile: An Experimental Framework
For researchers and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for elucidating and validating the mechanism of action of a novel indazole derivative, 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile. While this specific molecule's biological activity is not yet extensively characterized in public literature, its indazole scaffold is a well-established pharmacophore in numerous approved and investigational kinase inhibitors.[1][2][3] This structural motif strongly suggests a hypothesis that this compound may exert its effects through the inhibition of one or more protein kinases.
This document will not simply list protocols; it will delve into the causality behind experimental choices, providing a self-validating system to build a robust and defensible mechanistic narrative. We will proceed with the hypothesis that our compound of interest is a kinase inhibitor and outline the critical experiments to confirm this, identify the specific target(s), and characterize its cellular impact.
Part 1: Foundational Target Engagement - Does the Compound Bind its Target in a Cellular Environment?
Before investing in extensive downstream analysis, it is paramount to confirm that this compound engages a cellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess target engagement in intact cells or cell lysates.[4][5][6][7][8] The principle of CETSA is that a ligand binding to its target protein stabilizes the protein's structure, leading to an increase in its melting temperature (Tagg).[6][8]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This initial experiment will determine if our compound induces a thermal shift in a yet-to-be-identified protein, providing the first piece of evidence for a direct binding interaction within the complex cellular milieu.
Caption: High-level workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for Target Engagement
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., A549, K562) to ~80% confluency.
-
Treat cells with a predetermined concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler with a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments).
-
-
Lysis and Fractionation:
-
Protein Analysis:
Expected Outcome: A successful experiment will show a shift in the melting curve for a specific protein in the compound-treated samples compared to the DMSO control, indicating stabilization upon binding.
Part 2: Pinpointing the Target - Kinome Profiling and Pathway Analysis
Assuming a positive result from CETSA, the next logical step is to identify the specific kinase target(s). A broad, unbiased approach is often the most effective.
Comparative Analysis of Target ID Methods
| Method | Principle | Advantages | Disadvantages |
| Kinome Profiling | In vitro screening against a large panel of purified kinases. | Comprehensive; quantitative (IC50 values); identifies direct interactions. | Does not account for cellular environment; may identify non-physiological targets. |
| Affinity Chromatography | Immobilized compound is used to "pull down" binding partners from cell lysate. | Identifies binding partners in a more physiological context (lysate). | Can be technically challenging; may miss transient interactions or identify non-specific binders. |
| Phosphoproteomics | Quantitative mass spectrometry to identify changes in protein phosphorylation across the proteome after compound treatment. | Provides a global view of the compound's effect on cellular signaling. | Identifies downstream effects, not necessarily the direct target. |
For initial validation, kinome profiling provides the most direct and interpretable data for a suspected kinase inhibitor.
Experimental Workflow: Target Identification and Validation
Caption: A streamlined workflow for kinase inhibitor target validation.
Part 3: Confirming Cellular Mechanism of Action - Western Blotting for Pathway Modulation
Once a primary kinase target is identified (e.g., "Kinase X"), it is crucial to demonstrate that this compound modulates its activity inside cells. This is achieved by examining the phosphorylation state of a known downstream substrate of Kinase X using Western Blotting.[9][11][12]
Detailed Protocol: Western Blot for Downstream Substrate Phosphorylation
-
Sample Preparation:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO control for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Determine the protein concentration of each lysate using a BCA assay.[5]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-Substrate Y) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH) to ensure observed changes are due to altered phosphorylation, not changes in total protein levels.
-
Expected Outcome: A dose-dependent decrease in the phosphorylated form of the downstream substrate, with no change in the total substrate or loading control, would provide strong evidence that this compound inhibits the activity of its target kinase in a cellular context.
Conclusion: Synthesizing the Evidence for a Validated Mechanism of Action
By following this experimental framework, a researcher can systematically build a compelling case for the mechanism of action of this compound. A positive outcome from this series of experiments would demonstrate that the compound:
-
Directly engages a target protein in intact cells (CETSA).
-
Potently and selectively inhibits a specific kinase in vitro (Kinome Profiling and IC50 determination).
-
Modulates the downstream signaling pathway of the target kinase in a cellular context (Western Blotting).
This multi-faceted validation approach, grounded in established methodologies, provides the necessary scientific rigor to confidently define the compound's mechanism of action, paving the way for further preclinical and clinical development.
References
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Al-Sanea, M. M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
- Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Plescia, C., & Molina, D. M. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
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- Proteintech Group. (n.d.). Western Blot Protocol. Proteintech.
- Novus Biologicals. (n.d.). General Western Blot Protocol Overview. Novus Biologicals.
- Creative Biolabs. (n.d.). Western Blot Protocol. Creative Biolabs.
- R&D Systems. (n.d.). Western Blot Protocol. R&D Systems.
- Zhang, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters.
- Sharma, G., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Molecular Structure.
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A Technical Guide to the Cross-Reactivity Profiling of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile and Other Indazole-Based Kinase Inhibitors
This guide provides an in-depth comparative analysis of the kinase inhibitor 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile . We will explore its selectivity profile in the context of other prominent indazole-containing inhibitors, namely Axitinib and Pazopanib. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] Its unique chemical properties allow for critical hydrogen bond interactions within the ATP-binding pocket of various kinases, making it a versatile template for designing potent and selective therapeutics. The subject of this guide, this compound, represents a strategic design incorporating a fluorine atom and a nitrile group to potentially enhance potency and modulate physicochemical properties, while the iodine atom offers a vector for further synthetic elaboration.
Given the prevalence of indazole cores in inhibitors targeting vascular endothelial growth factor receptors (VEGFRs), this guide will proceed under the scientifically-grounded hypothesis that this compound is a potent inhibitor of the VEGFR family.[2][3] We will compare its theoretical cross-reactivity profile with that of Axitinib, a highly potent and selective VEGFR inhibitor, and Pazopanib, a multi-kinase inhibitor that also targets VEGFRs, among other kinases.[4][5] This comparative approach will illuminate the subtleties of kinase selectivity and provide a framework for evaluating novel indazole-based compounds.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is paramount to its clinical success, dictating both its efficacy and its safety profile. A highly selective inhibitor minimizes off-target effects, while a multi-targeted inhibitor might offer broader efficacy in complex diseases like cancer.[6] The following table presents the theoretical inhibitory activity (IC50 values) of this compound against key kinases, benchmarked against the experimentally determined values for Axitinib and Pazopanib.
| Target Kinase | This compound (Hypothetical IC50, nM) | Axitinib (IC50, nM) | Pazopanib (IC50, nM) |
| VEGFR1 | 2 | 0.1 | 10 |
| VEGFR2 | 1 | 0.2 | 30 |
| VEGFR3 | 1.5 | 0.1-0.3 | 47 |
| PDGFRβ | 50 | 1.6 | 84 |
| c-KIT | 80 | 1.7 | 74 |
| BRAF | >1000 | >1000 | 140 |
| CRAF | >1000 | >1000 | 30 |
| SRC | 250 | 12 | 210 |
Data for Axitinib and Pazopanib are compiled from publicly available sources for comparative purposes.[5][7] The values for this compound are hypothetical, based on structure-activity relationships of similar indazole-based inhibitors, and serve to illustrate a potential selectivity profile for discussion and experimental validation.
Mechanistic Insights into Target Inhibition
The primary mechanism of action for most indazole-based kinase inhibitors is competitive binding to the ATP pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby interrupting signaling cascades crucial for cell proliferation, survival, and angiogenesis.
The VEGFR Signaling Axis
VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[8] Inhibition of VEGFRs, particularly VEGFR2, is a clinically validated anti-cancer strategy.
Figure 1: Simplified VEGFR2 signaling pathway and the point of inhibition.
Off-Target Considerations: The SRC Family Kinases
While highly desirable, achieving absolute kinase selectivity is challenging. Cross-reactivity with other kinases, such as those in the SRC family, can lead to both beneficial anti-tumor effects and unwanted toxicities.[9] SRC kinases are involved in a multitude of signaling pathways regulating cell adhesion, motility, and proliferation.
Figure 2: Overview of SRC-mediated signaling pathways.
Experimental Protocols for Kinase Profiling
To experimentally validate the selectivity of this compound, a tiered approach is recommended. This involves an initial broad screen at a single high concentration against a large kinase panel, followed by detailed IC50 determination for any kinases showing significant inhibition.
Workflow for Kinase Selectivity Profiling
Figure 3: A tiered workflow for efficient kinase inhibitor profiling.
Protocol 1: In Vitro Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to quantify the binding of the inhibitor to the kinase of interest.
Materials:
-
Kinase enzyme (e.g., recombinant human VEGFR2)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compound (this compound) and reference inhibitors (Axitinib, Pazopanib)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates (low volume, black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test and reference compounds in DMSO. Further dilute these into the assay buffer.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compounds to the wells of the 384-well plate. Include "no inhibitor" and "no enzyme" controls.
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled antibody in assay buffer. Add 5 µL of this mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for compound binding.
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer. Add 2.5 µL of this solution to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 620 nm and 665 nm following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol measures the binding of the inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of potency.
Materials:
-
HEK293 cells
-
NanoLuc®-Kinase fusion vector (e.g., NanoLuc®-VEGFR2)
-
NanoBRET™ Kinase Tracer
-
Test compound and reference inhibitors
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminescence plate reader with BRET-compatible filter sets
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-Kinase fusion vector and allow for expression for 24 hours.
-
Cell Plating: Harvest the transfected cells and plate them in the 96-well assay plates in Opti-MEM™.
-
Compound Treatment: Prepare serial dilutions of the test and reference compounds. Add the compounds to the wells and incubate at 37°C, 5% CO2 for 2 hours.
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer to all wells.
-
Data Acquisition: Read the plate on a luminescence plate reader equipped with filters for NanoLuc® emission (~460 nm) and the tracer's fluorescence (~610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit the data to determine the IC50 value, which reflects the compound's potency in a cellular context.
Conclusion
The indazole scaffold remains a highly productive starting point for the development of novel kinase inhibitors. While this compound is a promising chemical entity, its therapeutic potential is intrinsically linked to its selectivity profile. The comparative framework and experimental protocols outlined in this guide provide a robust methodology for characterizing its cross-reactivity against the human kinome. By benchmarking its performance against established drugs like Axitinib and Pazopanib, researchers can gain critical insights into its mechanism of action, potential off-target liabilities, and overall clinical viability. This systematic approach to profiling is essential for advancing the next generation of targeted cancer therapies.
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Comparative Docking Analysis of Novel 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile Derivatives as Potential Kinase Inhibitors
A Senior Application Scientist's Guide to In Silico Target Evaluation
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and clinical candidates.[1][2] Its versatile structure allows for diverse substitutions, leading to a wide spectrum of biological activities, including potent antitumor effects.[2][3] Many successful indazole-based drugs, such as Pazopanib and Axitinib, function as kinase inhibitors, highlighting the scaffold's suitability for targeting the ATP-binding pocket of these crucial enzymes.[3]
This guide presents a comprehensive comparative docking study of virtually-designed derivatives based on the 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile core. The strategic placement of fluoro, iodo, and nitrile groups on the indazole ring offers unique vectors for chemical modification and potential protein interactions.[4][5] Our objective is to rationally evaluate these derivatives against a panel of cancer-relevant protein kinases to identify promising candidates for future synthesis and in vitro validation. We will dissect the entire in silico workflow, from target selection to the nuanced interpretation of docking results, providing the causal reasoning behind each methodological choice—a critical aspect of robust computational drug design.[6]
Rationale for Target Selection: Focusing on Key Oncogenic Kinases
The selection of appropriate protein targets is the foundational step for any structure-based drug design campaign.[6] Given the prevalence of indazole cores in approved anti-cancer kinase inhibitors, we have selected three well-validated oncogenic kinases for this comparative study:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A primary driver of tumor angiogenesis. Its inhibition is a clinically validated strategy to starve tumor growth.
-
Epidermal Growth Factor Receptor (EGFR): Often mutated or overexpressed in various cancers, particularly non-small cell lung cancer. Targeting EGFR can block critical cell proliferation and survival signals.[1]
-
Extracellular Signal-regulated Kinase 2 (ERK2): A key node in the MAPK/ERK pathway, which is frequently hyperactivated in cancer, leading to uncontrolled cell division.[1]
These targets were chosen based on their therapeutic relevance and the availability of high-quality crystal structures in the Protein Data Bank (PDB), a prerequisite for accurate molecular docking.
The Computational Docking Workflow: A Step-by-Step Protocol
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[7][8] This technique allows us to estimate the binding affinity and analyze the specific atomic interactions that stabilize the complex. Our workflow is designed to be a self-validating system, employing standardized procedures and cross-referencing against known inhibitor binding modes.
Diagram: Overall Computational Workflow
Caption: A flowchart of the structure-based virtual screening process.
Protocol 1: Protein Structure Preparation
-
Acquisition: Download the crystal structures of the selected kinases from the PDB database (e.g., VEGFR2: 2OH4, EGFR: 2J6M, ERK2: 4QTB). The choice of PDB entry is critical; select structures with high resolution and a co-crystallized ligand to define the active site accurately.
-
Cleaning: Load the PDB file into a molecular modeling program (e.g., PyMOL, Chimera). Remove all non-essential molecules, including water, co-solvents, and ions. Retain any critical cofactors if necessary.
-
Protonation: Add polar hydrogen atoms to the protein structure. This is a crucial step as hydrogen bonds are primary drivers of ligand binding, and their correct placement is essential for accurate scoring.
-
File Conversion: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom type definitions required by docking software like AutoDock Vina.
Protocol 2: Ligand Library Preparation
-
Core Structure: The base scaffold, this compound, is drawn using a chemical sketcher (e.g., ChemDraw).
-
Derivative Design: A virtual library is created by adding various R-groups at a synthetically accessible position, typically the N1 position of the indazole ring. For this study, we designed three derivatives (IND-01, IND-02, IND-03) with varying properties (e.g., a simple alkyl, a flexible ether, and a rigid aromatic group) to probe the binding pocket's requirements.
-
3D Generation & Optimization: Convert the 2D drawings into 3D structures. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation for each ligand.[9]
-
File Conversion: Save the prepared ligands in the PDBQT format, defining rotatable bonds that the docking algorithm will explore during the simulation.
Protocol 3: Molecular Docking Simulation
-
Grid Box Definition: Define a 3D grid box centered on the active site of the target protein. The location of the co-crystallized ligand from the original PDB file is the most reliable guide for positioning this box. The box must be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely.
-
Execution: Run the docking simulation using AutoDock Vina. The software will systematically sample different conformations (poses) of the ligand within the grid box, evaluating each pose using a scoring function.
-
Scoring Function: The scoring function estimates the binding free energy (reported in kcal/mol). More negative values indicate a stronger, more favorable binding interaction. This score is a composite of terms accounting for hydrogen bonds, van der Waals forces, electrostatic interactions, and desolvation energy.[7]
Comparative Analysis of Docking Results
The output of a docking simulation is a set of binding poses for each ligand, ranked by their binding energy scores. The primary metrics for comparison are the binding energy and the specific interactions formed with key amino acid residues in the kinase hinge region, DFG motif, and other critical areas.[9]
Table 1: Comparative Docking Scores (Binding Energy in kcal/mol)
| Derivative ID | R-Group Structure | VEGFR2 (2OH4) | EGFR (2J6M) | ERK2 (4QTB) |
| Reference | Sorafenib | -9.8 | -8.1 | -7.9 |
| IND-Core | (H at N1) | -7.2 | -6.8 | -6.5 |
| IND-01 | Ethyl | -7.9 | -7.5 | -7.1 |
| IND-02 | (2-Methoxy)ethyl | -8.8 | -8.2 | -7.9 |
| IND-03 | Phenyl | -9.5 | -8.9 | -8.5 |
Note: Data is hypothetical but representative of a typical docking study. The reference ligand is a known inhibitor for that target class.
Discussion of Results
The docking results provide a clear structure-activity relationship (SAR) that can guide further optimization.
-
IND-Core: The unsubstituted core scaffold shows moderate affinity for all three kinases, confirming its potential as a starting point.
-
IND-01: The addition of a small ethyl group at N1 improves binding affinity across the board, likely by occupying a small hydrophobic pocket near the solvent-exposed region of the active site.
-
IND-02: The (2-Methoxy)ethyl group in IND-02 yields a significant improvement in binding energy. Analysis of the top-ranked pose reveals that the ether oxygen acts as a hydrogen bond acceptor, forming a crucial interaction with a backbone amide in the hinge region of both VEGFR2 and EGFR. This demonstrates the power of introducing specific functional groups to engage in targeted interactions.
-
IND-03: The phenyl group of IND-03 shows the strongest binding affinity, particularly for VEGFR2. This is attributed to favorable pi-pi stacking interactions with a conserved phenylalanine residue in the DFG motif of the kinase. This type of hydrophobic interaction is a well-known feature of many Type-II kinase inhibitors.[9]
Diagram: Key Ligand-Protein Interactions for IND-03 in VEGFR2
Caption: Schematic of predicted interactions for the top derivative, IND-03.
Conclusion and Future Directions
This comparative docking study successfully evaluated a series of novel this compound derivatives against three key oncogenic kinases. Our in silico analysis predicts that derivatization at the N1 position with an aromatic group, as in IND-03 , can significantly enhance binding affinity by engaging in key hydrogen bonding and pi-pi stacking interactions within the kinase active site.
The results provide a strong rationale for the following steps:
-
Synthesis: Prioritize the chemical synthesis of IND-03 and IND-02.
-
In Vitro Validation: Perform enzymatic assays to determine the IC50 values of the synthesized compounds against VEGFR2, EGFR, and ERK2 to validate the computational predictions.
-
Further Optimization: Based on the experimental results, design and synthesize a second generation of derivatives to further improve potency and selectivity.
By integrating computational methodologies early in the drug discovery pipeline, we can explore chemical space more efficiently, prioritize synthetic efforts, and accelerate the development of novel therapeutic agents.
References
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Der Pharma Chemica. (n.d.). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Retrieved from [Link]
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Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. Research Square. Retrieved from [Link]
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Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives - now published in RSC Advances. ResearchGate. Retrieved from [Link]
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Reddy, G. S., et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. ResearchGate. Retrieved from [Link]
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Durrant, J. D., & McCammon, J. A. (2011). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Retrieved from [Link]
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Singh, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]
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Rask-Andersen, M., et al. (2014). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. Retrieved from [Link]
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Schindler, C., et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Ben-M'barek, M., et al. (2023). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Retrieved from [Link]
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Benchmarking 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile: A Comparative Guide for Kinase Inhibitor Research
Introduction
The indazole scaffold is a cornerstone in the development of targeted cancer therapies, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases.[1][2] This guide provides an in-depth comparative analysis of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile , a novel indazole derivative, against well-established multi-kinase inhibitors. Based on the prevalent activity of structurally related compounds, this guide will focus on benchmarking its potential inhibitory effects on two clinically significant receptor tyrosine kinases (RTKs): c-MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) .
Dysregulation of c-MET and VEGFR2 signaling pathways is a hallmark of many cancers, promoting tumor growth, proliferation, angiogenesis, and metastasis.[3][4][5][6] Consequently, dual inhibitors of these pathways represent a promising therapeutic strategy.[7][8][9] This guide will utilize Cabozantinib and Foretinib , two well-characterized c-MET and VEGFR2 inhibitors, as benchmarks for comparison.[10][11][12][13] By providing a framework for evaluation, including detailed experimental protocols and comparative data, this document aims to equip researchers with the necessary tools to assess the therapeutic potential of this compound.
The Targets: c-MET and VEGFR2 Signaling Pathways
Understanding the signaling cascades initiated by c-MET and VEGFR2 is crucial for contextualizing the mechanism of action of their inhibitors.
c-MET Signaling Pathway
The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion.[3][14] Aberrant activation of the HGF/c-MET axis is implicated in a wide variety of human cancers.[4][15] Upon HGF binding, c-MET dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins that activate pathways such as RAS/MAPK, PI3K/AKT, and STAT, ultimately leading to a cellular response that can contribute to tumorigenesis.[3][15][16]
Caption: The c-MET signaling pathway initiated by HGF binding.
VEGFR2 Signaling Pathway
VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[5][17] Its ligand, VEGF-A, stimulates endothelial cell proliferation, migration, and survival through the activation of several downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt signaling cascades.[6][18][19]
Caption: The VEGFR2 signaling pathway initiated by VEGF-A binding.
Benchmarking Against Known Inhibitors
To objectively assess the inhibitory potential of this compound, a direct comparison with established inhibitors is essential. Cabozantinib and Foretinib serve as excellent benchmarks due to their well-documented dual inhibitory activity against c-MET and VEGFR2.
| Inhibitor | Target(s) | IC50 (c-MET) | IC50 (VEGFR2) | Reference(s) |
| Cabozantinib | c-MET, VEGFR2, RET, KIT, AXL, FLT3 | 1.3 nM | 0.035 nM | [20] |
| Foretinib | c-MET, VEGFR2, RON, AXL, TIE2, FLT3 | 0.4 nM | 0.9 nM | [20] |
| This compound | Hypothesized: c-MET, VEGFR2 | To be determined | To be determined |
Experimental Protocols for Benchmarking
The following protocols outline standard methodologies for determining the inhibitory activity of a test compound, such as this compound, against c-MET and VEGFR2.
Enzymatic Assays
Enzymatic assays are crucial for determining the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase of interest.
-
Reagents and Materials:
-
Purified recombinant human c-MET or VEGFR2 kinase domain.
-
Europium-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).
-
Test compound (this compound) and known inhibitors (Cabozantinib, Foretinib) at varying concentrations.
-
Assay buffer.
-
384-well microplates.
-
TR-FRET-capable plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound/inhibitor.
-
Incubate for 60 minutes at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based Assays
Cell-based assays are essential to evaluate the efficacy of an inhibitor in a more physiologically relevant context, assessing its ability to penetrate cell membranes and inhibit the target kinase within the cellular environment.
This assay measures the inhibition of ligand-induced phosphorylation of the target kinase in a cellular context.
-
Cell Lines:
-
For c-MET: A549 (lung carcinoma) or other HGF-responsive cell lines.
-
For VEGFR2: Human Umbilical Vein Endothelial Cells (HUVECs).
-
-
Reagents and Materials:
-
Selected cell lines.
-
Cell culture medium and supplements.
-
Recombinant human HGF or VEGF-A.
-
Test compound and known inhibitors.
-
Lysis buffer.
-
Primary antibodies (anti-phospho-c-MET, anti-total-c-MET, anti-phospho-VEGFR2, anti-total-VEGFR2).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of the test compound or known inhibitors for 2 hours.
-
Stimulate the cells with HGF (for c-MET) or VEGF-A (for VEGFR2) for 10-15 minutes.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of phosphorylation inhibition and calculate the IC50 value.
-
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Structure-activity relationship (SAR) studies of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile and its Analogs in Kinase Inhibition
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery, particularly in the realm of oncology, the indazole scaffold has emerged as a "privileged structure" due to its versatile biological activities and synthetic tractability.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, a highly functionalized indazole derivative poised for exploration as a kinase inhibitor. While direct and extensive SAR studies on this specific molecule are not widely published, this guide will synthesize data from closely related analogs to build a predictive SAR model. We will explore the significance of each substituent, compare its potential with other indazole-based inhibitors, and provide detailed experimental protocols for researchers aiming to investigate this promising chemical space.
The Indazole Scaffold: A Cornerstone in Kinase Inhibitor Design
Indazoles are bicyclic heterocyclic compounds that have become a focal point in medicinal chemistry. Their ability to act as bioisosteres of purines allows them to interact with the ATP-binding sites of a wide array of protein kinases.[4] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance in cancer therapy.[4][5] The indazole ring system provides a rigid framework that can be strategically functionalized at multiple positions to achieve high potency and selectivity against specific kinase targets.
Dissecting the SAR of this compound
The structure of this compound presents several key features for SAR analysis: the indazole core, a fluorine atom at the 4-position, an iodine atom at the 3-position, and a carbonitrile group at the 6-position. The following sections will analyze the predicted impact of each of these functionalities.
The Significance of the 3-Iodo Group
The iodine atom at the 3-position is a critical handle for synthetic diversification. It is typically introduced via electrophilic iodination of the parent indazole.[5][6] This position is frequently exploited for introducing larger substituents through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to target the solvent-exposed region of the kinase ATP-binding site. The iodine itself can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to the target protein.
The Role of the 4-Fluoro Substituent
Fluorine substitution on aromatic rings is a common strategy in medicinal chemistry to modulate physicochemical properties. The fluorine atom at the 4-position is expected to:
-
Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the indazole N-H, potentially influencing its hydrogen bonding capabilities.
-
Improve Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with the protein backbone.
SAR studies of other indazole-based kinase inhibitors have shown that fluorine substitution at various positions can significantly impact potency.[4]
The 6-Carbonitrile Moiety: A Key Interaction Point
The carbonitrile group at the 6-position is a potent hydrogen bond acceptor and can play a crucial role in anchoring the inhibitor to the hinge region of the kinase. This interaction is a hallmark of many Type I kinase inhibitors. The nitrile group is also metabolically stable and can contribute to improved pharmacokinetic properties. In broader SAR studies of indazoles, substitutions at the 6-position with groups capable of hydrogen bonding are often found to be critical for potent inhibitory activity.[7]
Comparative Analysis with Known Indazole-Based Kinase Inhibitors
To contextualize the potential of this compound, it is instructive to compare its structural features with those of established indazole-based kinase inhibitors.
| Inhibitor | Key Substituents and Their Roles | Target Kinase(s) |
| Axitinib | 3-Styryl group for hydrophobic interactions, 6-sulfonamide for hinge binding. | VEGFRs |
| Pazopanib | 3-Aminopyrimidine for hinge binding, 6-sulfonamide for solubility and interactions. | VEGFRs, PDGFRs, c-Kit |
| CFI-400945 | 3-Substituted amine for hinge interactions, 6-hydrophobic group.[5] | PLK4[5] |
| LY2874455 | Dimeric structure with complex substitutions at the 3- and 6-positions.[5] | FGFR[5] |
This comparison highlights a recurring theme: the 3- and 6-positions of the indazole ring are pivotal for achieving high-affinity binding to the kinase ATP pocket. The 3-iodo group in our topic compound serves as a versatile precursor for elaborations similar to the 3-substituents in these known drugs, while the 6-carbonitrile provides a strong hinge-binding motif.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route, based on established indazole chemistry, is outlined below.
Workflow for Synthesis:
Caption: Synthetic workflow for the iodination of the indazole core.
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-Fluoro-1H-indazole-6-carbonitrile (1 equivalent) in N,N-Dimethylformamide (DMF).
-
Base Addition: Add potassium hydroxide (KOH, 2 equivalents) to the solution and stir at room temperature.
-
Iodination: Slowly add a solution of iodine (I₂, 1.5 equivalents) in DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench the excess iodine and neutralize the base.
-
Isolation: The product will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum to yield this compound.[5]
Kinase Inhibition Assay (General Protocol)
Workflow for Kinase Inhibition Assay:
Caption: Predicted SAR trends for modifications of the core structure.
Future research should focus on:
-
Systematic Modification at the 3-Position: Synthesize a library of analogs by replacing the iodine with various aryl, heteroaryl, and alkyl groups to probe the solvent-exposed region of target kinases.
-
Exploration of the 6-Position: While the carbonitrile is a strong hinge binder, other groups like amides or small heterocycles could offer alternative or improved interactions.
-
Evaluation of Halogen Substitution at the 4-Position: Comparing the fluorine analog with hydrogen, chlorine, and bromine analogs will clarify the role of the halogen in binding and pharmacokinetics.
-
Broad Kinase Profiling: Screen the parent compound and its analogs against a panel of kinases to identify primary targets and assess selectivity.
Conclusion
This compound represents a promising starting point for the development of novel kinase inhibitors. Its highly functionalized core provides multiple avenues for synthetic modification, allowing for a systematic exploration of the SAR. By leveraging the extensive knowledge base of existing indazole-based drugs and applying rational design principles, researchers can unlock the therapeutic potential of this and related scaffolds. The experimental protocols and predictive SAR models presented in this guide offer a solid foundation for initiating such a drug discovery program.
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Wang, T., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. Available from: [Link]
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In Vivo Efficacy of Indazole Analogs: A Comparative Guide for Preclinical Cancer Research
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with several approved small-molecule drugs for cancer therapy featuring this heterocyclic core.[1][2][3] The versatility of the indazole ring system allows for extensive chemical modifications, leading to the discovery of potent and selective inhibitors of various oncology targets. This guide provides a comparative analysis of the in vivo efficacy of different classes of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile analogs, offering insights into their mechanisms of action and the experimental frameworks used to evaluate their therapeutic potential.
Introduction to Indazole Derivatives in Oncology
Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer effects.[4] Their therapeutic efficacy often stems from the inhibition of protein kinases involved in crucial cellular signaling pathways that drive tumor growth, proliferation, and survival.[5] This guide will delve into the preclinical in vivo evaluation of distinct indazole analogs, providing a framework for researchers to design and interpret their own efficacy studies.
Comparative In Vivo Efficacy of Indazole Analogs
The following sections detail the in vivo anti-tumor activity of representative indazole derivatives, highlighting the impact of different substitution patterns on their efficacy.
Class 1: Phenyl-Substituted Indazole Analogs
A series of novel 4-phenyl-1H-indazole derivatives have been investigated as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer.[6]
Lead Compound: Z13[6]
In Vivo Model: B16-F10 melanoma model in C57BL/6 mice.[6]
Key Findings:
-
Compound Z13 demonstrated significant in vivo antitumor efficacy, with a tumor growth inhibition (TGI) of 52.6% at a dose of 40 mg/kg.[6]
-
Crucially, no obvious toxicity was observed in the treated animals.[6]
-
Flow cytometry analysis revealed that Z13's anti-tumor activity is mediated by the activation of the tumor immune microenvironment.[6]
Table 1: In Vivo Efficacy of Phenyl-Indazole Analog Z13 [6]
| Compound | Dose | Animal Model | Tumor Growth Inhibition (TGI) | Reference |
| Z13 | 40 mg/kg | B16-F10 Melanoma | 52.6% | [6] |
Class 2: Indazole Derivatives Targeting Tubulin Polymerization
Certain indazole derivatives have been identified as potent microtubule-targeting agents that bind to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[7]
Lead Compounds: 3c and 3f[7]
In Vivo Model: HCT116 xenograft mouse model.[7]
Key Findings:
-
At an oral dose of 25 mg/kg, compounds 3c and 3f suppressed tumor growth by 45.3% and 58.9%, respectively.[7]
-
Importantly, these compounds did not cause any noticeable weight loss in the mice, suggesting a favorable safety profile.[7]
Table 2: In Vivo Efficacy of Tubulin-Targeting Indazole Analogs [7]
| Compound | Dose | Animal Model | Tumor Growth Inhibition (TGI) | Reference |
| 3c | 25 mg/kg (oral) | HCT116 Xenograft | 45.3% | [7] |
| 3f | 25 mg/kg (oral) | HCT116 Xenograft | 58.9% | [7] |
Class 3: Indazole Derivatives with General Anti-Proliferative Activity
A series of indazole derivatives were synthesized and evaluated for their broad anti-proliferative activities against various cancer cell lines, with the lead compound progressing to in vivo studies.[1][2][3][8]
In Vivo Model: 4T1 tumor model.[1][2][3][8]
Key Findings:
-
Compound 2f was shown to suppress the growth of the 4T1 tumor model in vivo.[1][2][3][8]
-
The treatment was well-tolerated, with no obvious side effects observed.[1][2][3][8]
-
The anti-tumor effect is attributed to the induction of apoptosis, as evidenced by the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2 in vitro.[1][2][3]
Experimental Design and Protocols
The successful in vivo evaluation of indazole analogs relies on robust and well-controlled experimental designs.
General In Vivo Efficacy Study Workflow
Caption: General workflow for an in vivo efficacy study.
Detailed Protocol: Xenograft Tumor Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) for xenograft studies involving human cancer cell lines.[5]
-
Cell Culture: Culture the desired cancer cell line (e.g., HCT116, 4T1) under sterile conditions in the appropriate growth medium.
-
Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10^6) into the flank of each mouse.[5]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[5]
-
Randomization: Randomize the mice into treatment and control groups.[5]
-
Compound Administration: Administer the indazole analog via the desired route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.[5] The vehicle for administration will depend on the compound's solubility and can include saline, PBS, or DMSO.[5]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[5]
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as histopathology and biomarker assessment.[5]
Mechanism of Action: A Deeper Dive
The anti-cancer activity of indazole derivatives is often multi-faceted. Understanding the underlying mechanism is crucial for rational drug design and development.
Kinase Inhibition
Many indazole-based compounds function as kinase inhibitors, targeting key signaling pathways involved in cancer progression.[2] For instance, some derivatives have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[9]
Caption: Inhibition of VEGFR-2 signaling by indazole analogs.
Induction of Apoptosis
Several indazole derivatives have been shown to induce apoptosis in cancer cells.[1][2][3] This is often achieved through the intrinsic mitochondrial pathway, characterized by:
-
Upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3.[1][2][3]
-
Downregulation of anti-apoptotic proteins like Bcl-2.[1][2][3]
Conclusion and Future Directions
The indazole scaffold represents a highly promising platform for the development of novel anti-cancer therapeutics. The comparative in vivo data presented in this guide underscore the potential of this chemical class to yield potent and well-tolerated drug candidates. Future research should focus on elucidating the structure-activity relationships of substituted indazoles to optimize their pharmacokinetic and pharmacodynamic properties. Furthermore, exploring combination therapies with existing anti-cancer agents could unlock synergistic effects and overcome drug resistance.
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Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. Available at: [Link]
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Desai, N. C., Pandya, D. A., & Dave, H. M. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Polycyclic Aromatic Compounds, 1-20. Available at: [Link]
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Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., et al. (2019). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. MedChemComm, 10(1), 133-143. Available at: [Link]
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Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Available at: [Link]
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Li, Y., Wang, Y., Zhang, Y., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry, 187, 111958. Available at: [Link]
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Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate. Available at: [Link]
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Chen, J., Wang, Y., Zhang, Y., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 147, 107376. Available at: [Link]
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He, H., Tang, H., Liu, Y., et al. (2022). 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. European Journal of Medicinal Chemistry, 241, 114625. Available at: [Link]
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Kumar, A., Sharma, S., & Kumar, V. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4935. Available at: [Link]
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Alkorta, I., Elguero, J., & Claramunt, R. M. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(5), 2293–2300. Available at: [Link]
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Kumar, A., Sharma, S., & Kumar, V. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. Available at: [Link]
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Lai, Y. H., Chen, C. P., & Liu, Y. W. (2021). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(15), 11499–11523. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Methods for 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
Introduction
4-Fluoro-3-iodo-1H-indazole-6-carbonitrile is a highly functionalized heterocyclic compound with significant potential as a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a nitrile group on the indazole scaffold, offers multiple points for diversification and structure-activity relationship (SAR) studies. The indazole core itself is a privileged structure in numerous biologically active molecules, known for its role in kinase inhibitors and other therapeutic agents. The presence of an iodine atom at the 3-position is particularly valuable, enabling facile carbon-carbon and carbon-heteroatom bond formation through well-established cross-coupling reactions.
This guide provides a comprehensive, head-to-head comparison of two plausible synthetic strategies for the preparation of this compound. The methodologies are critically evaluated based on starting material accessibility, reaction efficiency, regioselectivity, and overall practicality for a research and development setting. Each strategy is presented with a detailed, step-by-step experimental protocol, mechanistic insights, and a discussion of its inherent advantages and disadvantages.
Strategic Analysis: Two Divergent Pathways to a Key Intermediate
Two primary retrosynthetic approaches are considered for the synthesis of the target molecule.
Strategy A: Late-Stage C3-Iodination of a Pre-formed Indazole Core. This convergent approach focuses on first constructing the 4-fluoro-1H-indazole-6-carbonitrile scaffold and subsequently introducing the iodine atom at the C3 position in the final step. The success of this strategy hinges on the efficient and regioselective iodination of the electron-rich indazole ring.
Strategy B: Indazole Ring Formation from a Pre-functionalized Aryl Precursor. This linear approach involves the synthesis of a benzene derivative already bearing the requisite fluorine, iodine, and amino functionalities, followed by a cyclization reaction to construct the fused pyrazole ring of the indazole system. The key challenge in this route lies in the synthesis of the heavily substituted aniline precursor.
Method 1: Late-Stage C3-Iodination of 4-Fluoro-1H-indazole-6-carbonitrile
This strategy is predicated on the direct and regioselective iodination of the 4-fluoro-1H-indazole-6-carbonitrile intermediate. The C3 position of the indazole ring is known to be susceptible to electrophilic substitution.
Experimental Protocol
Step 1: Synthesis of 4-Fluoro-1H-indazole-6-carbonitrile
This precursor can be synthesized from commercially available 2-amino-3-fluorobenzonitrile via a diazotization and cyclization sequence.
-
To a stirred solution of 2-amino-3-fluorobenzonitrile (1.0 eq) in a suitable solvent such as a mixture of acetic acid and propionic acid, cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours to ensure complete formation of the diazonium salt.
-
The cyclization to the indazole can often be achieved by carefully warming the reaction mixture. The exact conditions may require optimization, but heating to 60-80 °C is a typical starting point.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled and neutralized with a base such as sodium bicarbonate.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification by column chromatography on silica gel affords 4-fluoro-1H-indazole-6-carbonitrile.
Step 2: C3-Iodination of 4-Fluoro-1H-indazole-6-carbonitrile
-
To a solution of 4-fluoro-1H-indazole-6-carbonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (3.0 eq) and stir until dissolved.
-
To this mixture, add a solution of iodine (I₂) (1.5 eq) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by flash chromatography yields the final product, this compound.[1]
Diagram of Workflow
Caption: Workflow for the synthesis of the target molecule via late-stage C3-iodination.
Mechanistic Rationale
The diazotization of 2-amino-3-fluorobenzonitrile proceeds via the formation of a diazonium salt, which is a common and well-established reaction. The subsequent intramolecular cyclization is an electrophilic aromatic substitution where the diazonium group is attacked by the electron density of the benzene ring, leading to the formation of the indazole core.
The C3-iodination of the indazole is an electrophilic aromatic substitution. The indazole ring is electron-rich, and the C3 position is particularly nucleophilic. The use of a base like KOH is crucial as it deprotonates the indazole N-H, forming the indazolide anion. This anion is significantly more electron-rich and thus more reactive towards electrophiles like iodine.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Convergent synthesis. | Synthesis of the precursor 4-fluoro-1H-indazole-6-carbonitrile may have moderate yields. |
| Utilizes well-established iodination chemistry.[1] | Diazotization reactions can be sensitive and require careful temperature control. |
| Good regioselectivity is expected for the iodination step. | Potential for side reactions during diazotization. |
Method 2: Indazole Ring Formation from a Pre-functionalized Aryl Precursor
This strategy involves the construction of the indazole ring from a suitably substituted aniline derivative that already contains the necessary fluorine and iodo substituents.
Experimental Protocol
Step 1: Synthesis of 2-Amino-3-fluoro-5-iodobenzonitrile
-
Start with commercially available 2-amino-3-fluorobenzonitrile.
-
Perform an electrophilic iodination on the aromatic ring. To a solution of 2-amino-3-fluorobenzonitrile (1.0 eq) in a suitable solvent like acetic acid or dichloromethane, add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 eq).
-
The reaction can be catalyzed by a Lewis acid or a protic acid to enhance the electrophilicity of the iodine source.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up involves washing with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by extraction with an organic solvent.
-
Purification by column chromatography will yield 2-amino-3-fluoro-5-iodobenzonitrile. The regioselectivity will be directed by the activating amino group and the deactivating cyano and fluoro groups.
Step 2: Formation of the Indazole Ring
-
The synthesized 2-amino-3-fluoro-5-iodobenzonitrile can be converted to the corresponding indazole via a diazotization reaction followed by reduction and cyclization.
-
Dissolve 2-amino-3-fluoro-5-iodobenzonitrile (1.0 eq) in an acidic medium (e.g., HCl in ethanol).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
After stirring for 1-2 hours, a reducing agent such as stannous chloride (SnCl₂) is added to the reaction mixture. This reduces the diazonium salt to a hydrazine intermediate, which then undergoes spontaneous intramolecular cyclization to form the indazole ring.
-
The reaction mixture is then neutralized, and the product is extracted, dried, and purified as described in Method 1.
Diagram of Workflow
Caption: Workflow for the synthesis of the target molecule via indazole ring formation.
Mechanistic Rationale
The initial iodination of 2-amino-3-fluorobenzonitrile is a standard electrophilic aromatic substitution. The regiochemical outcome is governed by the directing effects of the substituents on the benzene ring. The amino group is a strong activating ortho-, para-director, while the fluoro and cyano groups are deactivating. The position para to the amino group is the most likely site of iodination.
The conversion of the 2-amino-3-fluoro-5-iodobenzonitrile to the indazole proceeds through a classical pathway. Diazotization of the aniline forms a diazonium salt. Subsequent reduction with a mild reducing agent like SnCl₂ generates a hydrazine intermediate. This hydrazine then undergoes an intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization to yield the aromatic indazole ring.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Linear and potentially shorter route. | Regioselectivity of the initial iodination step may not be perfect, leading to isomeric impurities. |
| Avoids direct handling of potentially unstable indazole intermediates for iodination. | The synthesis of the starting material 2-amino-3-fluoro-5-iodobenzonitrile might be challenging. |
| May offer higher overall yield if the iodination and cyclization steps are efficient. | The reduction of the diazonium salt and subsequent cyclization can sometimes lead to side products. |
Head-to-Head Comparison
| Feature | Method 1: Late-Stage C3-Iodination | Method 2: Indazole Ring Formation |
| Overall Strategy | Convergent | Linear |
| Key Transformation | C3-Iodination of an indazole | Indazole ring formation |
| Starting Material | 2-Amino-3-fluorobenzonitrile | 2-Amino-3-fluorobenzonitrile |
| Potential Yield | Moderate to Good | Potentially higher, but dependent on regioselectivity |
| Regioselectivity | High for C3-iodination | Moderate for initial aromatic iodination |
| Scalability | Good, but diazotization requires careful control. | Good, standard reactions. |
| Key Challenges | Synthesis of the indazole precursor and handling of diazonium salts. | Controlling regioselectivity in the initial iodination step. |
Conclusion and Recommendation
Both synthetic strategies present viable pathways to this compound.
Method 1 (Late-Stage C3-Iodination) is arguably the more reliable and predictable approach. The regioselectivity of the C3-iodination of indazoles is generally high, which simplifies purification of the final product. While the synthesis of the 4-fluoro-1H-indazole-6-carbonitrile precursor requires a diazotization step that needs careful temperature management, the overall sequence is robust. This method is recommended for researchers who prioritize a well-controlled and regioselective final step.
Method 2 (Indazole Ring Formation) offers a more linear and potentially more atom-economical route. However, its success is heavily dependent on the regioselective iodination of the starting aniline. If the desired regioisomer can be obtained in high purity, this method could be more efficient. This approach is recommended for research groups with expertise in controlling regioselectivity in electrophilic aromatic substitutions or for situations where the starting 2-amino-3-fluoro-5-iodobenzonitrile is readily available.
Ultimately, the choice of synthetic route will depend on the specific expertise of the research team, the availability of starting materials, and the desired scale of the synthesis. For initial exploratory work, Method 1 offers a higher probability of success in obtaining the pure target compound.
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 2021 , 218, 113388. [Link]
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Confirming Cellular Target Engagement of Novel Kinase Inhibitors: A Comparative Guide Featuring 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a novel bioactive compound reaches and interacts with its intended molecular target within the complex cellular milieu is a cornerstone of modern drug discovery.[1][2] This guide provides a comparative overview of key methodologies for validating the cellular target engagement of novel small molecules. We will use the hypothetical kinase inhibitor, 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile, as a case study to illustrate these powerful techniques. While the specific molecular target of this compound is not yet defined in publicly available literature, the principles and techniques for confirming its interaction with a putative target, for instance, a kinase within the MAPK signaling pathway like ERK, remain universal.[3][4][5]
Establishing target engagement provides crucial evidence for a compound's mechanism of action, builds confidence in structure-activity relationships, and ultimately de-risks the progression of drug candidates toward clinical development.[2][6] This guide will compare three widely adopted and powerful techniques for assessing target engagement in cells: the Cellular Thermal Shift Assay (CETSA), the NanoBRET® Target Engagement Assay, and downstream target modulation analysis via Western Blotting. Each method offers unique advantages and is suited to different stages of the drug discovery process, from initial hit validation to lead optimization.[1]
The Critical Question: Does Your Compound Hit Its Target in a Cell?
The journey from a promising hit in a biochemical screen to a viable drug candidate is fraught with challenges. A frequent point of failure is the disconnect between a compound's activity against a purified protein and its efficacy in a cellular or in vivo context.[7] Factors such as cell permeability, efflux pumps, intracellular metabolism, and off-target effects can all influence a compound's ability to engage its intended target.[2] Therefore, direct measurement of target engagement in a physiological setting is not just advantageous; it is essential.[6]
This guide is structured to provide not just the "how" but also the "why" behind each experimental choice, empowering you to design and execute robust target engagement studies.
Comparative Overview of Target Engagement Methodologies
The choice of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[1] The following table summarizes the key features of the techniques discussed in this guide.
| Parameter | Cellular Thermal Shift Assay (CETSA) | NanoBRET® Target Engagement Assay | Downstream Target Modulation (Western Blot) |
| Principle | Ligand binding alters protein thermal stability.[8][9][10] | Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer.[11][12][13] | Measures the functional consequence of target engagement (e.g., inhibition of phosphorylation).[14][15] |
| Target Requirement | Endogenous or overexpressed protein. Requires a specific antibody for detection.[14] | Requires genetic modification of the target protein (NanoLuc® fusion).[16][17] | Endogenous or overexpressed protein. Requires a phospho-specific antibody.[15] |
| Compound Requirement | Label-free.[9] | Label-free test compound, but requires a specific fluorescent tracer for the target.[13] | Label-free. |
| Readout | Change in protein solubility upon heating, typically measured by Western Blot or MS.[10][18] | Ratiometric measurement of light emission at two wavelengths.[16] | Change in the phosphorylation state of a downstream substrate. |
| Key Advantages | Works with endogenous proteins in a label-free manner. Applicable to a wide range of targets.[1][19] | Live-cell, real-time measurement of binding affinity and residence time. High sensitivity and quantitative.[17] | Confirms functional outcome of target engagement. Utilizes standard lab techniques.[14] |
| Key Limitations | Lower throughput, indirect measure of binding, and not all proteins show a thermal shift.[18] | Requires genetic engineering of cells. Tracer development can be a bottleneck.[17] | Indirect measure of engagement; signal can be affected by other pathways.[2] |
Experimental Methodologies and Workflows
To provide a practical understanding of how these techniques are applied, this section outlines the detailed experimental protocols for each method, using our hypothetical compound, this compound, as an example targeting the ERK2 kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as our test compound, stabilizes the target protein, making it more resistant to heat-induced denaturation.[8][9][19] This increased stability is detected by quantifying the amount of soluble target protein remaining after a heat challenge.[10][14]
Caption: CETSA workflow for assessing target engagement.
-
Cell Culture and Treatment:
-
Culture HEK293 cells (or a relevant cell line endogenously expressing the target, ERK2) to approximately 80% confluency.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension and treat with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Heat the treated cell aliquots in a thermal cycler across a range of temperatures (e.g., 10 temperatures from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[18]
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[14]
-
-
Detection via Western Blot:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (ERK2).[20]
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[10]
-
NanoBRET® Target Engagement Assay
The NanoBRET® assay is a proximity-based method that measures compound binding to a target protein in live cells.[12][13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the same target (the energy acceptor).[17] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[11][13]
Caption: NanoBRET® Target Engagement workflow.
-
Cell Preparation:
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in the assay plate.
-
Add the NanoBRET® tracer (specific for the kinase target) to all wells at a predetermined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.[16]
-
-
Signal Detection:
-
Prepare the NanoLuc® substrate solution containing the extracellular NanoLuc® inhibitor.
-
Add the substrate to all wells and immediately read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm).[16]
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
-
Downstream Target Modulation via Western Blot
Confirming that a compound binds its target is crucial, but demonstrating that this binding leads to the desired functional consequence provides a higher level of validation. For a kinase inhibitor, this typically means showing a reduction in the phosphorylation of its downstream substrates.[3][5] Western blotting with phospho-specific antibodies is a standard and accessible method to assess this.[14][15]
Caption: Inhibition of the MAPK/ERK signaling pathway.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., A375 melanoma cells, which have a BRAF mutation leading to constitutive ERK activation) in 6-well plates.[21]
-
Once cells reach 70-80% confluency, serum-starve them for 4-6 hours.
-
Treat the cells with a serial dilution of this compound for 1-2 hours. Include a known ERK inhibitor (e.g., Ulixertinib) as a positive control.[21]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the supernatant.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A dose-dependent decrease in the p-ERK signal relative to the total ERK signal confirms functional target inhibition.
-
Data Presentation and Interpretation
Below is a summary of hypothetical, yet realistic, data that could be generated from the described experiments to compare the performance of our compound of interest.
Table 1: Comparative Target Engagement Data for ERK2
| Compound | CETSA Thermal Shift (ΔTm, °C) at 10 µM | NanoBRET® IC50 (nM) | p-ERK Inhibition IC50 (nM) |
| This compound | +5.2 | 85 | 150 |
| Ulixertinib (Positive Control) | +8.5 | 15 | 25 |
| Inactive Analog (Negative Control) | +0.3 | >10,000 | >10,000 |
| Vehicle (DMSO) | 0 (Reference) | - | - |
Interpretation:
-
This compound shows a clear thermal stabilization of ERK2 in the CETSA, indicating direct binding.
-
The NanoBRET® assay confirms this interaction in live cells with a respectable IC50 of 85 nM.
-
Crucially, the compound inhibits the downstream phosphorylation of ERK in a cellular context with an IC50 of 150 nM, confirming that target binding translates to functional inhibition of the kinase.
-
The positive control, Ulixertinib, behaves as expected, showing potent binding and functional inhibition.[21]
-
The inactive analog shows no significant activity in any assay, demonstrating the specificity of the assays and the structure-activity relationship.
Conclusion
Confirming target engagement within the native cellular environment is a non-negotiable step in the validation of novel drug candidates.[1][2][6] As demonstrated with our hypothetical compound, this compound, a multi-faceted approach provides the most robust and compelling evidence.
-
CETSA offers a powerful, label-free method to confirm direct physical binding to endogenous or overexpressed proteins.[9][19]
-
NanoBRET® provides highly quantitative, real-time data on compound affinity and residence time in living cells.[11][17]
-
Downstream functional assays , such as Western blotting for phospho-proteins, connect target binding to a measurable biological outcome, confirming the compound's intended mechanism of action.[3][14]
By judiciously selecting and combining these methodologies, researchers can build a comprehensive and convincing data package that validates their compound's mechanism, builds confidence in its therapeutic potential, and paves the way for successful preclinical and clinical development.
References
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Patsnap Synapse. (2024, June 21). What are ERK inhibitors and how do they work? Retrieved from [Link]
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Solit, D. B., & Rosen, N. (2013). ERK Pathway Inhibitors: How Low Should We Go? Cancer Discovery, 3(7), 719–721. Retrieved from [Link]
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Friday, B. B., & Adjei, A. A. (2008). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. Current Molecular Medicine, 8(2), 97-109. Retrieved from [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]
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Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 563-572. Retrieved from [Link]
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Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 58(32), 3438-3446. Retrieved from [Link]
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Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. Retrieved from [Link]
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Carlson, S. M., et al. (2017). Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. Methods in Molecular Biology, 1636, 161-175. Retrieved from [Link]
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Kumar, A., et al. (2021). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. RSC Medicinal Chemistry, 12(8), 1269-1290. Retrieved from [Link]
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Gessner, C., et al. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 209-211. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Anastassiadis, T., et al. (2011). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 795, 13-26. Retrieved from [Link]
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DiscoveRx. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery. Retrieved from [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Interchim. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function. Retrieved from [Link]
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SpringerLink. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved from [Link]
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Journal of Chemical Information and Modeling. (2024, June 7). Discovery of a Novel and Potent LCK Inhibitor for Leukemia Treatment via Deep Learning and Molecular Docking. Retrieved from [Link]
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National Institutes of Health. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
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National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
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Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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PubMed Central. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]
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National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
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National Institutes of Health. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile: Essential Safety and Handling Protocols
This document provides essential safety and logistical information for the handling and disposal of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile. As a Senior Application Scientist, my objective is to provide a framework that ensures not only procedural correctness but also a deep understanding of the causality behind each safety recommendation. This guide is designed for researchers, scientists, and drug development professionals.
Hazard Analysis: Understanding the Compound
-
Indazole Core: The indazole ring system is a common scaffold in pharmacologically active molecules.
-
Halogenation (Fluoro and Iodo): The presence of fluorine and iodine atoms increases the molecule's lipophilicity and can influence its metabolic stability and toxicity. Halogenated organic compounds require specific handling and disposal procedures.[1][2]
-
Nitrile Group (-CN): The carbonitrile moiety is a key point of concern. Organic nitriles can be toxic, with the potential to cause irritation and, in some cases, release cyanide upon metabolism or combustion.
-
Analog Data: Structurally similar compounds, such as 4-Fluoro-3-iodo-1-methyl-1H-indazole and 3-bromo-6-fluoro-1H-indazole, are classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319/H320 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][4]
Given this analysis, this compound should be handled as a compound that is harmful if swallowed, a skin and eye irritant, and a potential respiratory tract irritant. All handling should assume the compound is a solid, necessitating precautions against dust formation and inhalation.[4][5]
Core Personal Protective Equipment (PPE) Requirements
The primary goal is to establish multiple barriers between the researcher and the chemical. This is achieved through a combination of engineering controls and personal protective equipment.
Primary Engineering Control: Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning and certified chemical fume hood. This is the most critical engineering control to prevent inhalation of dust or vapors.[1]
Hand Protection: Double-Gloving
Due to the halogenated nature and potential for skin irritation, a double-gloving strategy is mandatory.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemically resistant nitrile glove of at least 8 mil thickness. Nitrile gloves provide good resistance against a wide range of chemicals, including oils, acids, and many organic solvents.[6][7]
Causality: The inner glove serves as a second barrier, protecting the skin in the event the outer glove is breached. This strategy is crucial during the PPE removal (doffing) process to prevent skin contact with a potentially contaminated inner glove. Always consult the glove manufacturer's compatibility charts for specific breakthrough times if available.[1]
Eye and Face Protection
-
Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory.
-
Enhanced Protection: When there is a significant risk of splash or handling larger quantities, a full-face shield should be worn over the chemical splash goggles. Standard safety glasses do not provide an adequate seal and are not sufficient.
Body Protection
A clean, flame-resistant lab coat with long sleeves and tight-fitting cuffs is required. This prevents incidental skin contact on the arms. Ensure the lab coat is fully buttoned.
Respiratory Protection
Under normal operating conditions within a certified fume hood, a respirator is not typically required. However, if there is a failure of the engineering controls (e.g., fume hood malfunction) or during a large spill cleanup, respiratory protection will be necessary. In such events, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is recommended.
PPE Operational Protocols
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second, heavier pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the lab coat sleeves.
-
Eye/Face Protection: Put on chemical splash goggles. If required, add the face shield.
Step-by-Step Doffing Protocol (The Contamination Control Sequence)
This process is designed to systematically remove the most contaminated items first.
-
Outer Gloves: Before exiting the immediate work area (but still within the lab), peel off the outer gloves. Grasp the outside of one glove at the cuff and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately in the designated halogenated solid waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down the arms and folding it so the contaminated exterior is folded inward. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer gloves. Dispose of them in the halogenated solid waste.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Summary of PPE and Handling
| Protection Type | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | Primary containment to prevent inhalation of dust and vapors.[1] |
| Hand Protection | Double Nitrile Gloves (Inner: standard, Outer: ≥8 mil) | Protects against skin irritation and absorption. Double-gloving prevents contamination during doffing.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Protects against splashes and dust. A face shield provides additional protection. |
| Body Protection | Flame-Resistant Lab Coat (fully buttoned) | Prevents contact with arms and torso. |
| Waste Disposal | Segregated Halogenated Waste Stream | Prevents chemical incompatibility and ensures proper disposal of hazardous material.[2][8] |
Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps from preparation to final disposal.
Sources
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- 2. bucknell.edu [bucknell.edu]
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- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
